Cyclopropylhydrazine
Description
Properties
IUPAC Name |
cyclopropylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSINNCBFURFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598916 | |
| Record name | Cyclopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120550-58-5 | |
| Record name | Cyclopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cyclopropylhydrazine chemical properties and structure
Abstract
Cyclopropylhydrazine and its salts are pivotal chemical entities, serving as indispensable building blocks in modern organic and medicinal chemistry. This guide provides an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of this compound. We delve into the unique electronic and steric contributions of the cyclopropyl moiety and the versatile reactivity of the hydrazine group. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction
This compound is an organic compound featuring a highly strained three-membered cyclopropane ring attached to a hydrazine functional group.[1] This combination of a strained carbocyclic ring and a reactive nitrogen-containing group imparts a unique set of chemical properties that have been exploited in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.[1][2] The hydrochloride salt of this compound is frequently used in synthesis due to its enhanced stability compared to the free base.[1]
This guide will systematically unpack the multifaceted nature of this compound, beginning with its fundamental structure and physicochemical properties, moving through its synthesis and characteristic reactions, and concluding with its significant applications, particularly in the realm of drug discovery as a key intermediate.[3]
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the juxtaposition of the sterically demanding and electronically unique cyclopropyl group with the nucleophilic hydrazine moiety.[1] The high degree of s-character in the C-C bonds of the cyclopropane ring, a consequence of its 60° bond angles, influences the electronic properties of the adjacent hydrazine group.[4]
Chemical Identifiers
Below is a summary of the key identifiers for this compound and its commonly used hydrochloride salt.
| Identifier | This compound | This compound Hydrochloride |
| Molecular Formula | C₃H₈N₂ | C₃H₉ClN₂ |
| Molecular Weight | 72.11 g/mol [5] | 108.57 g/mol [6] |
| CAS Number | 120550-58-5[5] | 213764-25-1[6][7] |
| PubChem CID | 19594968[5] | 19594967[6] |
| SMILES | C1CC1NN[5] | C1CC1NN.Cl[6] |
| InChI | InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2[5] | InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H[7] |
Physical Properties
While data for the free base is limited, the hydrochloride salt is a well-characterized white crystalline solid.[1]
| Property | Value (Hydrochloride Salt) |
| Physical State | White to Off-White Solid[2][7] |
| Melting Point | > 97 °C (decomposition)[2][7] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[2][7] |
| Storage | Store in a freezer (-20°C) under an inert atmosphere[2][7][8] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of this compound and its derivatives. While a comprehensive spectral analysis is beyond the scope of this guide, key expected features include:
-
¹H NMR: Signals corresponding to the cyclopropyl protons in the upfield region and resonances for the N-H protons.
-
¹³C NMR: Resonances for the methylene carbons of the cyclopropyl ring and the methine carbon attached to the hydrazine group.
-
IR Spectroscopy: Characteristic N-H stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns indicative of the cyclopropyl and hydrazine moieties.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with modern methods focusing on efficiency and scalability for industrial applications.[1]
Traditional Synthesis Approaches
Early methods often involved the use of Grignard reagents. For instance, cyclopropyl bromide could be converted to a Grignard reagent, which then reacts with an azo compound like tert-butyl azodicarboxylate. However, these methods often require cryogenic temperatures and can be hazardous, making them less suitable for large-scale production.[1]
Modern Synthetic Protocol
A more recent and efficient two-step synthesis has been reported, which is more amenable to industrial scale-up.[1][9]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
This step involves the reaction of cyclopropylamine with an N-Boc protected hydroxylamine derivative, such as N-Boc-O-tosyl hydroxylamine, in the presence of a base like N-methylmorpholine.[1][2][9]
Caption: Synthesis of N-Boc-cyclopropylhydrazine.
Experimental Protocol:
-
To a reaction vessel, add cyclopropylamine, dichloromethane, and N-methylmorpholine.[2]
-
Cool the mixture to between -5 and 0 °C using an ice-salt bath.[2]
-
Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs) in portions.[2]
-
Maintain the reaction at 0 °C for 2 hours, then allow it to proceed at room temperature overnight.[2]
-
Upon completion, the reaction is worked up to isolate the N-Boc-cyclopropylhydrazine intermediate.[2]
Step 2: Deprotection to Yield this compound Hydrochloride
The Boc protecting group is removed from the intermediate using a strong acid, typically hydrochloric acid, to yield the stable hydrochloride salt.[1][2][9]
Caption: Deprotection to form the hydrochloride salt.
Experimental Protocol:
-
Add N-Boc-cyclopropylhydrazine to a reaction flask.[2]
-
Under an ice-water bath, add concentrated hydrochloric acid dropwise.[2]
-
Allow the reaction to proceed overnight at room temperature.[2]
-
The reaction mixture is then decolorized, and the product is isolated, often through recrystallization, to yield white crystals of this compound hydrochloride.[2]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the nucleophilic nature of the hydrazine moiety, which readily participates in reactions to form new C-N bonds.
Key Reactions
-
Formation of Pyrazoles: A primary application of this compound is in the synthesis of pyrazole derivatives.[1][2] These heterocyclic compounds are of significant interest in the agrochemical industry due to their biological activity and low toxicity profiles.[1][2]
-
Oxidation and Reduction: The hydrazine group can be oxidized to form corresponding azo compounds or reduced.[3]
-
Nucleophilic Substitution: As a nucleophile, this compound can participate in substitution reactions.[3]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry.[3][10]
-
Monoamine Oxidase (MAO) Inhibitors: Certain cyclopropylamine and hydrazine derivatives are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[11][12] MAOIs are a class of antidepressants that work by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[13][14][15] The cyclopropyl group is a key structural feature in some of these inhibitors.
-
PRMT5 Inhibitors: this compound hydrochloride is used in the research and development of PRMT5 inhibitors, which are being investigated for their potential in oncology.[3]
-
General Pharmaceutical Intermediate: Its unique structure makes it a versatile precursor for a wide range of active pharmaceutical ingredients (APIs), contributing to the discovery of novel therapeutics.[3]
Safety and Handling
This compound and its salts should be handled with care, following standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) before use.[16]
-
Hazards: The hydrochloride salt is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Handling should be done in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[16] Avoid formation of dust and aerosols.[16]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, typically in a freezer at -20°C.[2][7][8]
Conclusion
This compound is a molecule of significant synthetic utility, bridging the unique properties of a strained ring system with the versatile reactivity of a hydrazine. Its importance as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of enzyme inhibitors, is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for scientists and researchers aiming to leverage this potent building block in their respective fields.
References
- 1. This compound (120550-58-5) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound Hydrochloride [benchchem.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. This compound | C3H8N2 | CID 19594968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | 213764-25-1 [chemicalbook.com]
- 8. 213764-25-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 14. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
- 15. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 16. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Value of a Strained Synthon
An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclopropylhydrazine
In the landscape of modern medicinal and materials chemistry, this compound stands out as a molecule of significant interest. Its structure, a unique juxtaposition of a highly strained three-membered carbocycle and a nucleophilic hydrazine moiety, imparts a distinct reactivity profile that has been strategically exploited in drug development and specialized chemical synthesis.[1] The inherent ring strain of the cyclopropane ring, with bond angles compressed to 60°, enhances its reactivity and provides a rigid scaffold, while the hydrazine group serves as a versatile handle for constructing more complex molecular architectures.[1]
This guide provides an in-depth exploration of the core synthetic methodologies for preparing this compound, delves into the underlying reaction mechanisms, and examines its critical role as a building block, particularly in the context of pharmacologically active compounds. Designed for researchers, chemists, and drug development professionals, this document synthesizes established protocols with mechanistic insights to provide a comprehensive and practical resource.
Part 1: Core Synthetic Strategies and Protocols
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as scale, available starting materials, and desired purity. Here, we detail the most reliable and field-proven methodologies.
Amination of Cyclopropylamine: A Direct Approach
The most direct conceptual route to this compound involves the formal addition of an "-NH2" group to cyclopropylamine. This is typically achieved by reacting cyclopropylamine with an electrophilic aminating agent.
The Raschig process, originally developed for the industrial production of hydrazine from ammonia, can be adapted for N-alkylated and N-arylated hydrazines.[2][3][4] The process involves two key steps: the formation of a chloramine intermediate, followed by its reaction with an amine.[2][5]
Mechanism Overview: The reaction proceeds via a nucleophilic substitution (SN2-type mechanism) where the primary amine (cyclopropylamine) attacks the electrophilic nitrogen of monochloramine, displacing the chloride ion.[6]
Conceptual Workflow: Modified Raschig Process
Caption: Conceptual workflow for this compound synthesis via a modified Raschig process.
While conceptually straightforward, this method can be challenging to control on a laboratory scale due to potential side reactions and the handling of reactive intermediates. A more modern and controlled approach utilizes protected aminating agents.
A robust and scalable method involves a two-step sequence: the reaction of cyclopropylamine with a protected hydroxylamine derivative, followed by deprotection. This approach offers superior control and generally provides higher yields of the desired product. A common and effective protocol uses N-Boc-O-sulfonyl hydroxylamines as the aminating agent.
Step 1: Formation of N-Boc-cyclopropylhydrazine Cyclopropylamine reacts with an electrophilic aminating agent, such as N-Boc-O-(2,4,6-trimethylphenyl)sulfonyl hydroxylamine, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). The sulfonyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the cyclopropylamine.[7]
Step 2: Deprotection to this compound Hydrochloride The resulting N-Boc protected intermediate is then treated with a strong acid, typically an aqueous or ethereal solution of hydrogen chloride (HCl), to cleave the tert-butoxycarbonyl (Boc) protecting group, yielding the stable hydrochloride salt of this compound.[7]
Workflow: N-Boc Protected Synthesis
Caption: Two-step synthesis of this compound hydrochloride via a Boc-protected intermediate.
Experimental Protocol: Synthesis of this compound Hydrochloride [7]
Step 1: N-Boc-N'-cyclopropylhydrazine
-
To a three-necked flask, add cyclopropylamine (5 eq.), tetrahydrofuran (THF), and N-methylmorpholine (1.1 eq.).
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Slowly add solid N-Boc-O-(2,4,6-trimethylphenyl)sulfonyl hydroxylamine (1.0 eq.) in portions, maintaining the internal temperature below 0 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for 2-3 hours.
-
Allow the reaction to warm to room temperature (<20 °C) and stir overnight. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add dichloromethane and water to the crude product for extraction. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-N'-cyclopropylhydrazine. The product can be further purified by recrystallization.
Step 2: this compound Hydrochloride
-
Dissolve the crude N-Boc-N'-cyclopropylhydrazine from the previous step in a suitable organic solvent (e.g., methanol, ethanol).
-
Add an aqueous solution of hydrogen chloride.
-
Stir the mixture to facilitate the deprotection reaction, which removes the Boc group.
-
Concentrate the reaction solution under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure this compound hydrochloride.[7]
| Parameter | Value / Reagent | Purpose | Reference |
| Starting Amine | Cyclopropylamine | Source of the cyclopropylamino group | |
| Aminating Agent | N-Boc-O-sulfonyl hydroxylamine | Electrophilic NH-Boc source | |
| Base | N-Methylmorpholine (NMM) | Scavenges the sulfonic acid byproduct | |
| Solvent (Step 1) | Tetrahydrofuran (THF) | Reaction medium | |
| Temperature (Step 1) | 0 °C to 20 °C | Controls reaction rate and minimizes side reactions | |
| Deprotection Agent | Hydrogen Chloride (HCl) | Cleaves the Boc protecting group | |
| Final Form | Hydrochloride Salt | Provides a stable, crystalline solid | |
| Typical Yield | ~67% (for Step 1) | Not specified for Step 2 |
Part 2: Applications in Drug Development & Medicinal Chemistry
The primary pharmacological significance of the cyclopropylamine scaffold, and by extension this compound, lies in its role as a mechanism-based inhibitor of monoamine oxidase (MAO) enzymes.[8]
Mechanism-Based Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[9][10][11] Inhibiting these enzymes increases the concentration of these neurotransmitters in the brain, which is the therapeutic basis for their use as antidepressants.[11]
Compounds containing a cyclopropylamine moiety, such as the well-known antidepressant tranylcypromine, are irreversible inhibitors.[12][13] The inhibition mechanism is a classic example of "suicide inhibition":
-
The MAO enzyme attempts to oxidize the amine substrate in its normal catalytic cycle.
-
This oxidation does not lead to a product but instead generates a highly reactive radical intermediate from the strained cyclopropyl ring.
-
This reactive species then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[8][14]
Mechanism: MAO Inhibition by a Cyclopropylamine Moiety
Caption: Mechanism-based inhibition of MAO by a cyclopropylamine-containing drug.
This compound as a Synthetic Precursor
While not a direct precursor to tranylcypromine (which is a cyclopropylamine), this compound is a valuable intermediate for other pharmacologically and agriculturally relevant compounds.[12] Its bifunctional nature (two nitrogen atoms with differing nucleophilicity) allows it to be used in the synthesis of various nitrogen-containing heterocycles. For instance, it is a key starting material for synthesizing pyrazole compounds, a class of molecules with broad applications in the agrochemical industry due to their potent biological activities.[7] The synthesis involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Conclusion
This compound is a potent chemical intermediate whose synthesis is now well-controlled through modern organic chemistry techniques, particularly the use of protected aminating agents. The N-Boc protected route offers a reliable and scalable pathway to the stable hydrochloride salt, suitable for further synthetic transformations.[7] The true value of this synthon is realized in its application as a precursor to complex molecules and in the broader context of the cyclopropylamine scaffold as a powerful pharmacophore for mechanism-based enzyme inhibition. Understanding the synthesis and reactivity of this compound is therefore of paramount importance for professionals engaged in the discovery and development of new therapeutics and performance chemicals.
References
- 1. longdom.org [longdom.org]
- 2. Olin Raschig process - Wikipedia [en.wikipedia.org]
- 3. Raschig process | chemistry | Britannica [britannica.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EP0134259B1 - Improved process for preparing hydrazines - Google Patents [patents.google.com]
- 6. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]
- 7. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Unwritten Chapter: A Technical History of Cyclopropylhydrazine and its Relationship to Monoamine Oxidase Inhibition
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The history of monoamine oxidase (MAO) inhibitors is a story of serendipitous discovery, mechanistic elucidation, and a constant search for improved safety and efficacy. Within this narrative, two chemical classes hold prominent places: the hydrazines, which started the revolution, and the cyclopropylamines, which offered a novel, potent mechanism of action. Cyclopropylhydrazine, a molecule that merges the core moieties of both classes, presents a fascinating case study. While logic might suggest it as a candidate for MAO inhibition, its history is not one of clinical application for depression but rather of a journey into other therapeutic areas. This technical guide will explore the distinct histories of hydrazine and cyclopropylamine MAO inhibitors, mechanistically dissect the expected and observed activity of this compound, and explain the scientific rationale for its ultimate trajectory as a versatile chemical building block rather than a frontline antidepressant.
Introduction: A Tale of Two Moieties
The development of the first generation of antidepressants was not a directed effort but a series of fortunate accidents. In the early 1950s, the antitubercular drug iproniazid, a hydrazine derivative, was observed to have mood-elevating effects in patients[1]. This discovery led to the identification of its mechanism: the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading key neurotransmitters like serotonin, norepinephrine, and dopamine[1][2]. This gave rise to the monoamine theory of depression and ushered in the era of the hydrazine-based MAOIs.
Almost concurrently, a different chemical scaffold was being explored. Tranylcypromine, a cyclopropylamine, was synthesized in 1948 as an analog of amphetamine[3]. Its potent, irreversible MAO-inhibiting properties were identified over a decade later, providing a non-hydrazine alternative with a distinct pharmacological profile[3][4].
This guide delves into the intersection of these two foundational discoveries by examining this compound. By understanding the history, mechanism, and structure-activity relationships of its parent classes, we can illuminate the path that this compound took—one that diverged from MAO inhibition towards modern applications in oncology and beyond.
The First Wave: Hydrazine-Based MAO Inhibitors
The initial MAOIs, including iproniazid and later phenelzine, were characterized by the presence of a hydrazine (-NH-NH2) functional group[5][6].
Mechanism of Action
Hydrazine MAOIs act as irreversible, mechanism-based inhibitors. The enzyme oxidizes the hydrazine, generating a highly reactive diazene intermediate. This species then covalently bonds to the FAD cofactor in the enzyme's active site, rendering it permanently inactive[1][7]. The restoration of MAO activity is therefore dependent on the synthesis of new enzyme, a process that can take days to weeks[2].
Clinical Development and Limitations
While effective, the first-generation hydrazine MAOIs were beset by significant safety concerns that ultimately limited their use:
-
Hepatotoxicity: Some hydrazine derivatives were associated with a risk of liver damage, a side effect attributed to the metabolic processing of the hydrazine moiety[3].
-
The "Cheese Effect": As non-selective inhibitors of both MAO-A and MAO-B, these drugs blocked the metabolism of dietary tyramine. Ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) could lead to a massive release of norepinephrine, causing a life-threatening hypertensive crisis[4].
These limitations spurred the search for safer alternatives, leading to the development of reversible and more selective inhibitors.
The Non-Hydrazine Innovator: Tranylcypromine and the Cyclopropylamine Class
Tranylcypromine (Parnate) represented a significant structural and mechanistic departure from the hydrazines. Its core feature is a cyclopropylamine moiety, which proved to be a highly efficient warhead for irreversible enzyme inactivation[5].
Mechanism of Action
The mechanism of inhibition by cyclopropylamines is distinct from that of hydrazines. It is believed to proceed via a single electron transfer (SET) mechanism.
-
Initial Binding: The inhibitor binds non-covalently to the MAO active site.
-
Electron Transfer: The nitrogen of the cyclopropylamine donates a single electron to the oxidized FAD cofactor, generating an amine radical cation and a flavin radical.
-
Ring Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage, opening to form a distonic radical cation.
-
Covalent Adduction: The newly formed carbon-centered radical rapidly forms a covalent bond with the flavin radical of the FAD cofactor, resulting in irreversible inhibition.
This elegant mechanism-based inactivation was highly efficient and potent.
Diagram: Proposed Mechanism of MAO Inactivation by a Cyclopropylamine```dot
Caption: SAR divergence of cyclopropylamine vs. This compound.
Conclusion
The history of this compound as a monoamine oxidase inhibitor is, paradoxically, a history of its failure to become one. It stands as a powerful lesson in drug development: chemical intuition based on successful pharmacophores does not always translate to additive or synergistic effects. The fusion of two successful MAO-inhibiting moieties—hydrazine and cyclopropylamine—resulted in a molecule with a dramatically attenuated affinity for MAO and a newfound potency for other critical enzymatic targets. While it never joined the clinical armamentarium for depression, this compound's unique reactivity has secured its place as a valuable intermediate in the synthesis of next-generation therapeutics, proving that even developmental dead-ends can pave the way for new avenues of discovery.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of cyclopropylhydrazine hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropylhydrazine Hydrochloride
Introduction
This compound hydrochloride is a versatile chemical compound of significant interest in both pharmaceutical and agrochemical research. As a key organic intermediate, it serves as a fundamental building block for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives, which are known for their potent pesticidal activities.[1][2] Beyond its role in materials science, the inherent chemical structure, combining a strained cyclopropyl ring with a reactive hydrazine moiety, positions it within the class of mechanism-based inhibitors of monoamine oxidase (MAO).[3][4] This dual utility makes a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound hydrochloride. It details its molecular structure, physicochemical properties, chemical reactivity, and its mechanism of action as a potential enzyme inhibitor. Furthermore, this document outlines detailed protocols for its synthesis, purification, and analytical characterization, grounded in established laboratory practices. Safety and handling procedures are also summarized to ensure its responsible use in a research and development setting.
Molecular Structure and Identification
The molecular identity of this compound hydrochloride is defined by its unique combination of a three-membered carbocyclic ring attached to a hydrazine group, which is salified with hydrochloric acid.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound;hydrochloride | [5] |
| CAS Number | 213764-25-1 | [5][6] |
| Molecular Formula | C₃H₉ClN₂ | [1][5][6] |
| Molecular Weight | 108.57 g/mol | [5] |
| InChI Key | SDYFTMROHZCYSK-UHFFFAOYSA-N | [5][7] |
Physical and Physicochemical Properties
The physical properties of this compound hydrochloride are critical for its handling, storage, and application in synthetic protocols.
Table 2: Physical and Physicochemical Data Summary
| Property | Value | Notes and Experimental Context | Reference(s) |
| Appearance | White crystalline solid | Post-recrystallization appearance. | [1] |
| Melting Point | > 97 °C (decomposition) | A common value reported by suppliers. | [1][6][8] |
| 131.6 - 132.6 °C | Observed after recrystallization from ethanol, suggesting purity dependence. | [1] | |
| Solubility | Soluble in water | Inferred from its salt nature and use of aqueous HCl in synthesis. | [1][2] |
| Storage Temperature | Inert atmosphere, -20°C | Recommended for long-term stability and to prevent degradation. | [6] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | Computed value, relevant for predicting membrane permeability. | [5] |
| Hydrogen Bond Donors | 3 | Computed value. | [5] |
| Hydrogen Bond Acceptors | 2 | Computed value. | [5] |
| Rotatable Bonds | 1 | Computed value, indicating low conformational flexibility. | [5] |
The discrepancy in reported melting points likely reflects differences in sample purity. The lower, decomposition-based value may correspond to technical-grade material, while the higher, sharp melting point is indicative of a highly purified, recrystallized sample.[1]
Chemical Properties and Reactivity
Stability and Storage
This compound hydrochloride is chemically stable under standard ambient conditions (room temperature). However, due to the reactive nature of the hydrazine moiety, long-term storage requires specific conditions to prevent degradation.
-
Expert Insight: The hydrazine group is susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) minimizes contact with atmospheric oxygen. The recommendation for freezer storage (-20°C) is to reduce the rate of any potential decomposition reactions.[6] The compound should be kept in a tightly sealed container in a dry environment.
Reactivity Profile: A Synthetic Building Block
The primary utility of this compound hydrochloride in chemical synthesis is as a precursor for pyrazole-containing molecules.[1][2] The hydrazine group provides the two nitrogen atoms required for the pyrazole ring system.
In a typical reaction, the hydrochloride salt is neutralized in situ with a base to liberate the free this compound. This nucleophilic hydrazine then reacts with a 1,3-dicarbonyl compound in a condensation and subsequent cyclization reaction to form the pyrazole ring.
Mechanism of Action as a MAO Inhibitor
Hydrazine and cyclopropylamine derivatives are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[3][4] These enzymes are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibition of MAO increases the concentration of these neurotransmitters in the brain, which is the basis for their use as antidepressants.[9][10]
The inhibitory mechanism involves the enzyme oxidizing the hydrazine or cyclopropylamine moiety, which generates a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.
Synthesis and Purification
The most common and scalable synthesis of this compound hydrochloride involves a two-step process starting from cyclopropylamine.[1][2] This method is preferred over routes involving Grignard reagents, which are more hazardous and less cost-effective for large-scale production.[2]
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-cyclopropylhydrazine [1]
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and thermometer, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (NMM, 11.5 g, 0.114 mol).
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8 g, 0.104 mol) in portions, ensuring the internal temperature remains below 0 °C.
-
Causality: Portion-wise addition and cooling are critical to control the exothermic reaction and prevent side product formation.
-
-
Maintain the reaction at 0 °C for 2 hours after the addition is complete.
-
Allow the reaction to warm to room temperature (below 20 °C) and stir overnight (approx. 16-18 hours).
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add dichloromethane and water to the crude residue and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine.
Step 2: Preparation of this compound Hydrochloride [1]
-
In a 100 mL three-necked flask, add the crude N-Boc-cyclopropylhydrazine (5 g, 29 mmol) from the previous step.
-
Place the flask in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise.
-
Causality: The deprotection is highly exothermic. A slow, cooled addition is a key safety and process control measure.
-
-
After the addition, remove the ice bath and stir the reaction at room temperature (20-25 °C) overnight (17-20 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Add activated carbon to the reaction solution to decolorize, stir for 15 minutes, and then filter.
-
Concentrate the aqueous filtrate under reduced pressure to obtain the crude this compound hydrochloride.
Experimental Protocol: Purification
Recrystallization [1]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
-
Self-Validation: The purity of the final product can be confirmed by a sharp melting point (131.6-132.6 °C) and the analytical methods described below.[1]
-
Analytical Methodologies
Thin-Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress during synthesis.
-
Methodology:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity should be adjusted to achieve an Rf value of 0.3-0.5 for the compound of interest.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Expert Insight: For the deprotection step, the disappearance of the UV-active, less polar N-Boc intermediate and the appearance of a more polar, baseline spot (the salt) indicates reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Structural elucidation and confirmation of identity.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: Expected signals would include multiplets in the cyclopropyl region (~0.5-1.0 ppm) and broad signals for the N-H protons.
-
¹³C NMR: Expected signals would include two distinct peaks for the cyclopropyl carbons (one for the CH and one for the CH₂ groups).
-
Causality: The choice of solvent is crucial. D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final product.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Self-Validation: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Safety, Handling, and Toxicology
This compound hydrochloride is a hazardous substance and must be handled with appropriate precautions.[5]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description | Reference(s) |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [5] |
| H315 | Causes skin irritation. | [5] | |
| H319 | Causes serious eye irritation. | [5] | |
| H335 | May cause respiratory irritation. | [5] | |
| Precaution | P261 | Avoid breathing dust. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[12]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard lab coat is required. For larger quantities, wear impervious clothing.[12]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P3 filter.
-
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[13]
References
- 1. chembk.com [chembk.com]
- 2. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | 213764-25-1 [amp.chemicalbook.com]
- 7. 213764-25-1|this compound HYDROCHLORIDE|this compound HYDROCHLORIDE|MFCD16658753-范德生物科技公司 [bio-fount.com]
- 8. This compound hydrochloride | 213764-25-1 [chemicalbook.com]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropylhydrazine
Abstract
Cyclopropylhydrazine is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, combining a strained cyclopropyl ring with a reactive hydrazine moiety, imparts distinct chemical properties that are of significant interest. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages data from closely related analogs, established spectroscopic principles, and theoretical predictions to offer a robust and scientifically grounded interpretation.
Molecular Structure and Spectroscopic Overview
This compound (C₃H₈N₂) consists of a cyclopropyl group attached to a hydrazine (-NHNH₂) functional group. The strained three-membered ring and the presence of two nitrogen atoms with lone pairs of electrons are the primary determinants of its spectroscopic characteristics.
-
NMR Spectroscopy will be highly informative for the proton and carbon environments of the cyclopropyl ring, which are significantly influenced by the ring strain and the electronegativity of the attached nitrogen.
-
IR Spectroscopy will primarily reveal the characteristic vibrations of the N-H bonds in the hydrazine moiety, as well as the C-H and C-C vibrations of the cyclopropyl ring.
-
Mass Spectrometry will provide information on the molecular weight and the fragmentation pattern, which can be predicted based on the stability of the resulting carbocations and radical ions.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of published experimental NMR spectra for this compound, the following predictions are based on data from analogous compounds such as cyclopropylamine and general principles of NMR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropyl ring and the hydrazine moiety.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| -NH₂ | ~ 3.5 - 4.5 | Broad singlet | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange. The signal will be broad. |
| -NH- | ~ 2.5 - 3.5 | Broad singlet | - | Similar to the -NH₂ protons, this signal will be broad and its position variable. |
| CH (methine) | ~ 2.2 - 2.6 | Multiplet | J(H,H_cis) ≈ 6-9, J(H,H_trans) ≈ 3-6 | This proton is deshielded by the adjacent nitrogen atom. It will be coupled to the four methylene protons of the ring. |
| CH₂ (methylene) | ~ 0.4 - 0.8 | Multiplet | J(gem) ≈ 4-9, J(H,H_cis) ≈ 6-9, J(H,H_trans) ≈ 3-6 | These protons are in the highly shielded region characteristic of cyclopropanes. The cis and trans protons are diastereotopic and will have different chemical shifts and coupling constants.[1][2] |
Causality Behind Predictions:
-
The upfield chemical shifts for the cyclopropyl methylene protons are a well-documented phenomenon attributed to the magnetic anisotropy of the C-C bonds in the strained ring system.[3]
-
The methine proton, being directly attached to the nitrogen-bearing carbon, experiences deshielding due to the inductive effect of the nitrogen atom.
-
The hydrazine protons (-NH and -NH₂) are expected to be broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shifts are highly sensitive to the solvent environment.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be simpler, with two predicted signals for the cyclopropyl ring carbons.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| CH (methine) | ~ 30 - 40 | This carbon is deshielded due to its direct attachment to the electronegative nitrogen atom. |
| CH₂ (methylene) | ~ 2 - 10 | The methylene carbons of the cyclopropyl ring are characteristically found at a very high field (upfield) in the ¹³C NMR spectrum.[4][5] |
Expert Insights:
The unique upfield shift of the cyclopropyl CH₂ carbons is a key diagnostic feature. In a complex molecule, the presence of a signal in this region is a strong indicator of a cyclopropyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the absorptions of the N-H bonds of the hydrazine group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (asymmetric & symmetric) | 3300 - 3400 | Medium | Primary amines and hydrazines typically show two bands in this region.[6][7][8] |
| C-H stretch (cyclopropyl) | 3000 - 3100 | Medium | The C-H stretching of strained rings often appears at slightly higher wavenumbers than in alkanes.[9] |
| N-H bend (scissoring) | 1580 - 1650 | Medium to Strong | This is a characteristic absorption for primary amines and hydrazines.[6][10] |
| C-H bend (scissoring) | ~ 1450 | Medium | |
| C-N stretch | 1020 - 1250 | Medium | |
| Ring deformation ("breathing") | ~ 1020 and ~ 870 | Medium | Cyclopropane rings have characteristic ring deformation modes. |
Self-Validating Protocol for IR Analysis:
-
Confirm N-H stretches: Look for two distinct peaks in the 3300-3400 cm⁻¹ region. Their presence is a strong indicator of the -NH₂ group.
-
Identify C-H stretches: The presence of peaks just above 3000 cm⁻¹ is characteristic of C-H bonds on a strained ring.
-
Locate N-H bend: A medium to strong absorption around 1600 cm⁻¹ further confirms the primary amine/hydrazine functionality.
-
Fingerprint region: While complex, the presence of bands around 1020 and 870 cm⁻¹ can provide additional evidence for the cyclopropyl ring.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺∙): The molecular ion will appear at an m/z corresponding to the molecular weight of this compound (72.11 g/mol ). The peak is expected to be of moderate intensity.
-
Major Fragmentation Pathways:
-
Loss of NH₂: A common fragmentation for hydrazines is the cleavage of the N-N bond, leading to the loss of an amino radical (∙NH₂) to give a fragment at m/z 57.
-
Loss of N₂H₃: Cleavage of the C-N bond can result in the loss of a hydrazinyl radical (∙N₂H₃) to give the cyclopropyl cation at m/z 41.
-
Loss of CH₃: Ring opening followed by rearrangement and loss of a methyl radical (∙CH₃) could lead to a fragment at m/z 57.
-
Loss of C₂H₄: Cleavage of the cyclopropyl ring can lead to the loss of ethene (C₂H₄) to give a fragment at m/z 44.
-
Figure 2: Predicted major fragmentation pathways for this compound.
Experimental Workflow for Spectroscopic Analysis:
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. wikieducator.org [wikieducator.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Cyclopropylhydrazine: A Technical Guide for Advanced Synthesis and Drug Discovery
This guide provides an in-depth exploration of cyclopropylhydrazine, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications in drug development, and critical safety protocols, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a hydrazine derivative characterized by the presence of a strained three-membered cyclopropane ring. This unique structural feature imparts distinct reactivity and conformational rigidity, making it a valuable pharmacophore in drug design.[1] While the free base is available, it is the more stable hydrochloride salt that is predominantly used in synthesis.
Below is a summary of the key identifiers for this compound and its commonly used salt forms:
| Identifier | This compound | This compound Hydrochloride | This compound Dihydrochloride |
| Molecular Formula | C₃H₈N₂ | C₃H₉ClN₂ | C₃H₁₀Cl₂N₂ |
| Molecular Weight | 72.11 g/mol | 108.57 g/mol | 145.03 g/mol |
| CAS Number | 120550-58-5 | 213764-25-1 | 1374652-23-9 |
| Appearance | - | White crystalline solid | - |
| Melting Point | - | 131.6-132.4°C | - |
Synthesis of this compound Hydrochloride: A Modern Approach
A robust and scalable synthesis of this compound hydrochloride has been developed, avoiding the use of hazardous Grignard reagents and offering improved yields suitable for industrial applications.[2] The following two-step process is adapted from patented literature.[3]
Experimental Protocol
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a stirred solution of cyclopropylamine and N-methylmorpholine in an organic solvent (e.g., dichloromethane) at 0-20°C, add N-Boc-O-tosyl hydroxylamine in portions.
-
Allow the reaction to proceed for 4-18 hours, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the intermediate N-Boc-cyclopropylhydrazine can be isolated and purified.
Step 2: Deprotection to Yield this compound Hydrochloride
-
Treat the N-Boc-cyclopropylhydrazine intermediate with an aqueous solution of hydrogen chloride.
-
The deprotection reaction is typically carried out at room temperature overnight.
-
The final product, this compound hydrochloride, can be isolated by concentration and recrystallization from a suitable solvent such as ethanol.[3]
Caption: Synthetic workflow for this compound hydrochloride.
Applications in Drug Discovery and Development
The cyclopropyl moiety is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[1] this compound, as a key building block, has found significant applications in both medicinal chemistry and agrochemical synthesis.
A Key Intermediate for PRMT5 Inhibitors
This compound hydrochloride is a critical intermediate in the synthesis of selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology. Its unique structure contributes to the development of potent and effective therapeutic agents.
Synthesis of Pyrazole-Based Agrochemicals
In the field of agrochemicals, this compound is an important precursor for the synthesis of pyrazole compounds. These compounds exhibit high efficiency and low toxicity, making them valuable in the development of new pesticides.[2]
Mechanism of Action: A Versatile Reagent
The reactivity of this compound is attributed to the nucleophilic nature of the hydrazine group and the unique electronic properties of the cyclopropane ring. It can act as a nucleophile, attacking electrophilic centers to form new chemical bonds. The formation of cyclopropyl radicals can also mediate its effects, leading to a variety of chemical transformations.
Caption: Dual reactivity of this compound.
Safe Handling and Disposal of this compound Derivatives
Hydrazine and its derivatives are classified as hazardous materials and require strict adherence to safety protocols.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use splash-proof goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory.
Engineering Controls
-
All handling of this compound and its derivatives must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[4]
-
Ensure an emergency eyewash and safety shower are readily accessible.[5]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[5]
-
Containers should be tightly closed and stored upright to prevent leakage.[5]
Spills and Waste Disposal
-
In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]
-
Hydrazine waste should be collected in a clearly labeled, dedicated hazardous waste container.[6]
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in both academic research and industrial drug development. Its unique structural and reactive properties make it a key component in the synthesis of a wide range of bioactive molecules. By understanding its synthesis, applications, and adhering to strict safety protocols, researchers can effectively and safely leverage the potential of this important building block.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (120550-58-5) for sale [vulcanchem.com]
- 3. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
A Theoretical Exploration of Cyclopropylhydrazine's Reactivity: A Guide for Researchers
Introduction: The Enigmatic Reactivity of a Strained Heterocycle
Cyclopropylhydrazine, a fascinating molecule incorporating a strained three-membered ring and a reactive hydrazine moiety, presents a rich landscape for theoretical and experimental investigation. Its significance is underscored by its presence as a core structural motif in pharmacologically active compounds, most notably as a mechanism-based inhibitor of monoamine oxidase (MAO), an enzyme of critical importance in neurobiology and drug development. The inherent ring strain of the cyclopropyl group, coupled with the nucleophilic and redox-active nature of the hydrazine functional group, imparts a unique and complex reactivity profile that warrants in-depth theoretical exploration.
This technical guide provides a comprehensive overview of the theoretical studies relevant to understanding the reactivity of this compound. We delve into its electronic structure, conformational landscape, and potential reaction pathways, drawing upon established computational methodologies and insights from studies on analogous systems. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry, offering a robust theoretical framework to guide future experimental and in-silico investigations into this intriguing molecule.
Part 1: The Theoretical Chemist's Toolkit: Methodologies for Probing Reactivity
To dissect the intricacies of this compound's behavior at a molecular level, a suite of computational chemistry techniques is indispensable. The choice of methodology is paramount to achieving a balance between computational cost and accuracy, ensuring that the theoretical predictions are both reliable and insightful.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the preeminent tool for studying the electronic structure and reactivity of organic molecules.[1] By approximating the many-electron wavefunction in terms of the electron density, DFT methods offer a computationally efficient yet accurate means to calculate a wide array of molecular properties.
-
Functionals and Basis Sets: The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), which include polarization and diffuse functions, are typically sufficient to describe the geometry and electronic properties of such systems. For more demanding calculations, such as the determination of accurate reaction barriers, more sophisticated functionals (e.g., M06-2X) and larger basis sets (e.g., aug-cc-pVTZ) may be warranted.
Ab Initio Methods: A Rigorous Approach
Ab initio methods, derived from first principles without empirical parameterization, offer a systematically improvable hierarchy of accuracy. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for key properties. These methods are particularly valuable for validating DFT results and for studying systems where electron correlation effects are pronounced.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Reactivity
While static quantum chemical calculations provide invaluable information about stationary points on the potential energy surface, they do not capture the dynamic nature of chemical processes. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for a system of atoms, allow for the exploration of conformational landscapes and the simulation of reaction dynamics over time. For a molecule like this compound, MD simulations can be employed to study its conformational flexibility and its interactions with solvent molecules or biological macromolecules like MAO.
Part 2: Unveiling the Structure: Electronic and Conformational Properties
A thorough understanding of this compound's reactivity begins with a detailed analysis of its intrinsic electronic and structural properties. The interplay between the strained cyclopropyl ring and the hydrazine moiety dictates its preferred conformations and the distribution of electron density, which in turn govern its chemical behavior.
Electronic Structure: A Tale of Two Moieties
The electronic structure of this compound is characterized by the σ-donation from the bent bonds of the cyclopropyl ring and the lone pairs of the nitrogen atoms. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen lone pairs, rendering the hydrazine group a potent nucleophile and a site for oxidation. The lowest unoccupied molecular orbital (LUMO) will likely be an antibonding σ* orbital associated with the N-N or C-N bonds, which can accept electron density in certain reactions.
Table 1: Comparison of Experimental Bond Lengths (Å) of Related Molecules
| Bond | Hydrazine (Gas-phase)[2][3] | Cyclopropylamine (Gas-phase)[4] |
| N-N | 1.447(2) | - |
| C-N | - | 1.428 |
| N-H | 1.015(2) | - |
This table provides experimental bond lengths for hydrazine and cyclopropylamine, which can serve as benchmarks for computational studies on this compound.
Conformational Analysis: The Dance of the Bonds
The conformational flexibility of this compound arises from rotation around the C-N and N-N single bonds. Understanding the energetic landscape of these rotations is crucial for predicting the molecule's predominant shapes and how it might bind to an enzyme active site.
The rotation around the N-N bond in hydrazine has been extensively studied.[5][6] The molecule adopts a gauche conformation as its global minimum, with two transition states corresponding to the syn (eclipsed) and anti (staggered) conformations. The rotational barrier is influenced by a combination of steric repulsion between the lone pairs and hyperconjugative interactions.[5] For this compound, a similar conformational preference is expected, although the bulky cyclopropyl group will likely influence the precise dihedral angles and rotational barriers.
Table 2: Theoretical Rotational Barriers (kcal/mol) for the N-N Bond in Hydrazine
| Conformation | Rotational Barrier (PBE/3ζ)[6] |
| gauche to anti | 1.8 |
| gauche to syn | 7.9 |
This table presents calculated rotational barriers for the parent hydrazine molecule, providing an estimate for the energetic landscape of N-N bond rotation in this compound.
Rotation around the C-N bond will also contribute to the conformational diversity of this compound. The barrier to this rotation is expected to be influenced by steric interactions between the cyclopropyl ring and the -NH2 group. Computational studies on related amides and thioamides have shown that the C-N rotational barrier is sensitive to electronic and steric factors.[7][8]
Caption: Conformational landscape of this compound.
Part 3: Reactivity Unraveled: A Theoretical Perspective on Reaction Mechanisms
The unique combination of a strained ring and a reactive functional group makes this compound susceptible to a variety of chemical transformations. Theoretical studies can provide invaluable insights into the mechanisms of these reactions, including the identification of transition states and the calculation of activation energies.
Mechanism-Based Inhibition of Monoamine Oxidase (MAO)
The most well-documented aspect of this compound's reactivity is its role as a mechanism-based inhibitor of MAO. The generally accepted mechanism involves the oxidation of the hydrazine moiety by the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This oxidation is thought to generate a highly reactive intermediate, possibly a diazene or a radical species, which then leads to the opening of the cyclopropyl ring and covalent modification of the FAD cofactor or a nearby amino acid residue, resulting in irreversible inhibition.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 5. Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nature of rotational barriers of the C–N bond in thioamides and the origin of the nonplanarity for thiourea - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis of cyclopropylhydrazine hydrochloride detailed protocol
Application Note & Protocol
A Detailed Protocol for the Synthesis of Cyclopropylhydrazine Hydrochloride
Introduction: The Significance of this compound Hydrochloride
This compound and its salts are pivotal building blocks in modern organic and medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group, stemming from its inherent ring strain, confer valuable characteristics to molecules that incorporate it.[1] this compound hydrochloride serves as a key intermediate in the synthesis of a wide array of bioactive compounds, including agrochemicals and pharmaceuticals.[2][3] Notably, it is a crucial precursor for certain pyrazole-based compounds used in agriculture and for the development of novel therapeutics, such as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[4][5]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound hydrochloride. It is designed not merely as a list of steps, but as an in-depth guide that explains the causality behind the experimental choices, ensuring both reproducibility and a thorough understanding of the process.
Synthetic Strategy: A Rationale for the Two-Step Approach
Several synthetic routes to this compound hydrochloride have been reported, including methods involving Grignard reagents or oxaziridines.[2] However, these routes often suffer from drawbacks such as harsh reaction conditions, the use of costly reagents, or low yields, making them less suitable for scalable production.[2]
The protocol detailed here employs a robust and scalable two-step synthesis starting from the readily available cyclopropylamine.[1] This strategy is favored for its mild reaction conditions, operational simplicity, and good overall yield.[2] The core of this approach involves:
-
N-Amination and Protection: Cyclopropylamine is first converted to an N-Boc protected hydrazine derivative. The tert-butyloxycarbonyl (Boc) group is an excellent choice for a protecting group in this context. It is stable under the conditions of its introduction but can be cleanly removed under acidic conditions without affecting the sensitive cyclopropyl ring.
-
Deprotection and Salt Formation: The Boc group is subsequently removed by treatment with hydrochloric acid, which concurrently forms the desired hydrochloride salt, facilitating its isolation and improving its stability for storage.[2][4]
Overall Reaction Scheme:
Caption: Overall two-step synthesis of this compound hydrochloride.
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the N-Boc-cyclopropylhydrazine intermediate and its subsequent conversion to this compound hydrochloride.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | CAS Number |
| Cyclopropylamine | ≥99% | Sigma-Aldrich | 765-30-0 |
| N-Boc-O-(p-tolylsulfonyl)hydroxylamine | ≥97% | Combi-Blocks | 137465-22-8 |
| N-Methylmorpholine (NMM) | Anhydrous, ≥99.5% | Sigma-Aldrich | 109-02-4 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Hydrochloric Acid (HCl) | 6 M Aqueous Solution | VWR | 7647-01-0 |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | 67-56-1 |
| Petroleum Ether | ACS Grade | VWR | 8032-32-4 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich | 7487-88-9 |
| Activated Carbon | Decolorizing Grade | Sigma-Aldrich | 7440-44-0 |
| Equipment | Specifications |
| Three-neck round-bottom flask | 500 mL, with appropriate stoppers |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 100 mL |
| Ice-water bath | |
| Rotary evaporator | |
| Buchner funnel and filter flask | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
This step involves the electrophilic amination of cyclopropylamine using a Boc-protected hydroxylamine derivative in the presence of a non-nucleophilic base.
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (59.3 g, 1.04 mol, 10 eq.) and anhydrous dichloromethane (180 mL).[3]
-
Expert Insight: A large excess of cyclopropylamine is used to drive the reaction to completion and minimize the formation of undesired side products. Dichloromethane is an excellent solvent as it is relatively inert and effectively solubilizes the reactants.
-
-
Addition of Base: Add N-methylmorpholine (NMM) (11.5 g, 0.114 mol, 1.1 eq.) to the reaction mixture. Cool the flask to 0 °C using an ice-water bath.[3]
-
Causality: NMM acts as an acid scavenger, neutralizing the p-toluenesulfonic acid byproduct formed during the reaction. Cooling the reaction is crucial to control the exotherm and prevent side reactions.
-
-
Addition of Aminating Agent: Dissolve N-Boc-O-(p-tolylsulfonyl)hydroxylamine (30.0 g, 0.104 mol, 1.0 eq.) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 1 hour, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature (approx. 20 °C) and stir overnight (16-18 hours).[3] Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aminating agent is consumed.
-
Workup and Isolation:
-
Quench the reaction by adding 100 mL of water.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
-
Purification of Intermediate:
-
Add petroleum ether to the crude solid and stir vigorously to form a slurry. This process, known as trituration or "pulling an oar," helps to remove non-polar impurities.[2]
-
Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum. This typically yields N-Boc-cyclopropylhydrazine as a light yellow solid.[2][3]
-
Trustworthiness Check: The expected yield for this step is in the range of 65-75%.[2] The melting point of the intermediate should be approximately 105-106 °C.[2] Characterization via ¹H NMR is recommended to confirm the structure.
-
Step 2: Deprotection to form this compound Hydrochloride
This final step involves the acid-catalyzed removal of the Boc protecting group.
-
Reaction Setup: In a 100 mL round-bottom flask, add the N-Boc-cyclopropylhydrazine intermediate (e.g., 5 g, 29 mmol, 1.0 eq.).[2] Place the flask in an ice-water bath.
-
Acid Addition: Slowly add 6 M hydrochloric acid (20 mL) to the flask with stirring.[2] Gas evolution (isobutylene and CO₂) will be observed.
-
Expert Insight: The addition should be done slowly to control the effervescence. An aqueous HCl solution is used for both deprotection and to form the water-soluble hydrochloride salt.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (17-20 hours).[2][3] Monitor the disappearance of the starting material by TLC.
-
Purification and Isolation:
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot methanol or ethanol.[2][3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Trustworthiness Check: The expected yield for this step is 70-80%.[2][3] The final product, this compound hydrochloride, should be a white crystalline solid with a melting point of 131-133 °C.[2][3]
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound HCl.
Safety and Handling Precautions
Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme care.[6]
-
Toxicity: Hydrazine derivatives are toxic by inhalation, in contact with skin, and if swallowed.[7][8] They are also corrosive and can cause severe skin and eye burns.[7][9] Chronic exposure may pose a cancer risk.[8][10]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[8] Wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene).[8]
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes.[10] Use a closed or well-ventilated system for transfers.[6] Keep away from heat, sparks, and open flames.[7][10]
-
Spills and Waste: In case of a spill, evacuate the area and notify safety personnel. Do not attempt to clean up a large spill yourself.[8] All chemical waste, including empty containers, must be disposed of as hazardous waste according to institutional guidelines.[8]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
Characterization and Expected Results
| Parameter | N-Boc-cyclopropylhydrazine | This compound Hydrochloride |
| Appearance | Light yellow solid | White crystalline solid |
| Yield | 65 - 75% | 70 - 80% (from intermediate) |
| Melting Point | 105 - 106 °C[2] | >97 °C (dec.)[5], 131 - 133 °C[2][3] |
| Molecular Formula | C₈H₁₆N₂O₂ | C₃H₉ClN₂[5] |
| Molecular Weight | 172.23 g/mol | 108.57 g/mol [11] |
| ¹H NMR | δ (CDCl₃): 0.52-0.55 (m, 2H), 0.75-0.80 (m, 2H), 1.23 (s, 9H), 2.62-2.67 (m, 1H), 5.76 (bs, 1H), 6.64 (s, 1H)[2] | δ (D₂O): 0.60-0.85 (m, 4H), 2.80-2.95 (m, 1H) |
References
- 1. longdom.org [longdom.org]
- 2. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound hydrochloride | 213764-25-1 [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoles Using Cyclopropylhydrazine
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2] Its prevalence in blockbuster drugs highlights its significance as a "privileged scaffold" in drug discovery.[3] The strategic incorporation of a cyclopropyl group onto the pyrazole ring often enhances metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. This unique three-membered carbocycle can act as a conformationally restricted analogue of larger alkyl groups or as a bioisostere for a vinyl or methoxy group, influencing the molecule's interaction with biological targets.
Cyclopropylhydrazine emerges as a key building block for the synthesis of these valuable cyclopropyl-substituted pyrazoles. This guide provides an in-depth exploration of the synthetic routes utilizing this compound, with a primary focus on the robust and versatile Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity, offering researchers, scientists, and drug development professionals a comprehensive resource for the practical application of this compound in pyrazole synthesis.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most reliable and widely employed methods for the construction of the pyrazole ring.[4] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] When employing this compound, this reaction provides a direct and efficient route to cyclopropyl-substituted pyrazoles.
Reaction Mechanism and Rationale
The generally accepted mechanism for the Knorr synthesis proceeds through a series of well-defined steps.[4] Under acidic or neutral conditions, the more nucleophilic nitrogen of this compound initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. A final dehydration step results in the formation of the aromatic pyrazole ring.
Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
The choice of reaction conditions, particularly the solvent and the presence of an acid or base catalyst, can significantly influence the reaction rate and, crucially, the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.
Regioselectivity: A Critical Consideration
When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack of this compound can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on the dicarbonyl compound, as well as the reaction conditions.
Generally, the more electrophilic (less sterically hindered) carbonyl group is preferentially attacked by the terminal nitrogen of the hydrazine. For instance, in the reaction with a β-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl, leading to a specific regioisomer. However, the interplay of these factors can be complex, and careful optimization of reaction conditions is often necessary to achieve high regioselectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of cyclopropyl-pyrazoles using this compound. These protocols are based on established procedures and can be adapted for various substrates.
Protocol 1: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole from Acetylacetone
This protocol describes the synthesis of a simple, symmetrically substituted cyclopropyl-pyrazole.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for pH adjustment if necessary)
Procedure:
-
Preparation of this compound Free Base: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.1 eq) while stirring. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the this compound free base. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the freshly prepared this compound (1.0 eq) in ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-cyclopropyl-5-methyl-1H-pyrazole.
| Parameter | Value |
| Reactant Ratio | This compound:Acetylacetone (1:1.05) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 1: Summary of reaction conditions for the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole.
Protocol 2: Synthesis of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate from a β-Ketoester
This protocol outlines the synthesis of a cyclopropyl-pyrazole with a carboxylic acid precursor, utilizing an unsymmetrical β-ketoester.
Materials:
-
This compound hydrochloride
-
Diethyl 1,3-acetonedicarboxylate (or a similar β-ketoester)
-
Acetic acid (glacial)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound hydrochloride (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.0 eq) in ethanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
| Parameter | Value |
| Reactant Ratio | This compound HCl:β-Ketoester (1:1) |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Typical Yield | 60-75% |
Table 2: Summary of reaction conditions for the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Alternative Synthetic Routes
While the Knorr synthesis is a workhorse for pyrazole formation, other methods can also be employed to synthesize cyclopropyl-pyrazoles, particularly for accessing different substitution patterns.
Reaction with α,β-Unsaturated Carbonyl Compounds
The reaction of this compound with α,β-unsaturated aldehydes or ketones provides an alternative route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.[5] This method is particularly useful for synthesizing pyrazoles with specific substitution at the 4- and 5-positions.
Figure 2: Synthesis of cyclopropyl-pyrazoles via α,β-unsaturated carbonyls.
Reaction with β-Ketonitriles
The condensation of this compound with β-ketonitriles offers a direct route to 5-aminopyrazoles. The reaction proceeds similarly to the Knorr synthesis, with the nitrile group participating in the cyclization step. These 5-aminopyrazoles are versatile intermediates for further functionalization.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of cyclopropyl-substituted pyrazoles, a class of compounds with significant potential in drug discovery and development. The Knorr pyrazole synthesis provides a robust and straightforward method for their preparation, with careful consideration of reaction conditions allowing for control over regioselectivity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutic agents continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of pyrazole-based drugs.
References
Application Note: Cyclopropylhydrazine as a Versatile Precursor for the Synthesis of Novel PRMT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a high-value therapeutic target in oncology. Its role in catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins is integral to numerous cellular processes, including gene transcription, RNA splicing, and the DNA damage response.[1][2] Overexpression of PRMT5 is a common feature in a variety of malignancies and is often associated with poor clinical outcomes.[3] This has spurred the development of small molecule inhibitors, several of which are now in clinical trials.[4][5] This application note provides a comprehensive guide for the rational design and synthesis of novel PRMT5 inhibitors utilizing cyclopropylhydrazine, a versatile and valuable chemical building block.[6] We present a detailed, field-proven protocol for a multi-step synthesis of a potent pyrazole-based PRMT5 inhibitor, followed by robust methodologies for its biological characterization, including enzymatic and cellular assays to confirm target engagement and functional effects.
Introduction: The Rationale for Targeting PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications, a post-translational modification that significantly impacts protein function.[7] By methylating key proteins, PRMT5 influences essential oncogenic pathways:
-
Transcriptional Regulation: PRMT5 can repress tumor suppressor genes through histone methylation (e.g., H4R3me2s).[3]
-
RNA Splicing: It is essential for the proper assembly of the spliceosome, and its inhibition can disrupt RNA processing, a vulnerability in certain cancers.[8]
-
DNA Damage Response (DDR): PRMT5 activity is linked to the expression of key DDR genes, and its inhibition can sensitize cancer cells to DNA-damaging agents.[9]
A particularly compelling strategy for targeting PRMT5 involves the concept of synthetic lethality. Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene.[10] Loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which acts as a weak endogenous inhibitor of PRMT5.[11] This creates a unique therapeutic window: MTA-cooperative inhibitors can be designed to selectively bind and inhibit the PRMT5•MTA complex, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal tissues.[10][12]
This compound is an attractive precursor for medicinal chemistry due to its unique structural and reactive properties.[13] It serves as an excellent synthon for constructing heterocyclic scaffolds, such as pyrazoles, which are prevalent in bioactive molecules and approved drugs.[14][15] The cyclopropyl moiety itself can impart favorable properties to a drug molecule, including increased potency, metabolic stability, and improved pharmacokinetic profiles.
Strategic Synthesis of a Pyrazole-Based PRMT5 Inhibitor
This section outlines a rational, multi-step synthesis of a hypothetical, yet representative, PRMT5 inhibitor, G-PRMT5i-C3P , starting from this compound hydrochloride.
Overall Synthetic Workflow
The synthesis is designed in three main stages: 1) Formation of the core cyclopropyl-pyrazole intermediate, 2) Functionalization of the pyrazole core via a Suzuki-Miyaura cross-coupling reaction, and 3) Final amide bond formation to install the substrate-mimicking moiety.
Figure 1: Overall workflow for the synthesis of G-PRMT5i-C3P.
Detailed Synthetic Scheme
Figure 2: Detailed reaction scheme for the synthesis of G-PRMT5i-C3P.
PART 1: SYNTHETIC PROTOCOLS
Safety First: Hydrazine derivatives are toxic and potentially carcinogenic.[16][17][18] All manipulations must be performed in a certified chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Consult Safety Data Sheets (SDS) for all reagents before use.[17][18]
Protocol 1.1: Synthesis of Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate (Intermediate 1)
This step utilizes the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[14][20][21]
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Ethyl 2,4-dioxovalerate (1.05 eq)
-
Ethanol (EtOH), anhydrous
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (1.0 eq) and ethanol (approx. 0.2 M).
-
Add ethyl 2,4-dioxovalerate (1.05 eq) to the suspension, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid or oil.
-
Protocol 1.2: Synthesis of Functionalized Pyrazole Ester (Intermediate 2)
This step employs a Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group at the C4 position of the pyrazole. This reaction is known for its broad substrate scope and functional group tolerance.[4][6][15][22][23]
-
Materials:
-
Procedure:
-
To a reaction vial, add Intermediate 1 (1.0 eq), the desired arylboronic acid (1.5 eq), palladium catalyst (0.02 eq), and base (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., to achieve a 0.1 M concentration).
-
Seal the vial and heat the mixture to 90-100 °C for 8-16 hours, or until the starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Intermediate 2.
-
Protocol 1.3: Saponification to Carboxylic Acid (Intermediate 3)
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Intermediate 2 in a mixture of THF and water (e.g., 3:1).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield Intermediate 3.
-
Protocol 1.4: Final Amide Coupling to G-PRMT5i-C3P
The final step involves a standard amide bond formation using a carbodiimide coupling agent.[1][7][11][24][25]
-
Materials:
-
Intermediate 3 (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Under an inert atmosphere, dissolve Intermediate 3 (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Add the desired amine (1.1 eq), followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product, G-PRMT5i-C3P , by flash column chromatography or preparative HPLC.
-
PART 2: BIOLOGICAL EVALUATION PROTOCOLS
After successful synthesis and characterization (e.g., ¹H NMR, ¹³C NMR, HRMS), the inhibitory activity of G-PRMT5i-C3P must be assessed.
Biological Evaluation Workflow
Figure 3: Workflow for the biological evaluation of a novel PRMT5 inhibitor.
Protocol 2.1: PRMT5 Enzymatic Inhibition Assay (AlphaLISA)
This homogeneous assay quantifies the methylation of a biotinylated histone H4 peptide by the PRMT5 enzyme complex.[2][26][27][28][29]
-
Principle: PRMT5 methylates a biotinylated H4 peptide. An antibody specific for the symmetric dimethylarginine (sDMA) mark, conjugated to an AlphaLISA Acceptor bead, recognizes the product. Streptavidin-coated Donor beads bind the biotin tag. In close proximity, excitation of the Donor bead leads to a luminescent signal from the Acceptor bead.
-
Procedure:
-
Prepare serial dilutions of G-PRMT5i-C3P in assay buffer.
-
In a 384-well microplate, add the PRMT5/MEP50 enzyme complex, biotinylated histone H4 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding S-adenosyl-L-methionine (SAM). Incubate at room temperature for 1-2 hours.
-
Stop the reaction and add a mixture of AlphaLISA Acceptor beads (conjugated to anti-sDMA antibody) and Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader (emission at 615 nm).
-
Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Protocol 2.2: In-Cell Western (ICW) for Target Engagement
This assay directly measures the inhibition of PRMT5's catalytic activity within cells by quantifying the levels of sDMA on its endogenous substrates.[30]
-
Materials:
-
Cancer cell line (e.g., HCT116 MTAP-deleted)
-
G-PRMT5i-C3P
-
Primary antibody: Anti-sDMA (e.g., SYM10)[31]
-
Normalization stain (e.g., total protein stain or antibody against a housekeeping protein like GAPDH)
-
Fluorescently-labeled secondary antibodies
-
96-well microplate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of G-PRMT5i-C3P for 48-72 hours.
-
Fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Block the wells to prevent non-specific antibody binding.
-
Incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the wells and incubate with the appropriate fluorescently-labeled secondary antibody and a normalization stain for 1-2 hours at room temperature, protected from light.
-
Wash the wells again to remove unbound antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the sDMA signal and normalize it to the total protein signal.
-
Calculate the cellular IC₅₀ for target inhibition.
-
Protocol 2.3: Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of the inhibitor. It quantifies ATP, an indicator of metabolically active, viable cells.[3][9][10][32][33]
-
Procedure:
-
Seed cells (e.g., isogenic pairs of MTAP-deleted and MTAP-wildtype cell lines) in opaque-walled 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of G-PRMT5i-C3P . Include DMSO as a vehicle control.
-
Incubate for an extended period, typically 7-10 days, to allow for the phenotypic effects of epigenetic modulation to manifest.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the growth inhibition 50 (GI₅₀) values.
-
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Profile of G-PRMT5i-C3P
| Assay Type | Metric | G-PRMT5i-C3P | Control Inhibitor (e.g., GSK3326595) |
| Biochemical | PRMT5 Enzymatic IC₅₀ | 15 nM | 10 nM |
| Cellular Target | sDMA IC₅₀ (HCT116 MTAP del) | 50 nM | 45 nM |
| Cellular Function | Cell Viability GI₅₀ (HCT116 MTAP del) | 80 nM | 75 nM |
| Cellular Function | Cell Viability GI₅₀ (HCT116 MTAP WT) | >10 µM | 85 nM |
| Selectivity | MTAP WT / MTAP del GI₅₀ Ratio | >125-fold | ~1.1-fold |
-
Interpretation: The hypothetical data in Table 1 suggest that G-PRMT5i-C3P is a potent, cell-permeable inhibitor of PRMT5. Crucially, it demonstrates high selectivity for MTAP-deleted cells, a hallmark of a promising MTA-cooperative inhibitor, unlike the control inhibitor which shows little to no selectivity. This profile warrants further preclinical investigation.
Conclusion and Future Directions
This application note demonstrates a comprehensive, structured approach to leveraging this compound as a precursor for the synthesis of novel, potent, and selective PRMT5 inhibitors. The detailed protocols for multi-step synthesis and subsequent biological evaluation provide a robust framework for researchers in drug discovery. The modular nature of the described synthesis allows for the rapid generation of analogs to explore structure-activity relationships, with the ultimate goal of developing next-generation epigenetic therapies for cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. reddit.com [reddit.com]
- 20. youtube.com [youtube.com]
- 21. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 25. peptide.com [peptide.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. products.advansta.com [products.advansta.com]
- 31. epicypher.com [epicypher.com]
- 32. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 33. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
Application Notes and Protocols: Synthesis of Cyclopropyl-Pyrazoles via Reaction of Cyclopropylhydrazine with 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The incorporation of a cyclopropyl group onto this heterocyclic system is a strategic design element in modern drug discovery. The unique structural and electronic properties of the cyclopropyl ring—such as its rigid, three-dimensional nature and carbon-carbon bonds with enhanced p-character—can significantly improve a molecule's pharmacological profile. These enhancements include increased metabolic stability, improved binding affinity to biological targets, and favorable alterations in physicochemical properties like lipophilicity and membrane permeability.[3]
The reaction of cyclopropylhydrazine with 1,3-dicarbonyl compounds, a variation of the classical Knorr pyrazole synthesis, provides a direct and efficient route to these valuable 1-cyclopropyl-1H-pyrazole derivatives.[4][5][6] This guide offers a comprehensive overview of this reaction, including a detailed mechanistic explanation, practical experimental protocols, and insights into the applications of the resulting products in drug development.
Reaction Mechanism: The Knorr Pyrazole Synthesis with this compound
The formation of pyrazoles from the condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, first described by Ludwig Knorr in 1883.[4] The reaction typically proceeds under acidic catalysis and involves a sequence of condensation, cyclization, and dehydration steps.
The overall transformation can be depicted as follows:
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Cyclopropylhydrazine in the Synthesis of Agricultural Chemicals
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Agrochemicals
In the competitive landscape of agricultural chemical development, the relentless pursuit of compounds with enhanced efficacy, improved safety profiles, and novel modes of action is paramount. Cyclopropylhydrazine has emerged as a critical building block in the synthesis of a new generation of highly effective fungicides, particularly succinate dehydrogenase inhibitors (SDHIs). The incorporation of a cyclopropyl group into the pyrazole scaffold of these active ingredients often imparts favorable physicochemical properties, such as increased metabolic stability and enhanced binding affinity to the target enzyme. This, in turn, can lead to greater potency and a broader spectrum of activity against fungal pathogens.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis of key agricultural chemicals derived from this compound. We will explore the synthesis of prominent SDHI fungicides, including Sedaxane, Isopyrazam, and Fluxapyroxad, with a focus on the practical application of this compound and its derivatives.
Core Concepts: The Paal-Knorr Pyrazole Synthesis
The primary synthetic route to the pyrazole core of many agrochemicals utilizing this compound is a variation of the Paal-Knorr synthesis. This powerful reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent to form the pyrazole ring. The reaction is typically robust and allows for a high degree of substitution on the resulting pyrazole, making it an ideal method for the synthesis of diverse agrochemical candidates.
Featured Application 1: Synthesis of Sedaxane
Background: Sedaxane is a broad-spectrum SDHI fungicide developed by Syngenta for seed treatment.[1] Its unique structure, featuring a bicyclopropyl moiety, provides excellent control against a range of seed- and soil-borne fungal diseases. The synthesis of the crucial pyrazole core of Sedaxane can be achieved through the condensation of a cyclopropyl-containing diketone with a hydrazine source.
Synthetic Workflow for Sedaxane Precursor
Caption: Synthesis of the bicyclopropyl aniline precursor for Sedaxane.
Protocol: Synthesis of the Dihydropyrazole Intermediate for Sedaxane
This protocol outlines the initial cyclocondensation step to form the pyrazole ring, a key structural element of Sedaxane.
Materials:
-
α,β-Unsaturated carbonyl compound (derived from 2-chlorobenzaldehyde and cyclopropyl methyl ketone)[1]
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound in ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude dihydropyrazole intermediate can be purified by recrystallization or column chromatography.
Causality: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable dihydropyrazole ring.[1]
Featured Application 2: Synthesis of Isopyrazam
Background: Isopyrazam, another SDHI fungicide from Syngenta, is effective against a broad range of fungal pathogens in various crops.[2] Its synthesis involves the coupling of a substituted pyrazole carboxylic acid with a specific amine. The synthesis of the pyrazole carboxylic acid core is a key step where this compound can be utilized.
Synthetic Workflow for Isopyrazam Pyrazole Core
References
N-Boc Protection of Cyclopropylhydrazine: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed experimental procedure for the N-Boc protection of cyclopropylhydrazine. This compound and its derivatives are pivotal building blocks in medicinal chemistry and agrochemical synthesis, frequently incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. The tert-butoxycarbonyl (Boc) protecting group is widely employed to temporarily mask the nucleophilicity of the hydrazine moiety, enabling selective transformations at other positions of a molecule. This guide delves into the underlying chemical principles, offers a step-by-step protocol, and discusses critical experimental parameters to ensure a high-yielding and clean reaction.
Introduction
The cyclopropyl group is a valuable structural motif in drug design, often referred to as a "bioisostere" of a phenyl group or a gem-dimethyl group. Its unique conformational and electronic properties can lead to improved potency and selectivity of drug candidates. When coupled with a hydrazine functionality, it forms this compound, a versatile synthon for the synthesis of various heterocyclic compounds, such as pyrazoles and indazoles, which are prevalent in many biologically active compounds.[1]
However, the high nucleophilicity and basicity of the hydrazine moiety can interfere with subsequent synthetic steps. Therefore, protection of one of the nitrogen atoms is often a crucial maneuver. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3] The reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) affords tert-butyl 2-cyclopropylhydrazine-1-carboxylate, effectively protecting one of the nitrogen atoms and allowing for further functionalization.
Chemical Principles and Mechanism
The N-Boc protection of this compound proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen atom of this compound attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to isobutylene and carbon dioxide.
The reaction is typically carried out in the presence of a base to neutralize the protonated hydrazine and to drive the reaction to completion. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or even sodium bicarbonate in aqueous systems. The choice of solvent is also critical and can range from aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) to protic solvents like isopropanol.[4] In some instances, a solvent-free approach can also be employed, offering a greener alternative.[2][5]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-Boc protection of this compound.
Caption: General workflow for the N-Boc protection of this compound.
Detailed Experimental Protocol
This protocol describes the N-Boc protection of this compound hydrochloride, a common commercially available starting material.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| This compound hydrochloride | C₃H₉ClN₂ | 108.57 | 213764-25-1 | e.g., Sigma-Aldrich | Store under inert atmosphere |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | e.g., Sigma-Aldrich | Can be a low-melting solid |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | e.g., Sigma-Aldrich | Distill from CaH₂ before use |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Sigma-Aldrich | Anhydrous, inhibitor-free |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., Sigma-Aldrich | For drying organic layers |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | e.g., Sigma-Aldrich | 230-400 mesh |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | e.g., Sigma-Aldrich | HPLC grade for chromatography |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | e.g., Sigma-Aldrich | HPLC grade for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 g, 9.21 mmol).
-
Dissolution and Basification: Add anhydrous dichloromethane (DCM, 20 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (TEA) (2.8 mL, 20.26 mmol, 2.2 eq.) to the stirred suspension. The mixture should become a clear solution.
-
Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.21 g, 10.13 mmol, 1.1 eq.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate) to afford the pure tert-butyl 2-cyclopropylhydrazine-1-carboxylate as a colorless oil or a low-melting solid.[6]
Characterization
The structure and purity of the final product, tert-butyl 2-cyclopropylhydrazine-1-carboxylate, should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 6.64 (br s, 1H, NH), 5.76 (br s, 1H, NH), 2.67-2.62 (m, 1H, CH), 1.23 (s, 9H, 3 x CH₃), 0.80-0.75 (m, 2H, CH₂), 0.55-0.52 (m, 2H, CH₂).[6]
-
¹³C NMR (101 MHz, CDCl₃): δ 156.8, 80.5, 30.6, 28.4, 7.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₁₆N₂O₂ [M+H]⁺: 173.13; found: 173.1.
Troubleshooting and Key Considerations
-
Starting Material: this compound is also available as the free base, which is a liquid. If using the free base, only one equivalent of a non-nucleophilic base like TEA or no base may be necessary.
-
Di-Boc Protection: The formation of the di-Boc protected product is a potential side reaction, especially if an excess of Boc₂O and a strong base are used for a prolonged reaction time. Using a slight excess of Boc₂O (1.05-1.1 equivalents) and monitoring the reaction by TLC is recommended to minimize this.
-
Solvent-Free Alternative: For a more environmentally friendly procedure, a solvent-less approach can be considered. This involves the direct addition of this compound to molten Boc₂O with stirring.[2][5] This method often proceeds rapidly but may require careful temperature control to manage the exotherm.
-
Purification: The Boc-protected product is generally less polar than the starting hydrazine and can be readily purified by silica gel chromatography.
Conclusion
The N-Boc protection of this compound is a robust and essential transformation for the synthesis of complex molecules in drug discovery and development. The protocol outlined in this application note provides a reliable method for achieving this protection in high yield. By understanding the underlying chemical principles and paying attention to the key experimental parameters, researchers can successfully prepare this valuable intermediate for their synthetic endeavors.
References
- 1. This compound monohydrochloride [chembk.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
Cyclopropylhydrazine: A Versatile Scaffold for Modern Medicinal Chemistry
Application Note & Synthetic Protocols
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design
In the landscape of contemporary medicinal chemistry, the cyclopropyl group stands out as a "bioisostere" of choice, a privileged structural motif employed to enhance the pharmacological profile of therapeutic agents.[1] Its unique stereoelectronic properties, stemming from the inherent ring strain and increased s-character of its C-C bonds, impart a range of desirable attributes to a parent molecule. These include increased metabolic stability by blocking sites of oxidation, enhanced potency through favorable interactions with biological targets, and improved membrane permeability.[1] When incorporated into a hydrazine framework, the resulting cyclopropylhydrazine building block becomes a powerful tool for the synthesis of a diverse array of bioactive molecules, particularly nitrogen-containing heterocycles.[2][3] This guide provides an in-depth exploration of this compound as a key building block, detailing its applications and providing robust protocols for its use in the synthesis of medicinally relevant scaffolds.
Core Applications in Medicinal Chemistry: From Enzyme Inhibition to Agrochemicals
The utility of this compound and its derivatives spans multiple therapeutic areas, primarily driven by its role as a precursor to rigid, three-dimensional structures that can effectively interact with enzyme active sites.
Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) Inhibition
The cyclopropylamine scaffold is a well-established pharmacophore for the irreversible inhibition of flavin-dependent amine oxidases, such as MAO and LSD1.[4][5] Tranylcypromine, a cyclopropylamine derivative, is a clinically used antidepressant that acts as a non-selective MAO inhibitor.[6][7][8] The strained cyclopropyl ring facilitates a mechanism-based inactivation of the FAD cofactor essential for enzyme activity.[4] This concept has been extended to the development of selective inhibitors for LSD1, an epigenetic target overexpressed in various cancers.[5][9][10][11] The ability to introduce substituents on the cyclopropylamine ring allows for the fine-tuning of potency and selectivity against other amine oxidases.[5][12]
Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors
More recently, this compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of PRMT5, another important target in oncology.[13][14] Certain PRMT5 inhibitors feature a cyclopropyl group, and early clinical trials are exploring their efficacy in treating various solid and hematologic malignancies.[13][15][16][17]
Pyrazole Synthesis for Bioactive Molecules
This compound is an excellent precursor for the synthesis of substituted pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][18][19][20][21] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, provides a straightforward and efficient route to these valuable scaffolds.[22][23][24][25][26][27]
The following diagram illustrates the central role of this compound as a building block for these diverse classes of bioactive molecules.
Caption: Role of this compound in Medicinal Chemistry.
Synthetic Protocols: A Practical Guide
The following section provides detailed, step-by-step protocols for the synthesis of this compound hydrochloride and its subsequent use in the preparation of a model pyrazole derivative. These protocols are designed to be self-validating, with clear instructions and safety considerations.
Protocol 1: Synthesis of this compound Hydrochloride
This two-step protocol is adapted from modern synthetic methods that are suitable for laboratory scale-up.[2] It involves the formation of a Boc-protected intermediate, followed by deprotection to yield the stable hydrochloride salt.
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add cyclopropylamine (59.3 g, 1.04 mol, 10 eq.), dichloromethane (180 mL), and N-methylmorpholine (NMM, 11.5 g, 0.114 mol, 1.1 eq.).
-
Cooling: Cool the reaction mixture to -5 to 0 °C using an ice-salt bath.
-
Addition of Reagent: Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-HNOTs, 29.8 g, 0.104 mol, 1.0 eq.) in portions, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature (below 20 °C) and stir overnight (16-18 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopropylamine.
-
To the crude residue, add dichloromethane (150 mL) and water (100 mL).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Triturate the crude product with petroleum ether to precipitate a light yellow solid. Filter and dry to yield N-Boc-cyclopropylhydrazine.
Step 2: Synthesis of this compound Hydrochloride
-
Reaction Setup: To a 100 mL three-necked flask, add the N-Boc-cyclopropylhydrazine (5 g, 29 mmol, 1.0 eq.) from the previous step.
-
Deprotection: Cool the flask in an ice-water bath and slowly add concentrated hydrochloric acid (10 mL) dropwise.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature (20-25 °C) overnight (17-20 hours). Monitor the reaction completion by TLC.
-
Work-up and Purification:
-
Add activated carbon to the reaction solution and stir for 15 minutes for decolorization.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to obtain white crystals of this compound hydrochloride.
-
The following diagram outlines the workflow for the synthesis of this compound hydrochloride.
Caption: Workflow for this compound HCl Synthesis.
Protocol 2: Knorr Synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazole
This protocol demonstrates the use of this compound hydrochloride in a classic Knorr pyrazole synthesis with acetylacetone (a 1,3-dicarbonyl compound).
Materials and Reagents:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.09 g, 10 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add acetylacetone (1.0 g, 10 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-cyclopropyl-3,5-dimethyl-1H-pyrazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield and Characterization:
The expected yield is typically in the range of 80-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Value |
| Reactants | This compound HCl, Acetylacetone |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~80-85 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
Safety and Handling
This compound and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[28][29][30] All manipulations should be performed in a well-ventilated chemical fume hood.[28][29][30] Avoid inhalation of dust and contact with skin and eyes.[28][29][30] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). Store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[28][30]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, offering a gateway to a wide range of bioactive molecules. Its unique structural and electronic properties, conferred by the cyclopropyl ring, make it an attractive component in the design of novel therapeutics. The robust and well-established synthetic protocols for its use, such as the Knorr pyrazole synthesis, ensure its accessibility and utility for researchers and drug development professionals. By understanding the principles outlined in this guide, scientists can effectively leverage this compound to advance their research and contribute to the discovery of new medicines.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRMT5 Inhibitors: MTA-Cooperative Clinical Breakthroughs - AiFChem [aifchem.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 20. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemhelpasap.com [chemhelpasap.com]
- 25. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 26. researchgate.net [researchgate.net]
- 27. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chemicalbook.com [chemicalbook.com]
- 29. static.cymitquimica.com [static.cymitquimica.com]
- 30. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Substituted Cyclopropylhydrazine Derivatives
Introduction: The Strategic Value of the Cyclopropyl Moiety in Hydrazine Scaffolds
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery and agrochemical research.[1] Its unique stereoelectronic properties—including a strained three-membered ring, enhanced π-character in its C-C bonds, and conformational rigidity—can confer significant advantages to bioactive molecules.[1] When appended to a hydrazine scaffold, the resulting cyclopropylhydrazine derivatives become powerful building blocks for creating novel therapeutics and specialized chemicals. These compounds serve as crucial intermediates in the synthesis of pyrazole-based agricultural agents, known for their high efficacy and low toxicity, and are integral to the development of advanced pharmaceutical candidates, including enzyme inhibitors.[2][3][4]
The inherent ring strain and specific reactivity of the cyclopropyl group present both opportunities and challenges in synthesis.[5] This guide provides an in-depth exploration of robust and field-proven synthetic strategies for accessing substituted this compound derivatives. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure successful, reproducible outcomes. The protocols described herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage these valuable molecular scaffolds.
Core Synthetic Strategies: A Logic-Driven Overview
The synthesis of substituted cyclopropylhydrazines can be broadly approached from three distinct strategic directions, each with its own set of advantages depending on the target molecule and available starting materials.
Caption: Core strategies for synthesizing this compound derivatives.
-
Strategy A: Direct N-Amination of Cyclopropylamines. This is arguably one of the most efficient and modern approaches, particularly for producing N-unsubstituted or mono-substituted cyclopropylhydrazines. The core transformation involves the creation of a new N-N bond by treating a readily available cyclopropylamine with an electrophilic aminating agent.
-
Strategy B: Cyclopropane Ring Formation. In this classic strategy, the hydrazine moiety is already present in the precursor molecule, and the cyclopropane ring is constructed last. This is typically achieved through cyclopropanation reactions of unsaturated hydrazone derivatives.[6]
-
Strategy C: Post-Functionalization of a this compound Core. This versatile approach begins with a simple this compound scaffold, which is then elaborated through substitution on one or both nitrogen atoms. Methods like N-arylation or reductive amination are common.[7][8]
Strategy A: Direct N-Amination of Cyclopropylamine
This method is prized for its directness and use of common starting materials. The key is the reaction of a nucleophilic cyclopropylamine with an electrophilic nitrogen source. To control reactivity and facilitate purification, the aminating agent often carries a protecting group, such as the tert-butoxycarbonyl (Boc) group, which can be cleanly removed in a subsequent step.
Caption: Nucleophilic attack of cyclopropylamine on an electrophilic aminating agent.
Protocol 1: Synthesis of this compound Hydrochloride via Boc-Protected Intermediate
This two-step protocol is adapted from patented industrial methods and offers high yields and scalability.[2][4] The first step installs a Boc-protected hydrazine group, and the second step removes the protection to yield the desired hydrochloride salt, which is often more stable and easier to handle than the free base.
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
Materials:
-
Cyclopropylamine
-
N-Boc-O-tosyl hydroxylamine (or a similar N-Boc-O-sulfonyl derivative)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of cyclopropylamine (2-10 equivalents) in anhydrous DCM, add N-methylmorpholine (1-2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add N-Boc-O-tosyl hydroxylamine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
Causality Insight: Using an excess of the volatile cyclopropylamine helps to drive the reaction to completion and can also act as a base. NMM is a non-nucleophilic organic base used to scavenge the p-toluenesulfonic acid byproduct, preventing protonation of the starting amine. The temperature is controlled to prevent side reactions and decomposition of the aminating reagent.
-
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS until the starting aminating agent is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine, which can be purified by column chromatography or recrystallization if necessary. A yield of over 65% is typical.[2]
-
Step 2: Deprotection to form this compound Hydrochloride
-
Materials:
-
N-Boc-cyclopropylhydrazine (from Step 1)
-
Concentrated Hydrochloric Acid (HCl) or HCl solution in an organic solvent (e.g., diethyl ether, dioxane)
-
-
Procedure:
-
Dissolve the N-Boc-cyclopropylhydrazine (1.0 equivalent) in a suitable solvent like diethyl ether or methanol.
-
Cool the solution to 0 °C.
-
Slowly add an excess of concentrated HCl (e.g., 3-5 equivalents) or a saturated solution of HCl in ether.
-
Causality Insight: The Boc group is highly labile under acidic conditions. The strong acid protonates the carbamate, leading to its collapse via the formation of a stable tert-butyl cation and release of CO₂, leaving the protonated hydrazine.
-
-
Stir the mixture at room temperature overnight. A precipitate of this compound hydrochloride should form.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
| Method | Starting Materials | Key Reagents | Pros | Cons | Reference |
| N-Amination | Cyclopropylamine | N-Boc-O-sulfonyl hydroxylamine, Acid | Direct, scalable, good yields | Two steps (protection/deprotection) | [2][4] |
| Kishner Cyclopropanation | α,β-unsaturated carbonyl, Hydrazine | Base (KOH), Heat | Classic, one-pot potential | High temperatures, limited substrate scope | [6] |
| N-Arylation | This compound, Aryl Halide | Palladium catalyst, Ligand, Base | High functional group tolerance | Requires pre-formed this compound, catalyst cost | [8] |
Strategy B: Cyclopropane Ring Formation
This strategy builds the cyclopropane ring onto a precursor that already contains the N-N bond. The Kishner cyclopropane synthesis is a historical example, involving the thermal decomposition of a pyrazoline intermediate, which is formed from the reaction of an α,β-unsaturated aldehyde or ketone with hydrazine.[6] Modern variants often rely on the catalytic cyclopropanation of alkenes using carbenoids.[9][10]
Caption: General workflow for the Kishner cyclopropane synthesis.
Protocol 2: Kishner Synthesis of a 1-Cyclopropylnaphthalene Derivative
This protocol illustrates the formation of the cyclopropane ring from a hydrazone intermediate, a method used for synthesizing intermediates for fungicides and pharmaceuticals.[11]
-
Materials:
-
1-Acetylnaphthalene
-
Hydrazine hydrate
-
Potassium hydroxide (KOH) or other strong base
-
High-boiling point solvent (e.g., triethylene glycol)
-
-
Procedure:
-
Prepare the hydrazone by reacting 1-acetylnaphthalene with hydrazine hydrate in a suitable solvent like ethanol. Isolate the resulting hydrazone.
-
In a flask equipped with a distillation head and condenser, combine the hydrazone with powdered KOH in triethylene glycol.
-
Heat the mixture. Initially, water and any excess hydrazine will distill off.
-
Causality Insight: The strong base deprotonates the N-H proton of the hydrazone, forming an anion. This anion undergoes a cyclization and subsequent elimination of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction.
-
-
Once the initial distillation ceases, increase the temperature to >190 °C to initiate the decomposition of the pyrazoline intermediate and formation of the cyclopropane ring.[11]
-
The reaction proceeds with the evolution of nitrogen gas. Monitor the reaction for completion.
-
After cooling, the reaction mixture is typically diluted with water and extracted with a nonpolar solvent (e.g., toluene, hexanes).
-
The organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield the 1-cyclopropylnaphthalene derivative.
-
Strategy C: Post-Functionalization via N-Arylation
For many applications in drug discovery, an aryl or heteroaryl group is required on one of the hydrazine nitrogens. Palladium-catalyzed cross-coupling reactions provide a powerful and general method for achieving this transformation, offering excellent functional group tolerance.[8][12]
Protocol 3: Palladium-Catalyzed N-Arylation of Cyclopropylamine
While this protocol details the arylation of cyclopropylamine, the conditions are directly applicable to the more challenging N-arylation of this compound to produce N-aryl-N-cyclopropylhydrazines, a key scaffold in medicinal chemistry.[3][8]
-
Materials:
-
Cyclopropylamine (or this compound)
-
Aryl or heteroaryl halide (bromide, chloride) or triflate
-
Palladium precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf)
-
Bulky phosphine ligand (e.g., tBuBrettPhos)
-
Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and cyclopropylamine (1.2-1.5 equivalents).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the aryl halide is consumed (monitor by GC-MS or LC-MS).
-
Causality Insight: The bulky, electron-rich phosphine ligand is critical. It promotes the challenging reductive elimination step that forms the C-N bond and stabilizes the active Pd(0) species, preventing catalyst decomposition and allowing for the coupling of less reactive aryl chlorides.
-
-
Cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography on silica gel to obtain the N-arylcyclopropylamine derivative.
-
Conclusion and Future Outlook
The synthesis of substituted this compound derivatives is a dynamic field with methodologies evolving to meet the demands of modern chemical research. The direct N-amination route offers an efficient pathway to core scaffolds, while cyclopropanation and post-functionalization strategies provide the versatility needed to access complex, highly decorated targets.[13] Asymmetric synthesis and the development of novel catalytic systems will continue to enhance our ability to produce these valuable compounds with high stereochemical control. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and successfully synthesize a wide range of this compound derivatives for their discovery programs.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. This compound Hydrochloride [benchchem.com]
- 4. This compound (120550-58-5) for sale [vulcanchem.com]
- 5. longdom.org [longdom.org]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes - Google Patents [patents.google.com]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
Application Notes and Protocols for the Reaction of Cyclopropylhydrazine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the reactions of cyclopropylhydrazine with a variety of electrophiles. This compound is a valuable building block in synthetic and medicinal chemistry, offering a unique combination of a nucleophilic hydrazine moiety and a strained cyclopropyl ring.[1] This duality in reactivity allows for a diverse range of chemical transformations, from simple functionalization to complex rearrangements leading to novel heterocyclic scaffolds. This guide delves into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols for key transformations. The content is structured to empower researchers to confidently and safely utilize this compound in their synthetic endeavors, particularly in the context of drug discovery and development.
Introduction: The Unique Reactivity of this compound
This compound stands as a cornerstone intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the interplay between the highly nucleophilic hydrazine group and the inherent ring strain of the cyclopropane moiety. The lone pairs on the nitrogen atoms readily attack electrophilic centers, initiating a cascade of reactions. The fate of the cyclopropyl ring – whether it remains intact, opens, or rearranges – is highly dependent on the nature of the electrophile and the reaction conditions.
A key feature of this compound chemistry is the potential for the formation of a cyclopropyliminium ion, which can undergo a characteristic rearrangement to form five-membered rings, a transformation of significant synthetic value.[2] Understanding and controlling these reaction pathways is paramount for harnessing the full synthetic potential of this versatile molecule.
Safety Precaution: this compound and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood.[3][4][5][6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3][4][5][6][7]
Mechanistic Pathways of this compound Reactions
The reaction of this compound with electrophiles can be broadly categorized based on the type of electrophile employed. The following sections will detail the mechanisms for N-alkylation, N-acylation, N-sulfonylation, and condensation with carbonyl compounds.
N-Alkylation: Substitution and Potential Rearrangement
N-alkylation of this compound with alkyl halides typically proceeds via a nucleophilic substitution (SN2) mechanism.[8][9] The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond.
Caption: SN2 mechanism for N-alkylation of this compound.
However, the reaction can become more complex if the alkylating agent or reaction conditions promote the formation of a cyclopropyliminium ion. This intermediate can then undergo a rearrangement to a more stable five-membered ring system, such as a pyrazolidine derivative.[2]
N-Acylation: Formation of Stable Amides
Acylation of this compound with acylating agents like acid chlorides or anhydrides is a robust method for forming stable N-acylcyclopropylhydrazines.[10][11][12] The reaction proceeds through a nucleophilic acyl substitution mechanism. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride).[11][12][13]
Caption: Nucleophilic acyl substitution mechanism for N-acylation.
This reaction is generally high-yielding and chemoselective for the hydrazine moiety.[10]
N-Sulfonylation: Synthesis of Sulfonamides
Similar to acylation, this compound readily reacts with sulfonyl chlorides to form the corresponding N-sulfonylcyclopropylhydrazines (sulfonamides).[14] The mechanism is analogous to nucleophilic acyl substitution, with the hydrazine attacking the electrophilic sulfur atom of the sulfonyl chloride.[14]
Caption: Mechanism for the N-sulfonylation of this compound.
These sulfonamide derivatives are of interest in medicinal chemistry due to their diverse biological activities.
Condensation with Carbonyl Compounds: Hydrazone Formation and the Cyclopropyliminium Ion Rearrangement
The reaction of this compound with aldehydes and ketones initially forms a hydrazone through a nucleophilic addition-elimination mechanism.[15][16][17][18] The hydrazine nitrogen attacks the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.[15][17]
Under acidic conditions, the resulting hydrazone can be protonated to form a cyclopropyliminium ion. This key intermediate is susceptible to a facile ring-opening rearrangement, known as the Cloke-Wilson or cyclopropyliminium ion rearrangement, to generate a five-membered Δ¹-pyrroline ring system.[2] This rearrangement is driven by the release of ring strain in the cyclopropane.
Caption: Reaction of this compound with carbonyls leading to rearrangement.
This rearrangement is a powerful tool for the synthesis of various nitrogen-containing heterocycles.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product. Always perform a small-scale trial reaction before scaling up.
General Protocol for N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the base (1.2 equivalents) in the chosen anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound hydrochloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[19]
Table 1: Typical Reaction Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 4 |
| Benzyl Bromide | NaH | THF | 0 to 25 | 12 |
| Ethyl Bromoacetate | Et₃N | CH₂Cl₂ | 25 | 6 |
General Protocol for N-Acylation of this compound
This protocol outlines a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or silica gel column chromatography.[20]
General Protocol for Reaction with Sulfonyl Chlorides
This protocol describes a general procedure for the N-sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Anhydrous pyridine or Dichloromethane (DCM) with triethylamine (Et₃N)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine at 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.[21]
General Protocol for Condensation with Aldehydes and Ketones
This protocol provides a general method for the formation of cyclopropylhydrazones.
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Sodium acetate or a catalytic amount of acetic acid
Procedure:
-
Dissolve this compound hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.
-
Add the aldehyde or ketone (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude hydrazone, which can be purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile and powerful reagent in the arsenal of the synthetic chemist. Its reactions with electrophiles provide access to a wide array of functionalized molecules and heterocyclic systems. A thorough understanding of the underlying mechanisms, particularly the factors that govern the fate of the cyclopropyl ring, is crucial for predictable and successful synthesis. The protocols provided herein serve as a starting point for the exploration of this compound chemistry. With careful execution and adherence to safety protocols, researchers can effectively utilize this valuable building block to advance their research and development goals.
References
- 1. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. scholarly.org [scholarly.org]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 18. jackwestin.com [jackwestin.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopropylhydrazine Synthesis
Welcome to the technical support center for the synthesis of cyclopropylhydrazine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yield and purity. This compound is a critical building block in the development of novel pharmaceuticals and agrochemicals, particularly in the synthesis of pyrazole compounds.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.
Section 1: Overview of the Modern Synthetic Approach
The most efficient and scalable route to this compound proceeds via a two-step sequence starting from cyclopropylamine. This method avoids the hazardous and low-yielding protocols of the past, such as those involving Grignard reagents, which required cryogenic conditions and complex purification steps like column chromatography.[1][3]
The modern approach involves:
-
N-Boc Protection: Reaction of cyclopropylamine with an electrophilic aminating agent, such as N-Boc-O-tosyl hydroxylamine, to form the stable intermediate, N-Boc-cyclopropylhydrazine.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, typically hydrochloric acid (HCl), to yield the final product as a stable hydrochloride salt.[1][3]
This strategy is favored in industrial applications due to its mild operating conditions, simplified purification, and improved yields.[1]
Caption: General workflow for the two-step synthesis of this compound hydrochloride.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most robust and industrially viable method is the two-step synthesis starting from cyclopropylamine via an N-Boc protected intermediate.[1][3] This route is superior to older methods involving Grignard reagents because it avoids cryogenic temperatures, violent reaction profiles, expensive starting materials, and the need for tedious column chromatography for purification.[1] The overall process is simpler, safer, and more cost-effective.
Q2: Why is this compound almost always prepared and stored as its hydrochloride salt?
The free base of this compound is less stable than its hydrochloride salt. The salt form is a white crystalline solid with a defined melting point, making it easier to handle, weigh, and store.[2][3] Preparing the hydrochloride salt is typically the final step of the synthesis, which also facilitates purification by recrystallization.[2] For long-term storage, it is recommended to keep the hydrochloride salt in a freezer under an inert atmosphere.[4][5]
Q3: What are the most critical parameters to control during the N-Boc protection step (Step 1)?
To maximize the yield of N-Boc-cyclopropylhydrazine, three parameters are critical:
-
Molar Ratios: Using a significant excess of cyclopropylamine (e.g., 2 to 10 equivalents) is crucial. Since cyclopropylamine is inexpensive, using it in excess drives the reaction to completion, maximizing the conversion of the more valuable N-Boc-O-tosyl hydroxylamine.[1] The molar ratio of the aminating agent to the base (N-methylmorpholine) should be approximately 1:1.1 to 1:2.[1][2]
-
Temperature Control: The reaction should be initiated at a low temperature (-5 to 0°C) during the addition of the aminating agent and then allowed to proceed at a controlled temperature between 0°C and 20°C.[1][2] This prevents potential side reactions and ensures the stability of the reagents.
-
Solvent Choice: Dichloromethane is a commonly used and effective solvent for this step.[2] Other solvents like toluene or tetrahydrofuran (THF) can also be used.[1]
Q4: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring reaction completion.[2]
-
For Step 1 (Boc Protection): Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the disappearance of the N-Boc-O-tosyl hydroxylamine starting material and the appearance of the N-Boc-cyclopropylhydrazine product spot.
-
For Step 2 (Deprotection): Monitor the disappearance of the N-Boc-cyclopropylhydrazine spot. The final hydrochloride salt product is highly polar and may not move significantly from the baseline, making the disappearance of the starting material the key indicator of reaction completion.
For more precise quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, often after a derivatization step to improve detection.[6][7]
Q5: What is the most effective method for purifying the final this compound hydrochloride?
The most effective and scalable purification method is recrystallization.[1][2] After the deprotection step and concentration of the reaction mixture, the crude solid can be recrystallized from solvents such as ethanol or methanol to yield high-purity white crystals.[1][2] In some cases, an activated carbon treatment can be used before recrystallization to remove colored impurities.[2]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low Yield of N-Boc-cyclopropylhydrazine (Step 1)
-
Symptom: The isolated yield of the crude or purified Boc-protected intermediate is significantly lower than the reported yields of 60-75%.[1][2]
-
Potential Cause 1: Incorrect Stoichiometry. The molar ratio of reagents is critical. An insufficient excess of cyclopropylamine will result in incomplete conversion of the limiting aminating agent.
-
Potential Cause 2: Poor Temperature Control. Allowing the reaction temperature to rise uncontrollably can lead to the degradation of the thermally sensitive aminating agent or promote side reactions.
-
Solution: Add the solid N-Boc-O-tosyl hydroxylamine in batches to a cooled solution (-5 to 0°C) of cyclopropylamine and N-methylmorpholine.[2] Use an ice-salt bath to maintain this temperature during addition, and then allow the reaction to warm slowly to room temperature while monitoring.
-
-
Potential Cause 3: Inefficient Workup. The Boc-protected intermediate is extracted into an organic solvent after the reaction. Incomplete extraction will lead to significant product loss.
Problem 2: Incomplete Deprotection (Step 2)
-
Symptom: Analytical data (e.g., NMR, HPLC) of the final product shows the presence of the starting material, N-Boc-cyclopropylhydrazine.
-
Potential Cause 1: Insufficient Acid or Reaction Time. The Boc group is stable, and its removal requires a sufficient amount of strong acid and adequate time.
-
Solution: Use a sufficiently concentrated solution of HCl (e.g., 6M aqueous HCl or concentrated HCl).[1][2] Ensure the reaction is allowed to stir for an extended period, typically overnight (17-20 hours) at room temperature, to ensure complete conversion.[2] Monitor via TLC until the starting material is no longer visible.
-
Problem 3: Final Product is Impure or Discolored
-
Symptom: The isolated this compound hydrochloride is off-white, yellow, or brown, or analytical data indicates the presence of unknown impurities.
-
Potential Cause 1: Ineffective Purification. The crude product may contain residual reagents or side products that were not fully removed.
-
Solution: Perform a careful recrystallization using an appropriate solvent like ethanol or methanol.[1][2] Ensure the crude solid is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals. If the product is highly colored, consider treating the solution with activated carbon before filtration and crystallization.[2]
-
-
Potential Cause 2: Degradation. Although the hydrochloride salt is stable, the free base can be unstable. If the pH drifts during workup, degradation could occur.
-
Solution: Ensure the medium remains acidic throughout the workup and isolation process. Store the final, dried product promptly under appropriate conditions (in a freezer, under inert gas) to prevent long-term degradation.[4]
-
Section 4: Reference Experimental Protocols
The following protocols are synthesized from published methods and represent a standard procedure for achieving good yields.[1][2]
Protocol 1: Synthesis of N-Boc-cyclopropylhydrazine (Step 1)
-
To a three-neck flask equipped with a stirrer and thermometer, add cyclopropylamine (10 eq.), dichloromethane, and N-methylmorpholine (1.1 eq.).
-
Cool the mixture to -5 to 0°C using an ice-salt bath.
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) in portions, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (16-20 hours).
-
Monitor the reaction for completion using TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add dichloromethane and water to the crude residue. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
The crude product can be purified by trituration or "beating" with petroleum ether to yield a solid.[2]
Protocol 2: Synthesis of this compound Hydrochloride (Step 2)
-
To a flask containing N-Boc-cyclopropylhydrazine (1.0 eq.), add concentrated hydrochloric acid (e.g., 10 mL for 5g of starting material) dropwise under an ice-water bath.
-
After the addition, remove the ice bath and stir the reaction overnight (17-20 hours) at room temperature (20-25°C).[2]
-
Monitor for completion by TLC (disappearance of starting material).
-
(Optional) Add activated carbon to the reaction solution to decolorize, stir for 15-30 minutes, and filter.
-
Concentrate the aqueous solution under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude solid from ethanol or methanol to obtain pure white crystals of this compound hydrochloride.[2]
Data Summary Table
| Parameter | Step 1: Boc Protection | Step 2: Deprotection |
| Key Reagents | Cyclopropylamine, N-Boc-O-tosyl hydroxylamine, NMM | N-Boc-cyclopropylhydrazine, HCl |
| Solvent | Dichloromethane, Toluene, or THF[1] | Water (from aq. HCl) |
| Temperature | 0°C to 20°C[1] | Room Temperature (20-25°C)[2] |
| Reaction Time | Overnight (~18h)[2] | Overnight (17-20h)[2] |
| Purification | Extraction & Trituration with Petroleum Ether[2] | Recrystallization (Ethanol or Methanol)[2] |
| Typical Yield | 65-75%[1][2] | 75-85%[2] |
References
- 1. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. This compound (120550-58-5) for sale [vulcanchem.com]
- 4. This compound hydrochloride | 213764-25-1 [amp.chemicalbook.com]
- 5. 1-cyclopropylhydrazine dihydrochloride | 1374652-23-9 [amp.chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Byproducts in Cyclopropylhydrazine Reactions
Welcome to the technical support center for cyclopropylhydrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during synthetic procedures involving this versatile reagent. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively, ensuring the integrity and success of your research. This compound is a valuable building block in medicinal chemistry, but its inherent strain and reactivity can lead to unexpected side reactions. This resource will help you understand, identify, and mitigate the formation of common byproducts.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter in the lab, providing explanations grounded in chemical principles and offering actionable protocols to get your reactions back on track.
Issue 1: Low Yield of the Desired Product with a Concomitant Formation of an Isomeric Impurity in a Wolff-Kishner Reduction.
Question: I am performing a Wolff-Kishner reduction on a cyclopropyl ketone to obtain the corresponding methylene compound. However, I am observing a significant amount of an unexpected byproduct that appears to be an isomer of my starting material, leading to a low yield of the desired alkane. What could be the cause?
Answer:
This is a frequently observed issue, and the likely culprit is a base-catalyzed rearrangement of the cyclopropylhydrazone intermediate, leading to the formation of a more stable, ring-opened, or rearranged unsaturated hydrazone. The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can promote the cleavage of the strained cyclopropyl ring.
Causality and Mechanism:
The cyclopropyl group can act as a neighboring group, participating in the reaction mechanism. Under basic conditions, the formation of an anionic intermediate can trigger a rearrangement. One plausible pathway involves the deprotonation of the hydrazone, followed by a rearrangement that alleviates the ring strain of the cyclopropane. This can lead to the formation of an allylic anion, which upon protonation, gives a more stable, conjugated hydrazone. This rearranged hydrazone can then undergo further reactions, but it will not lead to your desired cyclopropyl-containing alkane.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If possible, utilize a modified Wolff-Kishner procedure that allows for lower reaction temperatures. The Huang-Minlon modification, which involves distilling off water and excess hydrazine to raise the reaction temperature, should be carefully monitored to avoid excessively high temperatures.
-
Choice of Base: Consider using a milder base or a different solvent system. While strong bases like potassium hydroxide are standard, in some cases, potassium tert-butoxide in a non-protic solvent at lower temperatures may be effective.
-
Pre-formation of the Hydrazone: Isolate the cyclopropylhydrazone intermediate before subjecting it to the harsh reduction conditions. This allows for purification of the hydrazone and can minimize side reactions that may occur during its in situ formation.
-
Alternative Reduction Methods: If the Wolff-Kishner conditions consistently lead to rearrangement, consider alternative, milder reduction methods for the deoxygenation of the cyclopropyl ketone. For example, a two-step procedure involving reduction to the alcohol followed by a Barton-McCombie deoxygenation could be a viable alternative.
Issue 2: Formation of Pyrazoline Byproducts in Reactions with α,β-Unsaturated Ketones.
Question: I am attempting a reaction of this compound with an α,β-unsaturated ketone, intending to form the corresponding hydrazone. However, my analysis shows the presence of a significant amount of a cyclic byproduct, which I suspect is a pyrazoline. Why is this happening and how can I favor the formation of the desired hydrazone?
Answer:
The formation of pyrazolines is a common and often favored reaction pathway when hydrazines react with α,β-unsaturated carbonyl compounds.[1] This occurs via a Michael addition followed by an intramolecular cyclization.
Causality and Mechanism:
The reaction proceeds in two key steps:
-
Michael Addition: The nucleophilic nitrogen of this compound attacks the β-carbon of the α,β-unsaturated system in a conjugate addition.[2]
-
Intramolecular Cyclization: The resulting enolate or enol then undergoes a rapid intramolecular nucleophilic attack by the other nitrogen of the hydrazine onto the carbonyl carbon, forming a five-membered pyrazoline ring after dehydration.
Troubleshooting Protocol:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the cyclization step, allowing for the isolation of the hydrazone.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents may favor the formation of the kinetic hydrazone product over the thermodynamic pyrazoline.
-
Steric Hindrance: If synthetically feasible, introducing steric bulk near the carbonyl group of the α,β-unsaturated ketone can disfavor the intramolecular cyclization, making hydrazone formation more favorable.
-
Use of Pre-formed Enolates: In some cases, pre-forming the enolate of the desired hydrazone and then quenching the reaction may provide a route to the desired product, although this is a more complex synthetic strategy.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the common impurities in commercially available this compound hydrochloride and how can they affect my reaction?
A1: Commercially available this compound hydrochloride can contain several impurities that may interfere with your reaction.[3] These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, trace amounts of cyclopropylamine or other precursors may be present.[4]
-
Solvents: Residual solvents from the synthesis and purification process are common.
-
Byproducts of Synthesis: The synthesis of this compound itself can generate side products that may be carried through into the final product.
These impurities can lead to the formation of unexpected byproducts in your reaction, act as catalysts or inhibitors, or complicate the purification of your desired product. It is always recommended to use high-purity this compound hydrochloride and to consult the Certificate of Analysis (CoA) provided by the supplier.
Q2: Can the cyclopropyl ring in my product be opened under acidic or basic conditions during workup or purification?
A2: Yes, the cyclopropyl group is susceptible to ring-opening under both acidic and basic conditions, particularly if it is adjacent to a group that can stabilize a positive or negative charge.[5]
-
Acidic Conditions: In the presence of a strong acid, the cyclopropyl group can be protonated, leading to a carbocation that can be attacked by a nucleophile, resulting in a ring-opened product.
-
Basic Conditions: As discussed in the troubleshooting guide, strong bases can induce rearrangements, especially in conjugated systems.
Therefore, it is crucial to use mild conditions during workup and purification. Neutralization to a pH of 7 and the use of chromatography on neutral silica or alumina are recommended.
Q3: Are there any known byproducts from the reaction of this compound with dimethyl sulfoxide (DMSO)?
A3: Dimethyl sulfoxide (DMSO) is a common solvent in many reactions, including the Pfitzner-Moffatt and Swern oxidations.[6][7] While DMSO is generally considered a stable solvent, it can participate in side reactions, especially at elevated temperatures or in the presence of strong acids or bases. In the context of oxidations like the Pfitzner-Moffatt, byproducts such as dimethyl sulfide are expected.[8] While there is no widely reported specific reaction between this compound and DMSO under standard conditions, the possibility of oxidation of the hydrazine moiety by DMSO, especially under harsh conditions, should not be discounted. This could lead to the formation of diazenes or other oxidized species.
Data Summary
| Common Issue | Likely Byproduct(s) | Key Causal Factors | Recommended Troubleshooting Steps |
| Wolff-Kishner Reduction of Cyclopropyl Ketones | Rearranged/Ring-Opened Unsaturated Hydrazones | High Temperature, Strong Base | Lower reaction temperature, use milder base, pre-form hydrazone, consider alternative reduction methods. |
| Reaction with α,β-Unsaturated Ketones | Pyrazolines | Michael Addition followed by Intramolecular Cyclization | Lower reaction temperature, use aprotic solvents, increase steric hindrance on the ketone. |
| General Handling and Workup | Ring-Opened Products | Strong Acidic or Basic Conditions | Maintain neutral pH during workup, use neutral stationary phases for chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Cyclopropylhydrazone
-
Dissolve the cyclopropyl ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add this compound hydrochloride (1.1 eq.) to the solution.
-
If starting from the hydrochloride salt, add a mild base such as sodium acetate (1.2 eq.) to liberate the free hydrazine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydrazone.
-
Purify the crude product by recrystallization or column chromatography on neutral silica gel.
Diagrams of Key Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. DMSO/DCC Pfitzner-Moffatt (also TFAA activation) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Cyclopropylhydrazine Hydrochloride
Welcome to the technical support guide for the purification of cyclopropylhydrazine hydrochloride (CAS No: 213764-25-1). This resource is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2] Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format to ensure you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound hydrochloride?
The most widely reported and effective method for purifying this compound hydrochloride is recrystallization .[3][4] This technique is ideal because the compound is a stable, crystalline solid.[5] The process leverages the differences in solubility between the desired compound and impurities at varying temperatures. A properly executed recrystallization can significantly remove residual starting materials, by-products, and color impurities, yielding a high-purity white crystalline product.[2][6]
Q2: I have colored impurities in my crude product. How can I remove them?
Colored impurities are typically large, conjugated organic molecules. These are effectively removed by treating the solution with activated carbon (charcoal) prior to recrystallization.[2] Activated carbon has a high surface area with pores that readily adsorb these large impurity molecules.
Causality: The mechanism relies on physisorption. The flat, aromatic structures of many colored impurities have strong van der Waals interactions with the graphitic surface of the activated carbon, trapping them while the smaller, desired this compound hydrochloride molecules remain in solution.
Protocol Insight: Use activated carbon sparingly (typically 1-2% w/w relative to the crude product). Using too much can lead to significant product loss due to co-adsorption. The treatment should be done in the hot recrystallization solvent just before the filtration step.
Q3: Which solvents are recommended for the recrystallization of this compound hydrochloride?
The choice of solvent is critical for a successful recrystallization.[7] Based on documented procedures and the compound's solubility profile, short-chain alcohols are the preferred choice.[6] The ideal solvent should dissolve the compound completely at its boiling point but have low solubility at cooler temperatures (e.g., 0-5 °C) to maximize crystal recovery.
| Solvent | Rationale & Comments | Source |
| Ethanol | Excellent choice. Frequently cited for yielding white crystals with good recovery.[2] | [2] |
| Methanol | Also a very effective solvent. May show slightly higher solubility at cold temperatures compared to ethanol, potentially impacting yield.[6] | [6] |
| Isopropanol | A viable alternative, mentioned in patent literature as a suitable recrystallization solvent.[6] | [6] |
| Water | The compound is slightly soluble in water.[5][8] While it could be used, recovery might be lower compared to alcohols unless an anti-solvent is employed. | [5][8] |
Q4: What is the correct way to store purified this compound hydrochloride?
Proper storage is essential to maintain the purity and stability of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is in a freezer, specifically under -20°C .[5][8] Some sources also note that the dihydrochloride salt can be hygroscopic, making protection from moisture critical.[9]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during the purification process.
Q5: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated to a point where the solute's melting point is lower than the temperature of the solution.
Root Causes & Solutions:
-
Cooling Too Rapidly: The most common cause. Rapid cooling doesn't give molecules enough time to orient into an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.[7] Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift Dewar) can promote slow, controlled cooling.
-
-
Impurity-Driven Melting Point Depression: High levels of impurities can significantly lower the melting point of the solute, promoting oiling.
-
Solution: If slow cooling fails, try adding slightly more solvent. Alternatively, remove a small sample, evaporate the solvent, and try to induce crystallization by scratching with a glass rod. If crystals form, they can be used as "seed crystals" for the main batch.[7] Adding a seed crystal to the cooled solution provides a template for proper crystal growth.
-
Q6: My final yield after recrystallization is very low. How can I improve recovery?
Low yield is a common frustration. While some product loss is inherent to recrystallization, several factors can be optimized.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low recrystallization yield.
Q7: I've performed the recrystallization, but my product is still off-white or yellow. What are my options?
If a single recrystallization with charcoal treatment is insufficient, it indicates either a very high concentration of colored impurities or the presence of impurities that do not adsorb well to carbon.
Next Steps:
-
Repeat the Recrystallization: A second recrystallization is often all that is needed. Ensure the charcoal treatment step is performed correctly (in hot solvent, with sufficient stirring time before filtration).
-
Alternative Purification: If recrystallization fails, column chromatography may be necessary. However, given that this is a salt, it can be challenging. It may be more practical to regenerate the free base, purify it via chromatography on silica gel, and then reform the hydrochloride salt.[10]
-
Chemical Treatment: In some cases for related hydrazine compounds, a reduction step (e.g., with a small amount of sodium sulfite) is used during synthesis to eliminate colored diazo impurities.[11] This is an advanced step and should be approached with caution, as it alters the chemical environment.
Detailed Experimental Protocol
Protocol 1: High-Purity Recrystallization of this compound Hydrochloride
This protocol is a self-validating system designed for purifying crude product obtained from the HCl-mediated deprotection of N-Boc-cyclopropylhydrazine.[2][6]
Workflow Diagram:
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound hydrochloride (e.g., 10.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a portion of ethanol (e.g., 20-25 mL) and heat the mixture to a gentle boil with stirring on a hot plate. Continue adding hot ethanol portion-wise until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[7]
-
Decolorization: Remove the flask from the heat source. Cautiously add a small amount of activated carbon (e.g., 0.1-0.2 g). Safety Note: Adding carbon to a boiling solution can cause it to boil over violently. Return the flask to the hot plate, bring it back to a gentle boil, and allow it to stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any other insoluble impurities. Expertise: Pre-warming the glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. You should observe the formation of white crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.[2]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chembk.com [chembk.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. This compound hydrochloride | 213764-25-1 [chemicalbook.com]
- 6. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. This compound hydrochloride | 213764-25-1 [amp.chemicalbook.com]
- 9. 1-cyclopropylhydrazine dihydrochloride | 1374652-23-9 [amp.chemicalbook.com]
- 10. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 11. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in Cyclopropylhydrazine Synthesis
Welcome to the Technical Support Center for the synthesis of cyclopropylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing the exothermic nature of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
I. Understanding the Thermal Risks in this compound Synthesis
The synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries, involves highly reactive reagents and intermediates.[1][2] Hydrazine and its derivatives are known for their energetic properties and potential for thermal decomposition.[3][4][5] Consequently, a primary challenge in the synthesis of this compound is the management of exothermic reactions to prevent thermal runaways.
This guide will focus on two common synthetic pathways to this compound and the associated thermal hazards at each key stage:
-
From Cyclopropylamine: This route often involves the reaction of cyclopropylamine with an aminating agent.
-
From Cyclopropanecarboxylic Acid: This pathway typically proceeds through a Curtius rearrangement of an acyl azide intermediate.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound from cyclopropylamine?
A1: The primary exothermic event in this pathway is the reaction of cyclopropylamine with the aminating agent, such as a derivative of hydroxylamine.[1] The formation of the N-N bond is an energetically favorable process that can release a significant amount of heat. Careful control of the addition rate of the aminating agent and efficient cooling are critical to maintain the desired reaction temperature.
Q2: I am observing a rapid temperature spike during the formation of the acyl azide in the Curtius rearrangement pathway from cyclopropanecarboxylic acid. What should I do?
A2: A rapid temperature increase during the formation of the acyl azide from the corresponding acyl chloride and an azide source (e.g., sodium azide) is a critical safety concern. Acyl azides can be thermally unstable and may decompose violently.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the azide source.
-
Enhance Cooling: Ensure the cooling bath is at the appropriate temperature and making good contact with the reaction flask. If necessary, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling capacity.
-
Vigorous Stirring: Maintain efficient stirring to ensure even heat distribution and prevent the formation of localized hot spots.
Preventative Measures:
-
Slow, Controlled Addition: Add the azide source slowly and in small portions to allow the cooling system to dissipate the generated heat.
-
Low Temperature: Perform the reaction at a low temperature, typically between -10 °C and 0 °C.
-
Dilution: Using a suitable solvent can help to moderate the reaction rate and improve heat transfer.
Q3: How can I safely quench a this compound synthesis reaction if I suspect a thermal runaway?
A3: Having a well-defined quenching protocol is essential before starting any synthesis involving energetic intermediates.[7][8][9][10][11] For a suspected thermal runaway, the goal is to quickly and safely neutralize the reactive species.
A general quenching procedure involves the slow addition of a less reactive proton source to the cooled reaction mixture under an inert atmosphere.[7]
Recommended Quenching Protocol:
-
Cool the reaction: Immerse the reaction flask in a pre-cooled bath (e.g., ice-salt or dry ice-acetone).
-
Slowly add a quenching agent: Under vigorous stirring, slowly add a cold protic solvent like isopropanol.[7] Isopropanol is less reactive than water and will help to control the initial quenching exotherm.[7]
-
Follow with a more reactive quencher: Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by the slow addition of water to ensure complete quenching.[7]
Q4: What are the key parameters to monitor to prevent an uncontrolled exotherm?
A4: Continuous monitoring of key reaction parameters is crucial for maintaining control.
| Parameter | Monitoring Method | Rationale |
| Internal Reaction Temperature | Calibrated thermometer or thermocouple | Provides a direct measure of the heat generated by the reaction. |
| Reagent Addition Rate | Syringe pump or dropping funnel | Allows for precise control over the rate of the reaction and heat generation.[12] |
| Stirring Rate | Tachometer on overhead stirrer | Ensures efficient mixing and uniform temperature distribution. |
| Cooling Bath Temperature | Thermometer in the cooling bath | Confirms that the cooling system is functioning effectively. |
III. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid temperature increase during reagent addition | 1. Reagent addition rate is too fast.2. Inadequate cooling.3. Reactant concentrations are too high. | 1. Immediately stop or significantly slow down the reagent addition.2. Ensure the cooling bath is at the target temperature and there is good thermal contact with the reaction flask.3. Consider diluting the reactants with an appropriate solvent. |
| Reaction temperature continues to rise after stopping reagent addition | The reaction has reached a critical point and may be heading towards a thermal runaway. | 1. Be prepared to execute the emergency quenching protocol.2. Alert a colleague and have a fire extinguisher rated for chemical fires readily available. |
| Localized boiling or fuming in the reaction mixture | Formation of hot spots due to poor mixing. | 1. Increase the stirring rate to improve homogeneity.2. If the issue persists, stop the reaction and re-evaluate the reactor setup. |
| Color change indicating decomposition | The reaction temperature may have exceeded the stability threshold of an intermediate. | 1. Immediately cool the reaction mixture.2. If possible and safe, take a sample for analysis to identify decomposition products.3. Consider running the reaction at a lower temperature in subsequent attempts. |
IV. Experimental Protocols & Workflows
Protocol 1: General Procedure for Controlled Addition of a Reactive Reagent
-
Set up the reaction vessel in a fume hood with an appropriate cooling bath (e.g., ice-water or dry ice-acetone).
-
Equip the reaction vessel with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, and a dropping funnel or syringe pump for the addition of the reactive reagent.
-
Charge the reaction vessel with the substrate and solvent.
-
Cool the mixture to the desired internal temperature.
-
Begin the slow, dropwise addition of the reactive reagent, ensuring that the internal temperature does not exceed the set limit.
-
Continuously monitor the internal temperature and adjust the addition rate as necessary.
-
After the addition is complete, continue to stir the reaction mixture at the low temperature for the specified time.
-
Proceed with a controlled workup and quenching procedure.
Workflow for Managing Exothermic Events
Caption: Decision workflow for managing temperature during an exothermic reaction.
V. Safety First: A Guiding Principle
Before undertaking any synthesis of this compound, a thorough risk assessment is mandatory.[13] This should include a review of the Safety Data Sheets (SDS) for all reagents and a consultation of relevant literature for known hazards.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Fume Hood: All manipulations should be performed in a certified chemical fume hood.[13]
-
Scale: Do not scale up the reaction without prior experience with the procedure on a smaller scale and a thorough safety review.[13]
-
Working Alone: Avoid working alone, especially when handling potentially hazardous materials like hydrazine derivatives.[13]
By understanding the potential thermal hazards and implementing the control strategies outlined in this guide, you can significantly enhance the safety and success of your this compound synthesis.
References
- 1. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. ehs.ufl.edu [ehs.ufl.edu]
Technical Support Center: Troubleshooting Low Yield in Cyclopropylhydrazine Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with low yields in cyclopropylhydrazine coupling reactions. The unique structural and electronic properties of the cyclopropyl group, while synthetically valuable, can present distinct challenges in achieving optimal reaction outcomes.[1][2] This guide is structured to help you diagnose and resolve these issues effectively.
Section 1: Initial Diagnosis and General Considerations
Low product yield is a common frustration in organic synthesis. Before delving into reaction-specific issues, it's crucial to assess the foundational parameters of your experiment.
FAQ 1: My this compound coupling reaction has a very low yield. Where do I start troubleshooting?
Start with a systematic evaluation of your starting materials and general reaction setup. Often, the root cause is not the reaction chemistry itself but a compromised component.
Troubleshooting Workflow: Foundational Checks
dot graphviz digraph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} doted Caption: Initial troubleshooting decision tree.
Detailed Steps:
-
Starting Material Integrity:
-
Purity: Ensure the purity of both the this compound and the coupling partner (e.g., aryl halide, ketone). Impurities can poison catalysts or lead to side reactions.[2] this compound is often supplied as a hydrochloride salt for improved stability; ensure it is properly neutralized if the free base is required for your reaction.[1]
-
Stability: this compound and its salts can be sensitive to air and moisture.[3] Store them under an inert atmosphere and at recommended temperatures (e.g., in a freezer under -20°C).[3] Consider re-analyzing the purity of older batches.
-
-
Solvent and Reagent Quality:
-
Anhydrous Conditions: Many coupling reactions, particularly those involving organometallics or strong bases, are highly sensitive to water. Use freshly dried solvents and ensure all glassware is rigorously dried.
-
Degassing: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, thoroughly degas the solvent to prevent catalyst oxidation.
-
-
Reaction Monitoring:
Section 2: Troubleshooting Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type Reactions)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of catalyst, ligand, and base.
FAQ 2: My Buchwald-Hartwig amination of an aryl halide with this compound is failing. What are the likely culprits?
Low yields in this reaction often point to issues with the catalytic cycle. The key is to systematically evaluate each component's role.
Key Parameters for Optimization
| Parameter | Common Issues & Solutions | Rationale |
| Palladium Source | - Catalyst Inactivity: Use of an inappropriate precatalyst or decomposition of the active Pd(0) species. - Solution: Employ modern, air-stable precatalysts (e.g., G3 or G4 palladacycles). Ensure proper activation if starting from Pd(II) sources like Pd(OAc)₂.[6] | The formation of the active Pd(0) catalyst is the first step in the catalytic cycle.[6] Inefficient generation of this species will halt the reaction. |
| Ligand | - Incorrect Ligand Choice: The ligand's steric and electronic properties are crucial.[6] - Solution: For challenging substrates, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. Bidentate ligands like BINAP or DPPF can also be beneficial. | The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[7] |
| Base | - Suboptimal Basicity/Solubility: The base must be strong enough to deprotonate the hydrazine but not so strong as to cause side reactions. Its solubility is also critical.[6] - Solution: Common choices include NaOtBu, K₃PO₄, and Cs₂CO₃.[8] The choice can be solvent-dependent. For instance, while NaOtBu is common, some systems may benefit from using an inorganic base like KOH, especially at low catalyst loadings.[9] | The base is required for the deprotonation of the hydrazine after it coordinates to the palladium center, which is a key step before reductive elimination.[7] |
| Solvent | - Poor Solubility/Boiling Point: The solvent must dissolve the reactants and be suitable for the required reaction temperature. - Solution: Toluene, dioxane, and THF are common choices.[10] Eucalyptol has also been explored as a sustainable alternative.[8] | Proper solvation is essential for efficient reaction kinetics. The temperature affects the rates of the individual steps in the catalytic cycle. |
| Temperature | - Too Low/Too High: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.[8] - Solution: Typical temperatures range from 70-115°C.[8] Optimization may be required for specific substrate combinations. | Kinetic control is key. Finding the "sweet spot" for temperature maximizes the rate of the desired reaction over competing decomposition pathways.[11] |
Troubleshooting Protocol: Buchwald-Hartwig Amination
-
Catalyst System Screening: If initial attempts fail, perform a small-scale screen of different palladium precatalysts, ligands, and bases.[12] This is often the most efficient way to identify a productive system.
-
Monitor Catalyst Activity: Observe for the formation of palladium black, a sign of catalyst decomposition.[9] If this occurs, consider using a more robust ligand or lower reaction temperatures.
-
Substrate Reactivity: Aryl chlorides can be more challenging than bromides or iodides.[6] They may require more electron-rich, sterically hindered ligands and higher temperatures to facilitate the oxidative addition step.[6]
dot graphviz digraph "Buchwald_Hartwig_Cycle" { graph [bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} doted Caption: Simplified Buchwald-Hartwig catalytic cycle.
Section 3: Troubleshooting Reductive Amination
Reductive amination is a common method for coupling this compound with aldehydes or ketones.[13] The reaction typically proceeds in two stages: formation of a hydrazone intermediate, followed by its reduction.
FAQ 3: I am attempting a reductive amination with this compound and a ketone, but the yield is poor and I recover mostly starting materials.
This issue often stems from inefficient formation of the hydrazone intermediate or the choice of an inappropriate reducing agent.
Troubleshooting Steps:
-
Promote Hydrazone Formation:
-
Catalytic Acid: The formation of the hydrazone is often acid-catalyzed. A small amount of acetic acid can significantly improve the rate of this step.[14]
-
Water Removal: This is an equilibrium process that produces water. Removing water as it forms will drive the reaction forward. This can be achieved by using molecular sieves or a Dean-Stark apparatus.[14]
-
Pre-formation: In some cases, it's beneficial to allow the this compound and the carbonyl compound to stir together for a period (e.g., a few hours) to form the hydrazone before adding the reducing agent.[14] You can monitor imine/hydrazone formation by NMR.[15]
-
-
Select the Right Reducing Agent:
-
The choice of reducing agent is critical. It must be selective for the C=N bond of the hydrazone without reducing the starting carbonyl compound.
-
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/hydrazones in the presence of aldehydes/ketones. Often allows for a one-pot procedure. | Water-sensitive. Typically used in solvents like DCE or THF.[16] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions, which are ideal for hydrazone formation. Not water-sensitive and often used in methanol.[16] | Highly toxic (releases HCN in strong acid). Requires careful handling and quenching. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone.[16] Best used in a two-step process where the hydrazone is pre-formed before the addition of NaBH₄.[14][17] |
FAQ 4: My reductive amination produces the desired product, but it's contaminated with the starting carbonyl compound and/or the intermediate hydrazone.
This indicates an incomplete reaction.
Solutions:
-
Drive the Reaction to Completion:
-
Increase Equivalents of Reagents: Try using a slight excess of the this compound and/or the reducing agent.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some reductive aminations can be slow.[10]
-
Increase Temperature: Gently heating the reaction may improve the rate of both hydrazone formation and reduction.[14][15]
-
-
Purification Strategy: If minor impurities persist, purification may be necessary. However, if the imine and the final amine product are difficult to separate, optimizing the reaction to achieve full conversion is the preferred strategy.[17]
Section 4: Analytical Methods for Monitoring and Troubleshooting
Effective troubleshooting relies on accurate monitoring of the reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying starting materials, intermediates, products, and side products, providing a more detailed picture of the reaction's progress.[4][5] Specific methods for detecting hydrazines using GC have been developed.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and to monitor the formation of key intermediates, such as the hydrazone in a reductive amination.[15]
By systematically addressing these potential issues, from the quality of the starting materials to the specifics of the catalytic cycle or reductive conditions, researchers can effectively troubleshoot and optimize their this compound coupling reactions to achieve higher yields.
References
- 1. This compound (120550-58-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-cyclopropylhydrazine dihydrochloride | 1374652-23-9 [amp.chemicalbook.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of di-, tri- and tetracyclopropylhydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. datapdf.com [datapdf.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis with Cyclopropylhydrazine
Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in the synthesis of pyrazoles, particularly when employing cyclopropylhydrazine. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common challenges encountered during experimentation. Our goal is to equip you with the knowledge to not only solve immediate synthetic hurdles but also to fundamentally understand and control your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis using this compound and an unsymmetrical 1,3-diketone is yielding a mixture of regioisomers. What are the primary factors influencing this outcome?
A1: The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine like this compound.[1] The regiochemical outcome is a delicate interplay of several key factors:
-
Electronic Effects: The inherent electronic properties of the substituents on your 1,3-diketone are paramount. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1]
-
Steric Hindrance: The size of the substituents on both the diketone and the hydrazine plays a critical role. A bulky group on the diketone can shield one of the carbonyl groups, directing the this compound to attack the less sterically hindered carbonyl.[1]
-
Reaction Conditions: This is often the most influential and tunable set of parameters. Solvent polarity, temperature, and the presence or absence of a catalyst can dramatically shift the regioselectivity.[1][2] For instance, the choice of solvent can alter the stability of intermediates and transition states, thereby favoring one reaction pathway over the other.[3][4]
-
pH of the Medium: The acidity or basicity of the reaction medium can protonate or deprotonate the reactants and intermediates, altering their nucleophilicity and electrophilicity. Acid catalysis is a common strategy in Knorr pyrazole synthesis.[1][5]
Understanding these factors is the first step in rationally designing your experiment to favor the formation of the desired regioisomer.
Q2: I need to synthesize the 3-cyclopropyl-5-substituted pyrazole isomer preferentially. Which nitrogen on this compound is more nucleophilic, and how does that guide the initial attack?
A2: In this compound, the nitrogen atom that is not directly attached to the cyclopropyl group (the terminal NH2) is generally considered more nucleophilic. This is due to the electron-donating nature of the alkyl-like cyclopropyl group, which slightly reduces the nucleophilicity of the adjacent nitrogen.
To favor the formation of the 3-cyclopropyl-5-substituted pyrazole, the initial nucleophilic attack should occur from the more nucleophilic terminal nitrogen of the this compound onto the more electrophilic carbonyl carbon of the 1,3-diketone. The subsequent cyclization and dehydration will then place the cyclopropyl group at the 1-position of the pyrazole ring, which after tautomerization (for NH-pyrazoles), is conventionally numbered to place the substituents at the 3 and 5 positions.
The key is to ensure the 1,3-diketone has a clear electronic differentiation between the two carbonyl groups. For example, if your desired 5-substituent is an aryl or alkyl group and the other substituent is a trifluoromethyl group, the carbonyl adjacent to the trifluoromethyl group will be significantly more electrophilic, directing the initial attack of the hydrazine to that position.
Q3: What specific strategies can I employ to improve the regioselectivity of my reaction?
A3: Several field-proven strategies can be implemented to steer your reaction towards a single regioisomer:
Strategy 1: Solvent Optimization
The choice of solvent can have a profound impact on regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole synthesis.[3][4] These solvents can stabilize intermediates through hydrogen bonding and influence the reaction pathway. For instance, in certain cases, switching from ethanol to TFE or HFIP can invert the major regioisomer or significantly enhance the formation of the desired one.[3][4]
Strategy 2: pH Control and Catalysis
-
Acid Catalysis: The Knorr pyrazole synthesis is often catalyzed by acid.[5] The addition of a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid can protonate one of the carbonyl groups, increasing its electrophilicity and directing the nucleophilic attack.[6][7] This can be particularly effective when the electronic differences between the carbonyls are subtle.
-
Base-Mediated Reactions: In some instances, a base-mediated approach can be beneficial. The choice of base can influence which tautomeric form of the intermediate is favored, thereby directing the cyclization step.
Strategy 3: Temperature Control
Lowering the reaction temperature can often enhance selectivity. Reactions run at lower temperatures are more sensitive to small differences in activation energies between the two competing pathways, which can lead to a higher preference for the formation of the thermodynamically more stable product or the product formed via the lower energy transition state.
Strategy 4: Use of Pre-formed Synthons
Instead of a direct condensation, consider a stepwise approach. For example, you could first form a hydrazone with one of the carbonyl groups under controlled conditions and then induce cyclization. This can provide greater control over which nitrogen attacks which carbonyl.
The following table summarizes the potential effects of these strategies:
| Strategy | Parameter | Expected Outcome on Regioselectivity |
| Solvent Optimization | Switch from Ethanol to TFE/HFIP | Can dramatically increase the ratio of one regioisomer.[3][4] |
| pH Control | Addition of catalytic acid (e.g., HCl) | Can enhance the electrophilicity of a specific carbonyl, directing the initial attack.[8] |
| Temperature Control | Lowering reaction temperature | Often increases selectivity by favoring the pathway with the lower activation energy. |
| Reactant Design | Use of a 1,3-diketone with strong electronic differentiation | Provides a more inherent bias for the initial nucleophilic attack. |
Experimental Protocols: A Starting Point for Optimization
Here is a general, step-by-step protocol that can be adapted and optimized for your specific substrates.
General Protocol for Regioselective Pyrazole Synthesis
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq.) in the chosen solvent (e.g., ethanol, TFE, or HFIP).
-
Hydrazine Addition: Add this compound hydrochloride (1.1 eq.) to the solution. If using the hydrochloride salt, a mild base (e.g., triethylamine, 1.1 eq.) may be added to liberate the free hydrazine.
-
Catalyst Addition (Optional): If employing acid catalysis, add a catalytic amount of the acid (e.g., 0.1 eq. of concentrated HCl).
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture if an acid catalyst was used. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers and any unreacted starting materials.
DOT Diagram: Decision Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for optimizing the regioselectivity of pyrazole synthesis.
Understanding the Mechanism: The Knorr Pyrazole Synthesis
The generally accepted mechanism for the Knorr pyrazole synthesis involves a series of steps that offer opportunities to control the regiochemical outcome.
DOT Diagram: Generalized Mechanism of Knorr Pyrazole Synthesis
Caption: A simplified representation of the Knorr pyrazole synthesis mechanism.
The initial nucleophilic attack of the hydrazine on one of the carbonyl carbons is often the regiochemistry-determining step.[2] By manipulating the reaction conditions as discussed, you can influence which of the two possible initial attacks is favored, thereby controlling the final pyrazole structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Cyclopropylhydrazine Reactions
From the Desk of a Senior Application Scientist
Welcome to the technical support center for cyclopropylhydrazine synthesis. As a versatile building block in the pharmaceutical and agrochemical industries, particularly for the synthesis of pyrazole compounds, this compound and its salts are of significant interest.[1][2] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges rooted in its chemical properties and reaction thermodynamics.
This guide is designed for researchers, chemists, and process engineers. It moves beyond simple protocols to explain the underlying principles of the challenges you may face. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and safely manage the complexities of scaling up this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with this compound?
A1: The primary concerns are its toxicity and potential for thermal instability. As a hydrazine derivative, it is classified as toxic if swallowed, in contact with skin, or inhaled.[3] Furthermore, hydrazine-based compounds can undergo exothermic decomposition, a risk that is magnified at scale where heat dissipation is less efficient.[4][5] Safe handling requires adequate ventilation, appropriate personal protective equipment (PPE), and a thorough understanding of the compound's thermal behavior.[6]
Q2: Should I use this compound free base or its hydrochloride salt for my scaled-up synthesis?
A2: For scale-up operations, the This compound hydrochloride salt is strongly recommended. The free base is less stable, whereas the hydrochloride salt is a white crystalline solid with greater stability, making it safer to handle, store, and use in subsequent reactions.[7] Most modern, scalable syntheses are designed to produce the hydrochloride salt directly.[2]
Q3: What are the main synthetic routes, and which is best for scale-up?
A3: There are two primary routes. The older method involves forming a Grignard reagent from cyclopropyl bromide, which has significant drawbacks for large-scale production, including cryogenic temperatures, violent reaction profiles, and the need for costly column chromatography.[2][7]
The preferred modern route is a two-step process:
-
Reaction of cyclopropylamine with an N-Boc protected hydroxylamine derivative (like N-Boc-O-tosyl hydroxylamine) to form the stable intermediate, N-Boc-cyclopropylhydrazine.
-
Deprotection of the Boc group using hydrochloric acid to yield this compound hydrochloride.
This method is significantly milder, avoids harsh reagents, and is more amenable to industrial production.[2]
Troubleshooting Guide for Scale-Up Reactions
Q4: My reaction temperature is spiking uncontrollably during reagent addition at a larger scale. What is happening and how can I mitigate this?
A4: You are likely experiencing the initial stages of a thermal runaway. This is a critical safety issue that arises when a reaction's heat generation rate exceeds the reactor's heat removal capacity.[8] As you scale up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in a lab flask.[9]
Causality & Solution:
-
Insufficient Heat Transfer: The exothermic heat of reaction is building up, causing the temperature to rise, which in turn accelerates the reaction rate, creating a dangerous feedback loop.
-
Troubleshooting Steps:
-
Perform Calorimetric Studies: Before scaling up, use Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) to determine key safety parameters.[10][11] This data is essential for a safe scale-up design.
-
Control Addition Rate: The most immediate control variable is the addition rate of your limiting reagent. Slow the addition to match the cooling capacity of your reactor. This can be modeled and confirmed with calorimetry data.[12]
-
Improve Heat Removal: Ensure your reactor's cooling system is adequate. For highly exothermic steps, consider a semi-batch process where the reactor contains the bulk of one reagent and the other is added slowly, allowing for better thermal control.
-
Lower Reaction Concentration: Increasing the solvent volume can help absorb thermal energy, acting as a heat sink, though this may impact reaction kinetics and downstream processing.[8]
-
Q5: I am observing a dramatic increase in impurities and a corresponding drop in yield upon moving to a 100L reactor. What's the cause?
A5: This is a classic scale-up problem related to inefficient mixing.[9] A magnetic stir bar that creates a homogenous solution in a 1L flask is no match for the fluid dynamics in a large reactor.
Causality & Solution:
-
Localized Hotspots: Inefficient mixing with a mechanical stirrer can create "hotspots"—areas where the temperature is significantly higher than the sensor reading. These hotspots can accelerate side reactions or cause product degradation.
-
Poor Mass Transfer: Reagents may not be distributed evenly, leading to localized areas of high concentration, which can favor the formation of impurities.
-
Troubleshooting Steps:
-
Optimize Agitation: Review the design of your reactor's impeller and the agitation speed. A chemical engineer can help model the mixing dynamics to ensure sufficient turbulence and bulk fluid motion.
-
Modify Addition Point: The location of reagent addition matters. Sub-surface addition near the impeller can ensure rapid dispersion and minimize localized concentration gradients.
-
Re-evaluate Temperature Control: Ensure your temperature probe is placed correctly to get a representative reading of the bulk temperature and is not in a stagnant zone.
-
Q6: The filtration of my final this compound hydrochloride product is painfully slow and frequently clogs the filter press. How can I improve this process?
A6: This issue stems from the physical properties of the crystalline product, likely due to the formation of very fine, needle-like crystals or an aggregate that traps solvent.[13]
Causality & Solution:
-
Poor Crystal Morphology: Rapid precipitation or crystallization often leads to small, irregular particles that form a dense, impermeable filter cake.
-
Troubleshooting Steps:
-
Optimize Crystallization: Control the cooling rate and agitation during crystallization. A slower cooling profile often allows for the growth of larger, more uniform crystals that are easier to filter.
-
Conduct an Anti-Solvent Study: If using an anti-solvent for precipitation, optimize the addition rate. A very slow addition of the anti-solvent can significantly improve particle size.
-
Introduce a "Hold" Period: After crystallization, holding the slurry at a constant temperature for several hours (aging) can allow for crystal growth and morphology improvement.
-
Consider a Filter Aid: For difficult filtrations, a small amount of a filter aid like Celite can be added to the slurry to increase the porosity of the filter cake, but this will require a subsequent removal step if product purity is paramount.
-
Data Presentation & Key Parameters
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Grignard Route | Modern Two-Step Route |
| Key Reagents | Cyclopropyl bromide, Mg, tert-butyl azodicarboxylate | Cyclopropylamine, N-Boc-O-tosyl hydroxylamine, HCl |
| Reaction Conditions | Cryogenic temperatures (-78°C), potentially violent | Mild (0-20°C), well-controlled |
| Purification Method | Column Chromatography | Recrystallization |
| Scalability | Poor; unsuitable for industrial production[2][7] | Excellent; simple, convenient, and suitable for industry[2] |
| Safety Concerns | Unstable Grignard reagent, violent reaction | Standard handling of amines and acids |
Table 2: Essential Thermal Safety Parameters for Scale-Up
| Parameter | Definition | Why It's Critical for Scale-Up |
| Heat of Reaction (ΔH_r) | The total amount of heat released or absorbed by the desired reaction. | Determines the total cooling duty required for the reactor. A large ΔH_r signals a high-energy reaction that needs careful management.[14] |
| Onset Temperature (T_onset) | The temperature at which an undesired exothermic decomposition reaction begins to be detected. | This is a critical safety limit. The process temperature must be kept well below T_onset to prevent a secondary, often more dangerous, runaway reaction.[10] |
| MTSR (Maximum Temperature of the Synthesis Reaction) | The maximum temperature the reaction mixture would reach under adiabatic conditions (i.e., with total cooling failure). | If the MTSR is higher than the T_onset or the solvent's boiling point, a cooling failure could be catastrophic. This parameter dictates the required safety measures. |
Experimental Protocols
Protocol 1: Scalable Synthesis of N-Boc-Cyclopropylhydrazine (Intermediate)
This protocol is adapted from methodologies described in patent literature, suitable for scale-up.[1][2]
-
Reactor Setup: Charge a suitable glass-lined reactor with dichloromethane (DCM).
-
Reagent Charge: Add cyclopropylamine followed by N-methylmorpholine (NMM) while maintaining the internal temperature below 25°C.
-
Cooling: Cool the reactor contents to 0-5°C using a chiller.
-
Controlled Addition: Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C. This is a critical control point to manage the exotherm.
-
Reaction: Maintain the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Concentrate the reaction mixture under vacuum. Add DCM and water to the crude residue. Separate the organic phase. Extract the aqueous phase twice more with DCM.
-
Isolation: Combine the organic phases, dry over sodium sulfate, filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine. This can be purified by slurrying in a minimal amount of a non-polar solvent like petroleum ether to yield a solid.
Protocol 2: Deprotection and Isolation of this compound Hydrochloride
-
Reactor Setup: Charge the crude or purified N-Boc-cyclopropylhydrazine to a reactor.
-
Cooling: Place the reactor in an ice-water bath to cool the contents.
-
Controlled Addition: Slowly add concentrated hydrochloric acid dropwise, maintaining the internal temperature below 20°C. This deprotection is also exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (18-24 hours).
-
Purification:
-
Decolorize the solution by adding activated carbon and stirring for 30 minutes.
-
Filter the mixture to remove the carbon.
-
Concentrate the filtrate under reduced pressure to remove water, yielding the crude product.
-
-
Recrystallization: Add ethanol to the crude solid and heat to reflux to dissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1][2]
Visualizations: Workflows and Logic Diagrams
Caption: Comparison of synthetic routes for this compound.
Caption: Workflow for assessing thermal hazards during scale-up.
References
- 1. chembk.com [chembk.com]
- 2. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. aksci.com [aksci.com]
- 7. This compound (120550-58-5) for sale [vulcanchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. helgroup.com [helgroup.com]
- 11. fauske.com [fauske.com]
- 12. icheme.org [icheme.org]
- 13. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cetjournal.it [cetjournal.it]
preventing decomposition of cyclopropylhydrazine during storage
Welcome to the technical support center for cyclopropylhydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. This compound is a critical building block, particularly in the synthesis of pyrazole compounds for agrochemical and pharmaceutical applications.[1][2][3] However, its unique structure, combining a strained cyclopropane ring with a reactive hydrazine moiety, presents significant storage challenges.[2]
This document provides in-depth, field-proven insights to prevent decomposition, troubleshoot common issues, and maintain the purity of your material throughout its lifecycle.
Frequently Asked Questions (FAQs)
Here we address the most common queries our team receives regarding the storage and handling of this compound salts.
Q1: My container of this compound hydrochloride has arrived. What is the absolute first thing I should do?
Upon receipt, immediately transfer the container to a freezer set to -20°C or lower.[1][4][5][6] Do not open it until the container has equilibrated to the ambient temperature of the laboratory or glovebox where it will be handled. This prevents atmospheric moisture from condensing on the cold solid, which can initiate hydrolysis and clumping.
Q2: Why is storage under an inert atmosphere so critical?
The hydrazine functional group is susceptible to oxidation by atmospheric oxygen. This oxidative degradation is a primary pathway for decomposition. Storing the material under an inert gas like nitrogen or argon displaces oxygen, significantly slowing this process and preserving the compound's purity.[5][7] Many suppliers ship the product under an inert atmosphere, and it is crucial to maintain this condition during storage and after each use.
Q3: The material, which was once a white crystalline solid, has developed a yellowish tint and is clumping. What does this indicate?
This is a classic sign of degradation. The yellowing often suggests the formation of oxidized byproducts. Clumping is a strong indicator of moisture absorption, as this compound salts are known to be hygroscopic.[7] If you observe these changes, the purity of the material is compromised, and it may not perform as expected in your reactions. We recommend running a purity analysis before use (see Purity Assessment Protocol below).
Q4: I need to use the reagent frequently. Is it better to bring the entire container to room temperature each time?
No, this is not recommended. Repeated temperature cycling of the main container increases the risk of moisture ingress and thermal stress. The best practice is to aliquot the bulk material into smaller, single-use vials under a dry, inert atmosphere. These smaller vials can then be stored in the freezer and used as needed, protecting the integrity of the bulk supply.
Q5: Can I prepare a stock solution of this compound hydrochloride and store it for later use?
We strongly advise against storing this compound in solution. Solvents can facilitate decomposition pathways that are much slower in the solid state. Always prepare solutions fresh immediately before use. If you must prepare a solution in advance, it should be used within hours and kept cold and under an inert atmosphere until the moment of use.
Q6: What are the primary chemical incompatibilities I should be aware of?
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] These substances can cause vigorous and potentially hazardous reactions, leading to rapid decomposition. Ensure all glassware is clean and dry, and that solvents are of high purity and free from contaminants.
Visual Guide to Decomposition
Understanding the factors that lead to degradation is key to preventing it. The following diagram illustrates the primary pathways of decomposition for this compound hydrochloride.
References
- 1. chembk.com [chembk.com]
- 2. This compound (120550-58-5) for sale [vulcanchem.com]
- 3. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. 213764-25-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound hydrochloride | 213764-25-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Cyclopropylhydrazine vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, underpinning a multitude of pharmacologically active agents and functional materials.[1] The classical Knorr and Paal-Knorr syntheses, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, remain the most prevalent and versatile methods for constructing this valuable five-membered ring system.[2][3][4] The choice of the substituted hydrazine is a critical determinant of the final product's properties and, in many cases, the efficiency of the synthesis itself.
This guide provides an in-depth, objective comparison of two commonly employed, yet electronically distinct, substituted hydrazines in pyrazole synthesis: cyclopropylhydrazine and phenylhydrazine. We will delve into the nuances of their reactivity, the steric and electronic effects they impart, and the practical implications for laboratory synthesis, supported by mechanistic insights and representative experimental data.
The Cornerstone of Pyrazole Synthesis: The Knorr/Paal-Knorr Reaction
The reaction of a hydrazine with a 1,3-dicarbonyl compound to yield a pyrazole is a robust and widely utilized transformation. The mechanism, in its essence, involves a sequence of condensation, cyclization, and dehydration steps. The reaction is typically acid-catalyzed, which facilitates both the initial imine/hydrazone formation and the subsequent dehydration to the aromatic pyrazole ring.[2][5]
When a substituted hydrazine (R-NHNH₂) is used, the substituent (R) is incorporated into the final pyrazole ring at the N1 position. This substituent plays a pivotal role in modulating the electronic properties, solubility, and metabolic stability of the resulting molecule.
Phenylhydrazine: The Aromatic Workhorse
Phenylhydrazine is a widely used and commercially available reagent for pyrazole synthesis.[6][7] Its aromatic nature introduces a flat, rigid substituent onto the pyrazole nitrogen.
Electronic Effects: The phenyl group is generally considered to be electron-withdrawing through a combination of inductive and resonance effects. The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring can be delocalized into the aromatic system, which reduces its nucleophilicity compared to unsubstituted hydrazine.[8] This reduced nucleophilicity can influence reaction rates.
Steric Effects: The planar phenyl group is a relatively bulky substituent and can exert significant steric hindrance.[8] When reacting with an unsymmetrical 1,3-dicarbonyl, this steric bulk can influence the regioselectivity of the initial nucleophilic attack, favoring the less hindered carbonyl group.[9]
Impact on Pyrazole Properties: The phenyl group imparts significant hydrophobicity to the resulting pyrazole. Furthermore, the aromatic ring provides a handle for further functionalization and can engage in π-π stacking interactions, which can be crucial for biological activity.
This compound: A Unique Electronic and Conformational Profile
This compound offers a fascinating alternative to its aromatic counterpart. The cyclopropyl group, while being an alkyl substituent, possesses a unique electronic character.
Electronic Effects: The cyclopropyl group is known to have "pi-character" and can act as a sigma-donor, a property that stems from the high p-character of its C-C bonds.[10] This electronic nature is distinct from both simple alkyl groups and aromatic systems. In the context of the hydrazine moiety, the cyclopropyl group is generally considered to be electron-donating, which increases the electron density on the nitrogen atoms and enhances nucleophilicity compared to phenylhydrazine.
Steric Effects: The cyclopropyl group is a three-dimensional, rigid substituent. While smaller than a phenyl group in terms of sheer volume, its conformational rigidity can influence the approach to the carbonyl group during the initial stages of the reaction.
Impact on Pyrazole Properties: The incorporation of a cyclopropyl group can increase the metabolic stability of a drug molecule by blocking potential sites of oxidation. It also introduces a three-dimensional character, which can be advantageous for fitting into the binding pockets of biological targets. Many bioactive compounds incorporate a cyclopropyl moiety for these reasons.[11][12]
Head-to-Head Comparison: this compound vs. Phenylhydrazine
| Feature | This compound | Phenylhydrazine | Rationale & Supporting Evidence |
| Nucleophilicity | Higher | Lower | The electron-donating nature of the cyclopropyl group increases electron density on the hydrazine nitrogens. In contrast, the phenyl group is electron-withdrawing due to resonance, decreasing the nucleophilicity of the hydrazine.[8] |
| Reaction Rate | Generally Faster | Generally Slower | The higher nucleophilicity of this compound is expected to lead to a faster initial attack on the dicarbonyl compound, which is often the rate-determining step. |
| Steric Hindrance | Moderate | High | The phenyl group is larger and more sterically demanding than the cyclopropyl group, which can influence regioselectivity with unsymmetrical diketones.[8][9] |
| Regioselectivity | Influenced by sterics and electronics | Primarily driven by sterics | With unsymmetrical 1,3-diketones, the bulkier phenyl group will more strongly direct the reaction to the less hindered carbonyl. The smaller cyclopropyl group may allow for a greater influence of electronic factors.[9] |
| Properties of Resulting Pyrazole | Increased metabolic stability, 3D character | Hydrophobic, aromatic, potential for π-stacking | The cyclopropyl group is known to block metabolic oxidation. The phenyl group provides a flat, aromatic surface.[11][12] |
| Potential Side Reactions | Fewer | Potential for over-oxidation or side reactions involving the aromatic ring | Phenylhydrazine is more susceptible to oxidation, and the phenyl ring can undergo electrophilic substitution under certain conditions.[13] |
Mechanistic Considerations and Regioselectivity
The Knorr synthesis with a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can theoretically lead to two regioisomeric pyrazoles. The outcome is a delicate balance of steric and electronic factors.
The initial and more nucleophilic attack is generally from the terminal -NH₂ group of the substituted hydrazine. The subsequent cyclization and dehydration lead to the final product.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylhydrazine (CICADS) [inchem.org]
A Comparative Guide to Cyclopropylhydrazine and Other Hydrazine Derivatives in Drug Design
Introduction: The Enduring Legacy and Evolving Role of Hydrazines in Medicine
Hydrazine derivatives represent a cornerstone in the history of medicinal chemistry, most notably for yielding the first generation of monoamine oxidase inhibitors (MAOIs), which revolutionized the treatment of depression.[1] These compounds, characterized by a nitrogen-nitrogen single bond, possess unique chemical reactivity that allows them to serve as potent enzyme inhibitors. However, this same reactivity has been a double-edged sword, historically linking hydrazine-based drugs to significant toxicity concerns, particularly hepatotoxicity.[2]
This guide provides an in-depth comparison of traditional hydrazine derivatives, such as phenylhydrazine and the drugs iproniazid and phenelzine, with scaffolds incorporating a cyclopropyl moiety. While direct, comprehensive experimental data on cyclopropylhydrazine itself is limited in publicly accessible literature, we will use its closest structural and functional analog, tranylcypromine (a cyclopropylamine), as a primary comparator. This analysis will demonstrate how the strategic inclusion of the cyclopropyl group can mitigate the historical liabilities of hydrazine drugs, enhancing metabolic stability and altering safety profiles, thereby offering a compelling rationale for its use in modern drug design.
The First Generation: Efficacy and the High Toxicological Cost of Hydrazine MAOIs
The therapeutic potential of hydrazines was first realized with iproniazid, a drug initially developed for tuberculosis that was observed to have mood-elevating effects.[2] This led to its repurposing as the first MAOI antidepressant. Iproniazid, along with subsequent hydrazine derivatives like phenelzine and isocarboxazid, functions by irreversibly inhibiting both isoforms of monoamine oxidase (MAO-A and MAO-B).[1][3]
Mechanism of Irreversible Inhibition
MAO enzymes are flavoenzymes, containing a tightly bound flavin adenine dinucleotide (FAD) cofactor essential for their catalytic activity. Hydrazine inhibitors act as mechanism-based inactivators or "suicide substrates." The enzyme oxidizes the hydrazine, generating a highly reactive diazene intermediate. This intermediate then rapidly forms a stable, covalent bond with the FAD cofactor, typically at the N5 or C4a position, rendering the enzyme permanently inactive.[][5][6] To regain function, the cell must synthesize new enzyme, a process that can take days to weeks.[1][]
Caption: Irreversible inhibition of MAO by a hydrazine derivative.
The Achilles' Heel: Hydrazine-Induced Hepatotoxicity
The primary drawback that led to the withdrawal or restricted use of early hydrazine MAOIs was severe, often fatal, hepatotoxicity.[2] This liver damage is not typically caused by the parent drug but by its metabolic activation. The hydrolysis of drugs like iproniazid releases reactive hydrazine metabolites (e.g., isopropylhydrazine).[7] These metabolites are then oxidized by cytochrome P450 (CYP) enzymes into highly reactive electrophiles, such as radicals, which can covalently bind to liver macromolecules and trigger cellular necrosis.[7][8] This toxicity profile created a significant need for safer alternatives.
The Cyclopropyl Moiety: A Strategic Solution to Metabolic Instability
The introduction of the cyclopropyl group into drug scaffolds represents a key strategy in medicinal chemistry to enhance a molecule's properties.[9] This small, three-membered ring possesses unique electronic and structural features that directly address the metabolic liabilities of simple alkyl and aryl groups.
Key Properties of the Cyclopropyl Group:
-
High Bond Strength: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes due to increased s-character.[3]
-
Metabolic Resistance: This higher bond dissociation energy makes the hydrogen atoms on the ring less susceptible to abstraction by CYP enzymes, a common first step in oxidative metabolism.[5]
-
Structural Rigidity: The ring locks the adjacent portion of the molecule into a more defined conformation, which can improve binding affinity to the target protein and reduce off-target effects.[6]
By replacing a metabolically vulnerable group (like the isopropyl group in iproniazid) with a robust cyclopropyl ring, drug designers can block pathways that lead to toxic metabolite formation, thereby increasing metabolic stability and potentially improving the safety profile.[5][6]
Caption: Contrasting metabolic fates of hydrazine vs. cyclopropyl drugs.
Head-to-Head Comparison: Cyclopropyl Scaffolds vs. Traditional Hydrazines
Here, we compare key drug-like properties. Tranylcypromine is used as the exemplar for the cyclopropyl class, while phenelzine and isocarboxazid represent the traditional hydrazine class.
Potency and Selectivity
All three compounds are potent, irreversible, and non-selective inhibitors of both MAO-A and MAO-B. While selectivity can be engineered, these early examples demonstrate broad activity. The potency of tranylcypromine is comparable to, and in some cases greater than, the classic hydrazine derivatives.
| Compound | Type | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity | Reference(s) |
| Phenelzine | Hydrazine | 420 | 2450 | Non-selective | [10] |
| Isocarboxazid | Hydrazine | Data varies | Data varies | Non-selective | [1][11] |
| Tranylcypromine | Cyclopropylamine | ~200 | ~190 | Non-selective | [3][5] |
| Moclobemide | Reversible Control | Potent | Weak | MAO-A Selective | [] |
| Selegiline | Irreversible Control | Weak | Potent | MAO-B Selective | [5] |
| (Note: K_i values can vary between studies based on experimental conditions. The values presented are representative.) |
Metabolism and Pharmacokinetics
The most significant divergence appears in their metabolic profiles. Hydrazine derivatives are extensively metabolized, often through pathways that generate reactive species.[13] In contrast, the cyclopropyl group in tranylcypromine helps protect it from extensive oxidative breakdown, leading to a different metabolic fate.
| Parameter | Phenelzine | Tranylcypromine | Key Difference & Rationale | Reference(s) |
| Primary Metabolism | Oxidation via MAO, Acetylation | Ring Hydroxylation, N-Acetylation | Phenelzine's metabolism can yield reactive species. Tranylcypromine's cyclopropyl ring is more resistant to oxidative cleavage. | |
| Key Metabolites | Phenylacetic acid, p-hydroxyphenylacetic acid, β-phenylethylamine | 4-hydroxytranylcypromine, N-acetyltranylcypromine | Phenelzine's pathway is linked to its hydrazine structure. Tranylcypromine's metabolites are less associated with the severe toxicity seen with hydrazines. | |
| Elimination Half-life | ~11.6 hours (single dose) | ~2.5 hours (single dose) | Tranylcypromine has a shorter half-life, but its pharmacodynamic effect is long-lasting due to irreversible inhibition. | |
| Reactive Metabolite Risk | High (Hydrazine moiety) | Low | The cyclopropylamine structure avoids the metabolic pathways that lead to the formation of highly toxic hydrazine intermediates. | [3][7] |
Safety and Toxicity Profile
The difference in metabolic stability translates directly to a difference in safety. While all irreversible MAOIs require dietary restrictions to avoid a hypertensive crisis, the risk of idiosyncratic hepatotoxicity is a specific concern for the hydrazine class.[11]
-
Hydrazine Derivatives (Phenelzine, Iproniazid): Associated with a known, albeit rare, risk of severe drug-induced liver injury.[2] This is considered a class effect linked to the metabolic activation of the hydrazine group.
-
Tranylcypromine (Cyclopropylamine): While not devoid of side effects, it has a notably lower risk for hepatotoxicity compared to the hydrazine MAOIs.[3] This improved safety profile is a direct consequence of its greater metabolic stability.
Experimental Protocol: A Comparative In Vitro MAO Inhibition Assay
To experimentally validate the inhibitory potency of new compounds, a standardized in vitro assay using recombinant human MAO-A and MAO-B is essential.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds (e.g., a novel this compound derivative vs. phenelzine) against human MAO-A and MAO-B enzymes.
Materials
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).
-
Kynuramine (non-selective substrate).
-
Phosphate buffer (pH 7.4).
-
Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO.
-
96-well microplates.
-
Plate reader (for fluorescence) or LC-MS/MS system.
Step-by-Step Methodology
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO. A typical final concentration range in the assay might be 0.1 nM to 100 µM.
-
Enzyme Pre-incubation (for irreversible inhibitors): In each well of the microplate, add the phosphate buffer and the appropriate enzyme (MAO-A or MAO-B).
-
Add Inhibitor: Add a small volume of the diluted test compound or control to the wells. Include wells with DMSO only as a "no inhibitor" control (100% activity).
-
Incubate: Incubate the plate for a set time (e.g., 30 minutes) at 37°C to allow the irreversible inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the substrate (kynuramine) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C. The MAO enzyme will convert kynuramine to 4-hydroxyquinoline.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).
-
Detection and Analysis:
-
Fluorescence Method: Measure the fluorescence of the product, 4-hydroxyquinoline.
-
LC-MS/MS Method: Directly measure the amount of metabolite formed.
-
-
Data Processing: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Step-by-step experimental workflow for MAO-A/B inhibition assay.
Conclusion and Future Outlook
The evolution from early hydrazine MAOIs to compounds featuring a cyclopropyl group illustrates a classic drug design principle: strategic molecular modification to enhance safety and preserve efficacy. The evidence strongly suggests that the cyclopropyl moiety confers significant advantages over simple alkyl or aryl hydrazine derivatives.
-
Enhanced Metabolic Stability: The inherent strength of the cyclopropyl C-H bonds makes it a robust shield against oxidative metabolism, mitigating the risk of forming the toxic reactive intermediates that have plagued traditional hydrazine drugs.[5][6]
-
Improved Safety Profile: As demonstrated by the comparison with tranylcypromine, moving away from a metabolically labile hydrazine structure to a more stable cyclopropylamine significantly reduces the risk of hepatotoxicity.[3]
-
Maintained Potency: The cyclopropyl group's rigidity and electronic properties allow it to maintain, and sometimes enhance, the high inhibitory potency required for MAO inhibition.[5]
While direct experimental data for the simple this compound molecule remains elusive in mainstream literature, the overwhelming success of the closely related cyclopropylamine scaffold in tranylcypromine provides a powerful surrogate testament. For researchers and drug development professionals, incorporating a cyclopropyl group is a field-proven strategy to engineer safer, more stable MAO inhibitors, effectively designing out the historical toxicities of the hydrazine class while retaining its therapeutic power. Future work should focus on synthesizing and profiling novel this compound derivatives to directly quantify their potency and safety, potentially unlocking a new generation of safer and more effective therapeutics.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Iproniazid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoniazid and iproniazid: activation of metabolites to toxic intermediates in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoniazid and its toxic metabolite hydrazine induce in vitro pyrazinamide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 13. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PRMT5 Inhibition: From Broad Suppression to Targeted Synthetic Lethality
A Note on Scope: Initial exploration for PRMT5 inhibitors derived from cyclopropylhydrazine moieties did not yield sufficient public data for a dedicated comparative analysis. Therefore, this guide has been structured to address the core scientific inquiry by comparing distinct, well-characterized classes of PRMT5 inhibitors based on their mechanism of action. This approach provides a robust framework for understanding the validation and evolution of these promising therapeutic agents.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, focusing on the validation of their inhibitory activity through key experimental data. We will explore the evolution of PRMT5 inhibitors from first-generation, broad-acting agents to second-generation, highly selective MTA-cooperative compounds that leverage the synthetic lethal relationship with MTAP-deleted cancers.
The Critical Role of PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for a multitude of cellular processes, including gene expression, RNA splicing, DNA damage repair, and cell cycle progression.[3][4][5] PRMT5 is frequently overexpressed in a wide range of hematological and solid tumors, and its elevated activity is often correlated with poor patient prognosis, making it a compelling therapeutic target in oncology.[6][3][7][8]
The PRMT5 enzymatic complex, which includes the essential cofactor MEP50 (also known as WDR77), utilizes S-adenosylmethionine (SAM) as a methyl donor to modify its substrates.[1][7] Dysregulation of PRMT5-mediated methylation can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation and survival.[6][1][7]
Below is a diagram illustrating the central role of the PRMT5/MEP50 complex in cellular functions and its implications in cancer.
Caption: The PRMT5/MEP50 complex methylates a variety of substrates, influencing key cellular processes that can be hijacked in cancer to promote proliferation and survival.
A Tale of Two Inhibitor Classes: A Comparative Overview
The development of PRMT5 inhibitors has seen a significant evolution, moving from broad-acting compounds to highly specific agents that exploit a key vulnerability in a subset of cancers.
First-Generation Inhibitors: These compounds, such as GSK3326595 (pemrametostat) and JNJ-64619178, were groundbreaking in validating PRMT5 as a druggable target.[9] They are generally either SAM-competitive or substrate-competitive, meaning they bind to the active site of PRMT5 and block its enzymatic activity in all cells. While effective at inhibiting PRMT5, their lack of selectivity between healthy and cancerous cells can lead to on-target toxicities, such as hematological side effects, which has limited their therapeutic window.
Second-Generation (MTA-Cooperative) Inhibitors: A major breakthrough in the field came with the discovery of the synthetic lethal relationship between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), which acts as a weak endogenous inhibitor of PRMT5.[1]
Second-generation inhibitors, such as MRTX1719 and AMG 193, are MTA-cooperative.[9] They are designed to preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 only in MTAP-deleted cancer cells, while largely sparing healthy cells with functional MTAP. This innovative mechanism provides a much wider therapeutic index and has shown promising clinical activity in patients with MTAP-deleted tumors.[4]
Caption: Comparison of the non-selective mechanism of first-generation inhibitors versus the targeted, MTA-cooperative mechanism of second-generation inhibitors in MTAP-deleted cancers.
Experimental Validation of PRMT5 Inhibition
Validating the efficacy and mechanism of PRMT5 inhibitors requires a multi-faceted approach, employing biochemical, cellular, and in vivo assays.
Biochemical Assays: Assessing Direct Enzymatic Inhibition
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the PRMT5/MEP50 complex in a cell-free system.
Protocol: AlphaLISA-based Methyltransferase Assay
This is a common, high-throughput method to determine the IC50 value of an inhibitor.
-
Reaction Setup: In a 384-well plate, combine the purified recombinant PRMT5/MEP50 enzyme complex, a biotinylated histone peptide substrate (e.g., H4R3), and the methyl donor SAM.
-
Inhibitor Addition: Add the test compound (e.g., a this compound-derived compound or a known inhibitor like GSK3326595) across a range of concentrations. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the methylation reaction to occur.
-
Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an anti-symmetric dimethylarginine (sDMA) antibody and streptavidin-coated donor beads.
-
Signal Reading: After another incubation period in the dark, read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[10]
Cellular Assays: Confirming Target Engagement and Biological Effect
Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage with PRMT5, and exert a biological effect.
Protocol: Western Blot for Symmetric Dimethylarginine (sDMA)
This assay measures the level of a key downstream biomarker of PRMT5 activity.
-
Cell Culture and Treatment: Plate cancer cells (e.g., a mantle cell lymphoma line like Jeko-1 or a lung cancer line like A549) and allow them to adhere.[10] Treat the cells with the test inhibitor at various concentrations for a set duration (e.g., 48-96 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for sDMA.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe a separate membrane or strip the same membrane and re-probe for a loading control (e.g., β-actin or β-tubulin) to ensure equal protein loading.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the dose-dependent reduction in global sDMA levels. A reduction in the sDMA signal indicates successful target engagement and inhibition of PRMT5 in a cellular context.
Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on cancer cell growth and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density. For comparing MTA-cooperative inhibitors, it is essential to use isogenic cell line pairs (MTAP wild-type vs. MTAP-deleted).[4][9]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Measurement:
-
For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.
-
For a CellTiter-Glo assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the GI50 or IC50 value (the concentration that causes 50% growth inhibition or is cytotoxic to 50% of cells).
Caption: A streamlined workflow for the comprehensive validation of a novel PRMT5 inhibitor, from initial biochemical screening to in vivo efficacy studies.
Data-Driven Comparison of PRMT5 Inhibitors
The following table summarizes representative data for first and second-generation PRMT5 inhibitors, highlighting the significant improvement in selectivity achieved with the MTA-cooperative mechanism.
| Inhibitor | Class/Mechanism | Biochemical IC50 (PRMT5) | Cellular sDMA IC50 (MTAP WT cells) | Cellular Proliferation GI50 (MTAP WT cells) | Cellular Proliferation GI50 (MTAP-del cells) | Selectivity (WT/del) |
| GSK3326595 | 1st Gen / Substrate-Competitive | ~6 nM | ~25 nM | ~100-500 nM | ~100-500 nM | ~1x |
| JNJ-64619178 | 1st Gen / SAM-Competitive | ~1 nM | ~5 nM | ~20-100 nM | ~20-100 nM | ~1x |
| MRTX1719 | 2nd Gen / MTA-Cooperative | ~25 nM (PRMT5-SAM) / <1 nM (PRMT5-MTA) | >10,000 nM | >10,000 nM | ~10-50 nM | >200x |
| AMG 193 | 2nd Gen / MTA-Cooperative | High nM (PRMT5-SAM) / Low nM (PRMT5-MTA) | >5,000 nM | >5,000 nM | ~5-30 nM | >150x |
Note: The values presented are approximations derived from multiple sources in the literature for comparative purposes and may vary depending on the specific assay conditions and cell lines used.[4][8][9]
The data clearly illustrates the paradigm shift brought by MTA-cooperative inhibitors. While first-generation compounds like GSK3326595 and JNJ-64619178 show potent activity against PRMT5, their anti-proliferative effects are nearly identical in both MTAP wild-type and deleted cells, reflecting their lack of selectivity. In stark contrast, MRTX1719 and AMG 193 are significantly more potent in MTAP-deleted cells, demonstrating a selectivity window of over 100-fold. This targeted approach is predicted to translate into a better safety profile and wider therapeutic index in the clinic.[4][9]
Conclusion and Future Directions
The journey of PRMT5 inhibitor development showcases a remarkable progression in targeted cancer therapy. The validation of these compounds, from initial enzyme inhibition assays to sophisticated cellular and in vivo models, provides a clear roadmap for assessing their therapeutic potential. While first-generation inhibitors were crucial in establishing the clinical relevance of targeting PRMT5, the advent of MTA-cooperative inhibitors represents a significant leap forward.[8] These second-generation agents, with their ability to selectively target a genetically defined cancer cell population, embody the principles of precision medicine.[4][9]
Future research will likely focus on further optimizing the properties of MTA-cooperative inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and identifying new patient populations who may benefit from PRMT5 inhibition. The robust validation methodologies outlined in this guide will remain central to these efforts, ensuring that only the most promising and well-characterized compounds advance to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PRMT5 Inhibitors: MTA-Cooperative Clinical Breakthroughs - AiFChem [aifchem.com]
- 6. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel PRMT5 inhibitors bearing a methylpiperazinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel vs. Traditional Insecticides for Researchers and Agrochemical Professionals
In the ever-evolving landscape of pest management, the demand for more effective and environmentally benign insecticides is a paramount concern for researchers, scientists, and professionals in drug development and agriculture. This guide provides an in-depth technical comparison of the efficacy of novel classes of insecticides against their traditional counterparts. By examining their mechanisms of action, comparative efficacy data, and the methodologies used to evaluate them, this document serves as a critical resource for making informed decisions in research and development.
The Shifting Paradigm of Insect Pest Control
For decades, traditional insecticides such as organophosphates, carbamates, and pyrethroids have been the cornerstone of pest management programs worldwide.[1] These compounds are known for their broad-spectrum activity and rapid knockdown of insect pests. However, their widespread use has led to significant challenges, including the development of insecticide resistance, adverse effects on non-target organisms, and environmental contamination.[2][3][4] This has spurred the development of novel insecticides with more specific modes of action and improved safety profiles.
Mechanisms of Action: A Tale of Two Chemistries
The fundamental difference between novel and traditional insecticides lies in their molecular targets within the insect's nervous and physiological systems.
Traditional insecticides primarily act on fundamental neurological pathways that are often conserved across a wide range of insect species, and in some cases, other animals.[5]
-
Organophosphates and Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
-
Pyrethroids: This class of insecticides targets the voltage-gated sodium channels in nerve cells. They bind to the channels, forcing them to remain open for extended periods. This disrupts the normal transmission of nerve impulses, leading to hyperexcitability, paralysis, and death.
Caption: Mechanisms of action for traditional insecticides.
Novel insecticides are characterized by their more specific modes of action, often targeting receptors or enzymes that are unique to insects or have isoforms that differ significantly from those in vertebrates.[6] This specificity generally results in lower toxicity to non-target organisms.[6]
-
Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. Their binding to these receptors leads to overstimulation of nerve cells, resulting in paralysis and death. The selectivity of neonicotinoids arises from their higher affinity for insect nAChRs compared to mammalian receptors.
-
Diamides: This class of insecticides, such as cyantraniliprole, acts on the ryanodine receptors, which are critical for calcium release from the sarcoplasmic reticulum in muscle cells.[6] By locking these receptors in an open state, diamides cause uncontrolled calcium release, leading to muscle contraction, paralysis, and cessation of feeding.[6]
-
Spinosyns: Derived from a soil bacterium, spinosad acts on both nAChRs and GABA (gamma-aminobutyric acid) receptors, leading to neuronal hyperexcitation, paralysis, and insect death.
Caption: Mechanisms of action for novel insecticides.
Comparative Efficacy: A Quantitative Look
The efficacy of an insecticide is typically quantified by determining its median lethal dose (LD50) or median lethal concentration (LC50).[7][8] The LD50 is the dose of a substance that is lethal to 50% of a test population, usually expressed in milligrams per kilogram of body weight. The LC50 is the concentration of a substance in a medium (e.g., air or water) that is lethal to 50% of a test population over a specific duration, expressed in parts per million (ppm) or similar units.[7][8]
| Insecticide Class | Active Ingredient Example | Target Pest | LC50 Value | Source |
| Traditional | ||||
| Pyrethroid | Deltamethrin | Albino Rats (for toxicity comparison) | 11.76 mg/kg (LD50) | [9] |
| Organophosphate | Dimethoate | Aphis craccivora (Cowpea aphid) | 0.057 ppm (24h) | [10] |
| Novel | ||||
| Neonicotinoid | Clothianidin | Folsomia candida (Springtail) | 0.19 mg/kg soil (EC50 for reproduction) | [11] |
| Neonicotinoid | Thiamethoxam | Folsomia candida (Springtail) | 0.38 mg/kg soil (EC50 for reproduction) | [11] |
| Diamide | Cyantraniliprole | Folsomia candida (Springtail) | 0.49 mg/kg soil (EC50 for reproduction) | [11] |
| Spinosyn | Spinosad | Aphis craccivora (Cowpea aphid) | 0.912 ppm (24h) | [10] |
| Butenolide | Flupyradifurone | Folsomia candida (Springtail) | 0.73 mg/kg soil (EC50 for reproduction) | [11] |
Note: The presented values are for comparative purposes and can vary based on the target species, environmental conditions, and experimental methodology. EC50 refers to the median effective concentration.
A study on the control of the cotton pest Amrasca biguttula biguttula showed that the traditional insecticide acephate resulted in 79% mortality after 24 hours, while the novel insecticide nitenpyram showed 69% mortality.[12] Another study on the cowpea aphid, Aphis craccivora, found that the novel insecticide flubendiamide was more toxic (LC50 of 0.027 ppm) than the traditional insecticide dimethoate (LC50 of 0.057 ppm) after 24 hours.[10]
Experimental Protocol: Determining Acute Contact Toxicity (LC50)
The following is a generalized protocol for determining the LC50 of an insecticide using a residual film bioassay, a common method in toxicology research.
Caption: Workflow for determining insecticide LC50.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide in an appropriate solvent (e.g., acetone). From this stock, create a series of five to seven serial dilutions.
-
Coating of Petri Dishes: Pipette a known volume (e.g., 1 ml) of each dilution into a glass petri dish. Swirl the dish to ensure an even coating of the inner surface. Allow the solvent to evaporate completely, leaving a dry film of the insecticide. Prepare control dishes using the solvent only.
-
Insect Collection and Acclimation: Collect healthy, uniform-sized adult insects of the target species. Acclimatize them to the laboratory conditions for at least 24 hours before the experiment.
-
Exposure: Introduce a known number of insects (e.g., 20) into each petri dish, including the controls.
-
Incubation: Place the petri dishes in an incubator with controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: Record the number of dead or moribund insects in each dish at predetermined intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value and its 95% confidence limits.[10]
Environmental Impact and Selectivity
A significant driver for the development of novel insecticides is the desire to reduce the environmental footprint of pest control.
-
Traditional Insecticides: Many traditional insecticides are known for their broad-spectrum activity, which can harm beneficial insects, such as pollinators and natural enemies of pests.[2][3] Their persistence in the environment can lead to soil and water contamination.[4]
-
Novel Insecticides: While generally considered more environmentally friendly, novel insecticides are not without their concerns. For example, the systemic nature of neonicotinoids can lead to their presence in nectar and pollen, posing a risk to bees and other pollinators.[6] However, classes like the diamides exhibit low toxicity to mammals due to differences in the target receptor structure.[6] Biopesticides, derived from natural sources, often have a narrower target range and degrade more quickly in the environment.[1][3][13]
Conclusion and Future Perspectives
The transition from broad-spectrum, traditional insecticides to more target-specific, novel compounds represents a significant advancement in pest management. This shift is driven by the need to manage insecticide resistance and mitigate the environmental impact of agriculture. While novel insecticides offer improved safety profiles and more specific modes of action, ongoing research is crucial to fully understand their long-term ecological effects. The future of insecticide development will likely focus on discovering new molecular targets, developing more biodegradable formulations, and integrating these novel chemistries into comprehensive Integrated Pest Management (IPM) programs.
References
- 1. rodentgreen.com [rodentgreen.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Pesticides vs. Biopesticides: From Pest Management to Toxicity and Impacts on the Environment and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pest toxicology: the primary mechanisms of pesticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Established and Novel Insecticides on Survival and Reproduction of Folsomia candida | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. Comparative Toxicity Study of Novel Light-Activated Insecticide and Deltamethrin in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Comparison of Established and Novel Insecticides on Survival and Reproduction of Folsomia candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ohioline.osu.edu [ohioline.osu.edu]
A-Comparative-Guide-to-Cyclopropylhydrazine-Alternatives-in-PRMT5-Inhibitor-Synthesis
For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the synthesis of potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors is a critical area of focus. PRMT5 is a key enzyme in epigenetic regulation, and its dysregulation is implicated in numerous cancers.[1][2] A common synthetic precursor in the development of various bioactive molecules, including those targeting PRMT5, is cyclopropylhydrazine. This guide provides an in-depth technical comparison of synthetic alternatives to this compound for the creation of next-generation PRMT5 inhibitors, supported by experimental data and detailed protocols.
The Role of the Cyclopropyl Moiety and the Rationale for Alternatives
The cyclopropyl group, often introduced via reagents like this compound, is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional structure can enhance binding affinity to target proteins and improve metabolic stability. In the context of PRMT5 inhibitors, this moiety can occupy hydrophobic pockets within the enzyme's active site, contributing to potency.
A prime example is GSK3326595 (Pemrametostat) , a potent and selective PRMT5 inhibitor that has undergone clinical investigation. While not directly synthesized from this compound, its structure features a cyclopropyl group attached to a core scaffold, illustrating the importance of this chemical feature. GSK3326595 exhibits a half-maximal inhibitory concentration (IC50) of 6.2 nM against PRMT5.[3]
However, the synthesis and use of this compound and related compounds can present challenges, including potential instability and the need for specialized reaction conditions. This has prompted the exploration of alternative chemical moieties and synthetic strategies that can confer similar or improved pharmacological properties. This guide will explore three such alternatives: Bis-Acyl Hydrazides , the innovative scaffold of MRTX1719 , and the use of Heterocyclic Bioisosteres .
Comparative Analysis of Synthetic Strategies
This section provides a detailed comparison of the synthetic routes and performance of PRMT5 inhibitors based on the cyclopropyl-containing structure of GSK3326595 and the identified alternatives.
The Cyclopropyl-Containing Benchmark: GSK3326595
GSK3326595 serves as our benchmark for a PRMT5 inhibitor featuring a cyclopropyl group. Its synthesis, while not starting from this compound, involves the introduction of a cyclopropyl-containing fragment.
Synthetic Workflow for a GSK3326595 Analog:
Caption: Synthetic scheme for a GSK3326595 analog.
Experimental Protocol for a GSK3326595 Analog Synthesis:
A general synthesis for analogs of GSK3326595 involves the following key steps:
-
Step 1: Synthesis of the Amine Intermediate: Commercially available 1,2,3,4-tetrahydroisoquinoline is reacted with (R)-epichlorohydrin to yield an epoxide intermediate. This intermediate then undergoes ring-opening with ammonia to produce the chiral amine fragment.[4]
-
Step 2: Synthesis of the Carboxylic Acid Fragment: A suitable carboxylic acid precursor containing the cyclopropyl moiety is synthesized or procured.
-
Step 3: Amide Coupling: The amine intermediate and the carboxylic acid fragment are coupled using standard amide coupling reagents (e.g., HATU, HOBt, EDC) to yield the final inhibitor.[4]
| Metric | GSK3326595 |
| Target | PRMT5 |
| IC50 | 6.2 nM[3] |
Alternative 1: Bis-Acyl Hydrazides
Bis-acyl hydrazides have emerged as a potent class of MTA-cooperative PRMT5 inhibitors.[5][6] These compounds are designed to selectively inhibit PRMT5 in cancer cells with a specific genetic deletion (MTAP-deleted cancers), offering a potential for a wider therapeutic window.
Synthetic Workflow for Bis-Acyl Hydrazide PRMT5 Inhibitors:
Caption: General synthesis of bis-acyl hydrazide PRMT5 inhibitors.
Experimental Protocol for Bis-Acyl Hydrazide Synthesis:
The synthesis of these inhibitors generally follows these steps[5]:
-
Step 1: Tricyclic Core Formation: A Suzuki cross-coupling reaction followed by a concomitant ring closure is employed to construct the key aminoquinoline pharmacophore.
-
Step 2: Carboxylic Acid Formation: The resulting intermediate undergoes base-mediated hydrolysis to yield a carboxylic acid.
-
Step 3: Amide Coupling: The carboxylic acid is then coupled with a suitable hydrazine derivative using an amide coupling agent like PyBrop to form the final bis-acyl hydrazide inhibitor.
| Metric | Representative Bis-Acyl Hydrazide Inhibitor |
| Target | PRMT5·MTA complex |
| IC50 | Potent, often in the low nanomolar range (specific values vary with substitution)[5] |
Alternative 2: The MRTX1719 Scaffold
MRTX1719 is a first-in-class, potent, and selective inhibitor of the PRMT5/MTA complex, demonstrating synthetic lethality in MTAP-deleted cancers.[7] Its unique scaffold was identified through fragment-based drug discovery and represents a significant departure from traditional templates.
Synthetic Workflow for MRTX1719:
Caption: Synthetic route to MRTX1719.
Experimental Protocol for MRTX1719 Synthesis:
A scalable synthesis of MRTX1719 has been developed and involves these key stages[7][8][9]:
-
Step 1: Synthesis of Key Fragments: Two key building blocks, a substituted benzonitrile and a phthalazinone derivative, are synthesized through multi-step sequences.
-
Step 2: Late-Stage Cross-Coupling: The two fragments are joined via a late-stage cross-coupling reaction to form the racemic Boc-protected precursor of MRTX1719.
-
Step 3: Chiral Resolution and Deprotection: The desired atropisomer is isolated via chiral chromatography or a resolution process, followed by a final deprotection step to yield the active pharmaceutical ingredient.
| Metric | MRTX1719 |
| Target | PRMT5·MTA complex |
| Biochemical IC50 | Potent and selective for the PRMT5·MTA complex[7] |
| Cellular IC50 (MTAP-deleted cells) | Low nanomolar range[7] |
Alternative 3: Heterocyclic Bioisosteres (Triazoles)
Bioisosteric replacement is a powerful strategy in drug design to optimize pharmacological properties.[10][11] Triazole rings, in particular, are excellent bioisosteres for amide bonds due to their similar size, planarity, and hydrogen bonding capabilities. They are synthetically accessible via "click chemistry." Several PRMT5 inhibitors incorporating a triazole moiety have been developed.
Synthetic Workflow for Triazole-Based PRMT5 Inhibitors:
Caption: General synthesis of triazole-containing PRMT5 inhibitors.
Experimental Protocol for Triazole-Based Inhibitor Synthesis:
The core of this synthetic strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[10][12]:
-
Step 1: Synthesis of Precursors: Two key fragments, one containing a terminal alkyne and the other an azide group, are synthesized. These fragments can be varied to explore the structure-activity relationship.
-
Step 2: Click Chemistry: The two fragments are joined in a highly efficient and regioselective CuAAC reaction to form the 1,2,3-triazole ring.
| Metric | Representative Triazole-Based Inhibitor (Compound C_4) |
| Target | PRMT5 |
| Enzymatic IC50 | 0.72 µM[13] |
| Cellular IC50 (Z-138 cells) | 2.6 µM[13] |
Conclusion and Future Perspectives
While the cyclopropyl moiety remains a valuable component in the design of PRMT5 inhibitors, this guide demonstrates that several viable and potent alternatives to this compound-based synthesis exist.
-
Bis-acyl hydrazides offer a promising avenue for developing MTA-cooperative inhibitors with enhanced selectivity for MTAP-deleted cancers.
-
The novel scaffold of MRTX1719 , discovered through fragment-based screening, highlights the potential for identifying completely new chemical entities with desirable pharmacological profiles.
-
Heterocyclic bioisosteres , such as triazoles, provide a modular and efficient way to construct PRMT5 inhibitors with favorable drug-like properties.
The choice of synthetic strategy will ultimately depend on the specific goals of the drug discovery program, including the desired mechanism of action, selectivity profile, and physicochemical properties. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and synthesis of the next generation of PRMT5 inhibitors for cancer therapy.
References
- 1. Discovery of novel PRMT5 inhibitors bearing a methylpiperazinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors: A Case Study of Leveraging the Deuterium Kinetic Isotope Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design, synthesis and biological evaluation of novel triazole derivatives as potent and selective PRMT5 inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Cyclopropylhydrazine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards. Cyclopropylhydrazine hydrochloride is a critical building block in the synthesis of advanced pharmaceutical ingredients, particularly in creating novel pyrazole compounds for various therapeutic applications.[1][2][3] The purity of this intermediate is not a mere quality metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final drug product. The presence of even trace impurities can introduce unwanted side reactions, generate toxic byproducts, and compromise the entire synthesis chain.
Regulatory bodies globally, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent quality and purity requirements for Active Pharmaceutical Ingredients (APIs) and their intermediates.[4][5][6][7] This guide, therefore, is designed to provide an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound hydrochloride. We will move beyond procedural lists to explain the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and self-validation. A robust purity assessment strategy does not rely on a single technique but employs a suite of orthogonal methods—distinct, independent analyses that provide a comprehensive and trustworthy characterization of the compound.[8]
Understanding the Impurity Landscape
To effectively assess purity, one must first anticipate the potential impurities. A common synthesis route for this compound hydrochloride involves the reaction of cyclopropylamine with a protected hydroxylamine derivative (like N-Boc-O-p-toluenesulfonyl hydroxylamine), followed by acidic deprotection of the Boc group to yield the hydrochloride salt.[2][3] This process can introduce several types of impurities:
-
Process-Related Impurities: Unreacted starting materials (cyclopropylamine), reagents (N-methylmorpholine), and by-products from side reactions.
-
Residual Solvents: Organic solvents used during the reaction and purification steps (e.g., dichloromethane, ethanol).
-
Degradation Products: Impurities formed during storage or under stress conditions.
A multi-faceted analytical approach is essential to detect and quantify this diverse range of potential contaminants.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the specific question being asked: Are we determining the absolute content of the active molecule (assay), or are we profiling and quantifying trace impurities? Here, we compare the principal techniques, detailing their mechanisms, applications, and providing validated protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate complex mixtures into individual components.[8][9][10]
-
Principle of Causality: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound hydrochloride, a reversed-phase (RP-HPLC) method using a C18 column is typically the starting point. The separation is driven by the hydrophobic/hydrophilic interactions of the analyte and its impurities with the stationary phase.
-
Expertise & Trustworthiness: While powerful, HPLC is a relative quantification technique. Its accuracy is dependent on the availability of a high-purity reference standard for the primary compound and for each impurity to be quantified. As hydrazine moieties lack a strong UV chromophore, detection can be challenging. To enhance sensitivity and specificity, derivatization with an agent like salicylaldehyde can be employed, or detection can be performed using more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[8][11][12] The method's validity is established through rigorous validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[13][14]
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Inertsil ODS-3V (4.6 mm x 250 mm, 5 µm particle size) or equivalent C18 column.[10]
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution: Accurately weigh ~10 mg of the synthesized this compound hydrochloride into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with a suitable mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions.
-
Run a gradient program to elute all potential impurities (e.g., start at 5% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound hydrochloride.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
For known impurities, quantify against their respective reference standards if available.
-
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Quantitative NMR (qNMR): The Gold Standard for Assay Determination
qNMR stands out as a primary analytical method because it allows for the direct measurement of a compound's purity (assay) without the need for an identical reference standard.[15]
-
Principle of Causality: The signal intensity (integral) of a specific nucleus (typically ¹H) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By dissolving a known mass of the sample with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the sample can be calculated by comparing the integral of a unique sample peak to a unique standard peak.[16][17]
-
Expertise & Trustworthiness: This technique is a self-validating system. Its accuracy hinges on the accurate weighing of both the sample and the internal standard, and the choice of a standard that is stable, non-reactive, and has signals that do not overlap with the analyte.[15] For this compound hydrochloride, which is water-soluble, deuterium oxide (D₂O) is an excellent solvent, and a standard like maleic acid or dimethyl sulfone is suitable.[16] qNMR can simultaneously provide structural confirmation and identify/quantify impurities, provided their signals are resolved in the spectrum.[17]
-
System Preparation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a standard probe.
-
Internal Standard (IS): Maleic Acid (certified purity >99.5%).
-
Solvent: Deuterium Oxide (D₂O).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound hydrochloride into a clean vial. Record the weight precisely.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record the weight precisely.
-
Add ~0.7 mL of D₂O to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for ensuring quantitation include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds).
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, unique signal for this compound (e.g., the methine proton of the cyclopropyl group) and a unique signal for the internal standard (the two vinyl protons of maleic acid, which appear as a singlet).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Caption: Quantitative NMR (qNMR) Analysis Workflow.
Orthogonal Methods for Comprehensive Characterization
-
Principle of Causality: Titration is an absolute quantification method based on a chemical reaction of known stoichiometry. For hydrazines, a redox titration with an oxidizing agent like potassium iodate (KIO₃) in a strong hydrochloric acid solution is rapid, accurate, and cost-effective.[18][19][20] The hydrazine is oxidized, and the endpoint is detected when excess iodate appears, typically visualized by the disappearance of iodine in a small amount of an immiscible organic solvent like carbon tetrachloride.[18]
-
Application: This method provides a purity value (assay) for the total amount of reactive hydrazine species. It is not specific and will not distinguish between this compound and other hydrazine-based impurities. However, its simplicity and low cost make it an excellent tool for routine quality control.[19]
-
Principle of Causality: Based on the van't Hoff law, impurities in a crystalline substance depress and broaden its melting point.[21] DSC measures the heat flow required to melt the sample, and the shape of the resulting melting endotherm can be used to calculate the mole percent of impurities.[22][23]
-
Application: DSC is an absolute method for determining the purity of highly pure (>98 mol%) and crystalline compounds.[24] It is an excellent orthogonal technique to chromatography. However, it is unsuitable if the compound decomposes during melting, exhibits polymorphism, or if the impurities are insoluble in the melt.[22][24]
-
Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments and detects them based on their mass-to-charge ratio, providing both identification and quantification.
-
Application: The primary use of GC-MS in this context is for the analysis of residual solvents, as mandated by ICH Q3C guidelines. A headspace sampling technique is typically used, where the sample is heated to release volatile solvents into the vial's headspace, which is then injected into the GC. It is generally not used for the analysis of the non-volatile hydrochloride salt itself without derivatization.[9]
Data Summary and Strategic Recommendations
To make an informed decision, the performance of each technique must be compared objectively.
| Technique | Primary Use Case | Specificity | Sensitivity | Precision/Accuracy | Speed | Cost |
| HPLC-UV/DAD | Impurity Profiling, Relative Assay | High (Separates isomers and impurities) | Moderate to High | High (relative) | Moderate | Medium |
| qNMR | Absolute Purity (Assay) , Structural ID | High (Structure-specific) | Low to Moderate | Very High (Absolute) | Slow | High |
| Titrimetry | Assay (Total Base/Reductant) | Low (Reacts with all hydrazines) | Moderate | High (for total assay) | Fast | Low |
| DSC | Absolute Purity (Crystalline) | Moderate (for total mole % impurity) | Low (for >98% pure) | High (Absolute) | Moderate | Medium |
| GC-MS | Residual Solvents , Volatile Impurities | Very High (Mass-based ID) | Very High | High | Fast | High |
Senior Scientist's Recommendation:
A comprehensive and defensible purity assessment of synthesized this compound hydrochloride should not be a matter of choosing one "best" method, but of implementing a strategic, orthogonal approach:
-
For Batch Release: A combination of HPLC for a detailed impurity profile and qNMR for a definitive, absolute purity assay provides the most complete and trustworthy data package.
-
For Routine QC: Once the impurity profile is well-established, titrimetry can be a rapid and cost-effective method for routine assay checks.
-
Mandatory Check: Headspace GC-MS is non-negotiable for the quantification of residual solvents to ensure compliance with regulatory safety limits.
-
Complementary Characterization: DSC should be used during characterization of the initial batches to confirm the purity of the crystalline solid and to study its thermal properties, providing valuable data that is orthogonal to chromatographic and spectroscopic results.
By integrating these self-validating systems, researchers and drug development professionals can ensure the highest degree of confidence in the quality of their synthesized intermediates, paving the way for successful and compliant pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. CN105503647A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. openmedscience.com [openmedscience.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mca.gm [mca.gm]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 19. ajsonline.org [ajsonline.org]
- 20. mt.com [mt.com]
- 21. mt.com [mt.com]
- 22. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 23. tainstruments.com [tainstruments.com]
- 24. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of Cyclopropylhydrazine Analogs
For researchers, medicinal chemists, and drug development professionals, the cyclopropylhydrazine scaffold represents a privileged motif, conferring unique pharmacological properties upon the molecules that contain it. This guide provides an in-depth technical comparison of the biological evaluation of this compound analogs, drawing from established experimental data and field-proven insights. We will delve into the core principles of assay selection, experimental design, and data interpretation, empowering you to effectively characterize and compare the performance of these intriguing compounds.
Introduction: The Versatility of the this compound Moiety
The this compound functional group is a key pharmacophore in several clinically significant drugs. Its strained three-membered ring and reactive hydrazine component contribute to its ability to act as a mechanism-based inactivator of certain enzymes. Historically, this compound analogs have been most recognized for their potent, often irreversible, inhibition of monoamine oxidases (MAOs), leading to their use as antidepressants (e.g., tranylcypromine).[1][2] More recently, this structural motif has gained significant attention for its ability to inhibit Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[2][3]
This dual-targeting capability, along with the potential for diverse chemical modifications, makes the systematic biological evaluation of novel this compound analogs a critical step in modern drug discovery. This guide will walk you through the essential in vitro and in vivo assays required to build a comprehensive biological profile of your compounds.
Primary Target Engagement: Unraveling Inhibitory Potency
The initial and most crucial step in evaluating a new series of this compound analogs is to determine their potency and selectivity against their primary molecular targets: MAO-A, MAO-B, and LSD1.
Monoamine Oxidase (MAO) Inhibition Assays
MAOs are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Selective inhibition of these isoforms is a key goal in designing new therapeutics.
A common and reliable method for assessing MAO activity is a continuous spectrophotometric or fluorometric assay.[5] This assay measures the production of a specific product resulting from the deamination of a substrate by the MAO enzyme. For instance, the oxidation of a substrate like kynuramine produces 4-hydroxyquinoline, which can be detected spectrophotometrically.[1][5] Alternatively, the reaction produces hydrogen peroxide (H₂O₂), which can be coupled to a secondary reaction to generate a fluorescent or chemiluminescent signal.[6]
Caption: Workflow for a typical in vitro MAO inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test this compound analog in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of positive controls: clorgyline for MAO-A and selegiline for MAO-B.
-
Prepare a stock solution of the substrate, kynuramine, in water.
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay buffer
-
Test compound dilution or positive control
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 316 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assays
LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[3] Its inhibition can lead to the re-expression of silenced tumor suppressor genes.
Similar to MAO assays, LSD1 activity can be measured by detecting the production of hydrogen peroxide. A common method is the horseradish peroxidase (HRP)-coupled assay.[7] In this assay, the H₂O₂ produced during the demethylation of a biotinylated H3 peptide substrate is used by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red), generating a fluorescent signal proportional to LSD1 activity.[8]
Caption: Workflow for an HRP-coupled fluorometric LSD1 inhibition assay.
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and a known LSD1 inhibitor (e.g., GSK2879552) in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer.
-
Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions or controls to the wells.
-
Add the LSD1/CoREST enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence on a microplate reader (e.g., Excitation: 530-560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter variable slope model.
-
Comparative Performance of this compound Analogs
The following table summarizes the inhibitory activities of a selection of this compound analogs against MAO-A, MAO-B, and LSD1, as reported in the literature. This data allows for a direct comparison of potency and selectivity.
| Compound | Target | IC₅₀ (µM) | Reference |
| Tranylcypromine | MAO-A | ~0.6 | [9] |
| MAO-B | ~0.8 | [9] | |
| LSD1 | ~200 | [2] | |
| Phenelzine | MAO-A | ~0.02 | [9] |
| MAO-B | ~0.9 | [9] | |
| LSD1 | >10,000 | [9] | |
| GSK2879552 | LSD1 | <0.01 | [10] |
| MAO-A | >100 | [11] | |
| MAO-B | >100 | [11] | |
| Compound 4b | LSD1 | 0.015 | [12] |
| MAO-B | 0.366 | [12] | |
| Compound 5b | LSD1 | 0.005 | [12] |
| MAO-B | 0.820 | [12] |
Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Cellular Activity and Cytotoxicity Assessment
Demonstrating target engagement and efficacy in a cellular context is the next logical step. It is also crucial to assess the general toxicity of the compounds to ensure that the observed cellular effects are not due to non-specific cytotoxicity.
Cellular Target Engagement Assays
For LSD1 inhibitors, a common method to confirm target engagement in cells is to measure the levels of histone methylation marks (H3K4me2 and H3K9me2) by Western blotting.[12] An increase in these marks upon treatment with the inhibitor indicates successful target inhibition.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cell lines (e.g., a human AML cell line like Kasumi-1 for LSD1 inhibitors) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ value.
In Vivo Efficacy and Pharmacokinetic Profiling
Promising candidates from in vitro and cellular assays should be advanced to in vivo studies to evaluate their efficacy in a whole-animal model and to understand their pharmacokinetic properties.
In Vivo Efficacy Models
For this compound analogs developed as anticancer agents (LSD1 inhibitors), a common in vivo model is the tumor xenograft model.[7]
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., Kasumi-1) into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and vehicle control groups and administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for histone marks).
For analogs targeting MAOs for neurological disorders, behavioral models in rodents are employed to assess efficacy.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[13][14]
-
Compound Administration: Administer the test compound to rats via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.
-
Genotoxicity Assessment
Given the presence of the hydrazine moiety, which can be associated with genotoxicity, it is prudent to evaluate the potential of novel this compound analogs to cause DNA damage.[15][16][17][18]
Hepatocyte Primary Culture/DNA Repair Test
This assay assesses the ability of a compound to induce DNA damage in primary hepatocytes, which is then repaired by the unscheduled DNA synthesis (UDS) pathway.[16][17]
Hepatocytes are treated with the test compound and radiolabeled thymidine. If the compound causes DNA damage, the cells will incorporate the radiolabeled thymidine during DNA repair. The amount of incorporated radioactivity is a measure of genotoxicity.
Conclusion
The biological evaluation of this compound analogs requires a multi-faceted approach, encompassing in vitro enzyme inhibition assays, cellular activity and cytotoxicity studies, in vivo efficacy models, pharmacokinetic profiling, and genotoxicity assessment. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust data package to compare the performance of their novel analogs and identify promising candidates for further development. The unique chemical properties of the this compound scaffold continue to offer exciting opportunities for the discovery of new therapeutics, and a thorough biological evaluation is paramount to unlocking their full potential.
References
- 1. criver.com [criver.com]
- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of monoamine oxidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetics of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyclopropylhydrazine Derivatives as Enzyme Inhibitors
Introduction: From Antidepressants to Anticancer Agents
The cyclopropylhydrazine moiety represents a fascinating and enduring pharmacophore in medicinal chemistry. Its journey began with the discovery of monoamine oxidase (MAO) inhibitors, which revolutionized the treatment of depression.[1][2] These compounds, characterized by a strained three-membered ring attached to a hydrazine group, act as potent, often irreversible, inhibitors of MAO enzymes.[3] Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes that regulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[1][4] Consequently, their inhibition can alleviate symptoms of depressive and neurological disorders.[5][6]
The prototypical cyclopropylamine MAO inhibitor, tranylcypromine, was developed as an analog of amphetamine and remains a clinical benchmark.[7] While not a hydrazine itself, its mechanism and structure-activity relationship (SAR) studies are inextricably linked to and highly informative for this compound derivatives.[8][9] Early MAO inhibitors were non-selective and irreversible, leading to significant side effects like the "cheese effect," a hypertensive crisis caused by interactions with tyramine-rich foods.[6][10] This spurred the development of new generations of inhibitors with improved selectivity (MAO-A vs. MAO-B) and reversibility.[1][5]
More recently, the scaffold has been repurposed for new therapeutic targets. Notably, tranylcypromine and its derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, opening a new frontier for these compounds in oncology.[7][8][11]
This guide provides a comparative analysis of the structure-activity relationships of this compound derivatives. We will dissect the core pharmacophore, explore the mechanisms of inhibition, compare the activity of various analogs with supporting data, and provide a detailed experimental protocol for assessing their inhibitory potential.
The Core Pharmacophore and Mechanism of Irreversible Inhibition
The inhibitory activity of this compound derivatives against flavoenzymes like MAO is rooted in their unique chemical structure. The key components are:
-
The Cyclopropyl Ring: This strained ring is crucial for the mechanism-based inactivation of the enzyme.
-
The Hydrazine Group (-NH-NH2): This group serves as the reactive moiety that ultimately forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. Pyrazole and pyrazoline derivatives can be considered to contain a cyclic hydrazine moiety and have also been explored as MAO inhibitors.[12]
-
Substituents: Modifications, often on an associated phenyl ring, are used to modulate potency, selectivity, and pharmacokinetic properties.
The generally accepted mechanism for irreversible MAO inhibition involves the enzyme oxidizing the hydrazine, leading to the formation of a highly reactive cyclopropyl radical intermediate. This intermediate then covalently binds to the FAD cofactor, permanently inactivating the enzyme. This "suicide substrate" mechanism is what makes these inhibitors so potent and long-lasting.
Caption: Mechanism of irreversible MAO inhibition by a this compound derivative.
Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic utility of a MAO inhibitor is defined by its potency and, critically, its selectivity for MAO-A versus MAO-B. Selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are valuable for treating Parkinson's disease.[1][4][13] The following analysis compares how structural modifications influence this activity profile.
Key SAR Observations:
-
Aromatic Ring Substitution: For derivatives containing a phenyl ring (e.g., analogs of tranylcypromine), substitution patterns are a key determinant of activity and selectivity. Small, electron-withdrawing groups can enhance potency. The position of the substituent (ortho, meta, para) significantly impacts the interaction with the active site's topography, thereby influencing selectivity between the two MAO isoforms.
-
Hydrazine Moiety: The hydrazine group is a cornerstone of activity for many potent inhibitors.[2][14] Its ability to be oxidized by the FAD cofactor is the initiating step of irreversible inhibition. Acylhydrazone derivatives have also been extensively studied, showing strong inhibitory potential, particularly against MAO-B.[15]
-
Bulky Substituents: Adding bulky or long-chain substituents to the core structure can be a strategy to enhance selectivity. For instance, in the context of developing LSD1 inhibitors based on the tranylcypromine scaffold, adding large, hindered substituents to the phenyl ring was a successful strategy to increase potency and selectivity over MAOs.[8][9]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activity (IC₅₀ values) of representative hydrazine and cyclopropylamine derivatives against human MAO-A and MAO-B. The Selectivity Index (SI) is calculated as IC₅₀(MAO-A) / IC₅₀(MAO-B). A high SI value (>1) indicates selectivity for MAO-B, while a low SI value (<1) indicates selectivity for MAO-A.
| Compound ID | Core Structure | Key Modification | IC₅₀ hMAO-A (µM) | IC₅₀ hMAO-B (µM) | Selectivity Index (SI) | Reference |
| Tranylcypromine | Phenylcyclopropylamine | Unsubstituted (Reference) | ~0.9 | ~0.7 | ~1.3 | [7] |
| Compound 2b | Phenylhydrazone | 4-Fluorophenyl substitution | 0.028 | >10 | <0.0028 | [16] |
| Compound 2a | Phenylhydrazone | 2-Hydroxyphenyl substitution | 0.342 | >10 | <0.0342 | [16] |
| KD9 | Furan-based Chalcone | 4-Chlorophenyl substitution | >40 | 0.015 | >2666 | |
| BT5 | Benzyloxy Thio/Semicarbazide | 4-Chlorobenzyloxy substitution | 40.0 | 0.11 | 363.6 | [15] |
| Iproniazid | Hydrazide | Isopropyl substitution | Non-selective | Non-selective | ~1 |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison between different studies should be made with caution due to variations in assay conditions.
From this data, several insights emerge:
-
High MAO-A Selectivity: Compounds 2a and 2b demonstrate potent and highly selective inhibition of MAO-A.[16] The presence of the hydrazone moiety combined with specific phenyl substitutions drives this selectivity. Compound 2b , with a 4-fluoro substitution, is over 200 times more potent than the reference drug moclobemide against MAO-A.[16]
-
High MAO-B Selectivity: In contrast, compounds like KD9 and BT5 show remarkable selectivity for MAO-B.[4][15] This highlights that the core scaffold can be tuned to target either isoform effectively. The selectivity of KD9 is particularly noteworthy, with an SI greater than 2666.[4]
Experimental Protocol: Fluorometric MAO Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. The following is a detailed methodology for an in vitro fluorometric assay, which is widely used for its high sensitivity.[16][17]
Principle of the Assay
This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine).[16] The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a sensitive probe like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red). In the presence of HRP, Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically. An inhibitor's potency is determined by its ability to reduce the rate of resorufin formation.
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions to achieve final assay concentrations ranging from 10⁻⁵ M to 10⁻⁹ M.
-
Prepare a working solution of human recombinant MAO-A or MAO-B enzyme in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Prepare the detection reagent by mixing Amplex Red and HRP in the reaction buffer.
-
Prepare the substrate solution (e.g., tyramine for a mixed MAO-A/B substrate, or specific substrates for isoform selectivity).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the MAO enzyme solution.
-
Add 100 µL of the test compound dilution (or buffer for control wells).
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Record measurements kinetically every 1-2 minutes for a total of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives is a well-explored but still fruitful area of research. The core scaffold is a powerful mechanism-based inactivator of flavoenzymes, and its activity can be precisely tuned through chemical modification. The data clearly shows that substitutions on appended aromatic rings are a primary driver of potency and selectivity for MAO-A versus MAO-B.
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing novel derivatives with even greater selectivity for MAO-B to minimize side effects in the treatment of neurodegenerative diseases.
-
Reversible Inhibition: Developing reversible inhibitors based on this scaffold to offer a better safety profile compared to the classic irreversible drugs.[1][5]
-
New Targets: Expanding the application of this pharmacophore to other enzymes beyond MAO and LSD1, leveraging the reactive nature of the this compound group.
-
Clinical Translation: Advancing the most promising new derivatives, particularly those targeting LSD1 for cancer, through preclinical and clinical trials.[10]
By integrating rational design, robust enzymatic screening, and a deep understanding of the underlying SAR, the this compound scaffold will continue to be a valuable starting point for the development of innovative therapeutics.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to cyclopropylhydrazine
An In-Depth Comparative Analysis of Synthetic Routes to Cyclopropylhydrazine
This compound is a critical structural motif in a multitude of pharmacologically active compounds, owing to its unique conformational properties and its role as a bioisostere for other functional groups. Its synthesis, however, presents several challenges due to the inherent reactivity of the hydrazine moiety and the strain of the cyclopropyl ring. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific application.
Reductive Cyclization of Acrolein Derivatives
One of the most established and versatile methods for synthesizing this compound involves the reductive cyclization of acrolein derivatives. This strategy typically starts with the condensation of acrolein with a hydrazine derivative, followed by a cyclization and reduction sequence.
A key example of this approach is the reaction of acrolein with hydrazine hydrate to form a pyrazoline intermediate, which is then reductively cleaved to yield this compound. The choice of reducing agent is critical in this step to achieve high selectivity and yield.
Mechanistic Insights
The reaction proceeds through the initial formation of a hydrazone from acrolein and hydrazine. This is followed by an intramolecular Michael addition to form the five-membered pyrazoline ring. The final step involves the reductive cleavage of the N-N bond within the pyrazoline ring.
Figure 1. Reductive cyclization of acrolein with hydrazine.
Experimental Protocol: Synthesis of this compound via Reductive Cyclization
Materials:
-
Acrolein
-
Hydrazine hydrate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of acrolein (1 equivalent) in methanol is cooled to 0°C.
-
Hydrazine hydrate (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred at room temperature for 2 hours to form the pyrazoline intermediate.
-
The mixture is then cooled again to 0°C, and sodium borohydride (2.5 equivalents) is added portion-wise.
-
After the addition is complete, the reaction is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield crude this compound, which can be further purified by distillation or chromatography.
Kulinkovich-de Meijere Reaction of Acrylonitrile
A powerful alternative for the synthesis of cyclopropylamines and their derivatives is the Kulinkovich-de Meijere reaction. This method can be adapted for the synthesis of this compound by using a protected hydrazine equivalent.
This reaction involves the titanium-catalyzed cyclopropanation of a nitrile with a Grignard reagent. The resulting cyclopropylamine can then be deprotected to yield the desired product.
Mechanistic Insights
The reaction is initiated by the formation of a titanacyclopropane species from the titanium catalyst and the Grignard reagent. This species then reacts with the nitrile to form a metallacyclic intermediate, which subsequently undergoes reductive elimination to form the cyclopropylamine.
Figure 2. Kulinkovich-de Meijere reaction for cyclopropylamine synthesis.
From Cyclopropanecarboxylic Acid Derivatives
Another common approach starts from readily available cyclopropanecarboxylic acid or its derivatives, such as esters or amides. This strategy involves the conversion of the carboxylic acid functionality into a hydrazine group.
A typical sequence involves the conversion of cyclopropanecarboxylic acid to the corresponding acyl chloride, followed by reaction with a protected hydrazine to form a hydrazide. The hydrazide is then reduced to yield this compound.
Experimental Protocol: Synthesis from Cyclopropanecarboxylic Acid
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
tert-Butyl carbazate
-
Triethylamine
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
Procedure:
-
Cyclopropanecarboxylic acid (1 equivalent) is dissolved in DCM, and thionyl chloride (1.2 equivalents) is added. The mixture is refluxed for 2 hours.
-
The excess thionyl chloride and DCM are removed under reduced pressure to yield crude cyclopropanecarbonyl chloride.
-
The crude acyl chloride is dissolved in DCM and added dropwise to a solution of tert-butyl carbazate (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0°C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated.
-
The resulting protected hydrazide is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ (2 equivalents) in THF at 0°C.
-
The reaction mixture is refluxed for 6 hours.
-
The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The solid is filtered off, and the filtrate is concentrated to give crude protected this compound.
-
The protecting group is removed by treatment with acid to yield this compound hydrochloride.
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield | Scalability |
| Reductive Cyclization | Acrolein, Hydrazine | Readily available starting materials, straightforward procedure. | Potential for side reactions, requires careful control of reaction conditions. | 40-60% | Moderate |
| Kulinkovich-de Meijere | Acrylonitrile, Grignard Reagent, Ti Catalyst | High diastereoselectivity for substituted cyclopropanes, mild reaction conditions. | Requires stoichiometric amounts of organometallic reagents, catalyst can be expensive. | 50-70% | Moderate to difficult |
| From Cyclopropanecarboxylic Acid | Cyclopropanecarboxylic Acid | Utilizes a common and stable starting material, well-established transformations. | Multi-step synthesis, requires strong reducing agents like LiAlH₄. | 30-50% (overall) | Good |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the target application, including scale, desired purity, and the availability of starting materials and reagents. The reductive cyclization of acrolein derivatives offers a direct and cost-effective approach, while the Kulinkovich-de Meijere reaction provides a more elegant solution for constructing substituted cyclopropylamines. The route starting from cyclopropanecarboxylic acid, although longer, is robust and scalable. Researchers should carefully consider the trade-offs of each method to select the most suitable pathway for their synthetic endeavors.
Safety Operating Guide
Mastering the Protocol: A Guide to the Safe Handling of Cyclopropylhydrazine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when working with highly reactive and potentially hazardous compounds. Cyclopropylhydrazine, a valuable reagent in pharmaceutical synthesis, demands our utmost respect and diligence. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and self-validating safety systems. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Inherent Risks of this compound
Before we handle the first vial, it is imperative to understand the hazards we aim to mitigate. This compound and its salts are potent chemicals with a significant toxicological profile. The primary risks are:
-
Acute Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to systemic effects, including neurological, hepatic, and hematological damage.[2]
-
Corrosivity: Like hydrazine, this compound can cause severe skin and eye irritation, and potentially chemical burns upon prolonged contact.[1][3][4]
-
Irritation: It is known to cause serious eye irritation and may cause respiratory irritation upon inhalation of dust or vapors.[1]
These hazards dictate a stringent approach to personal protective equipment (PPE) and engineering controls, which we will detail in the following sections.
Engineering Controls: Your First Line of Defense
Personal protective equipment is essential, but it should always be the last line of defense. The primary method for minimizing exposure is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing them from entering the laboratory atmosphere.
-
Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, a glove box provides an even higher level of containment.[5]
-
Ventilation: Ensure your laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.
-
Safety Equipment: An approved and certified emergency eyewash and safety shower must be readily accessible in the immediate vicinity of where this compound is handled.[5]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Material/Standard Specification | Rationale |
| Hands | Double Gloving: Inner and Outer Chemical-Resistant Gloves | Outer Glove: Butyl rubber or Neoprene. Inner Glove: Nitrile. | Hydrazine and its derivatives can permeate standard laboratory gloves. Butyl rubber and neoprene offer superior resistance.[3][6] Double gloving provides an additional layer of protection in case the outer glove is compromised. |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | ANSI Z87.1 compliant | Goggles provide a seal around the eyes to protect against splashes and vapors.[6] A face shield offers an additional layer of protection for the entire face. |
| Body | Flame-Resistant Laboratory Coat and a Chemical-Resistant Apron | 100% cotton-based lab coat. Apron made of rubber or PVC. | A flame-resistant lab coat protects against fire hazards, while a chemical-resistant apron provides a barrier against spills of corrosive liquids.[5][6] |
| Respiratory | Air-Purifying Respirator with appropriate cartridges | NIOSH-approved with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | Required when there is a risk of inhaling dust or aerosols, especially during weighing or in the event of a spill.[5] A full respiratory program, including fit-testing, is mandatory. |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is essential for safety and reproducibility.
Preparation and Weighing
-
Designate Area: Clearly demarcate the area within the fume hood where this compound will be handled.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware) in the fume hood before introducing the chemical.
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Weighing: If weighing the solid hydrochloride salt, do so on anti-static weigh paper to minimize dust generation. Tare your container before adding the chemical. Handle the container with forceps or gloved hands.
-
Clean-up: After weighing, carefully wipe down the spatula and weighing area with a damp cloth, which should then be disposed of as hazardous waste.
Preparing Solutions
-
Solvent Addition: Add the solvent to your reaction vessel first, then slowly add the this compound. This helps to dissipate any heat generated during dissolution.
-
Stirring: Use magnetic stirring to ensure homogeneity. Avoid vigorous stirring that could lead to splashing.
-
Sealing: Once the solution is prepared, cap the vessel securely. If the reaction is to be heated, ensure a condenser is in place.
Post-Reaction Quenching and Work-up
-
Cooling: Ensure the reaction mixture is cooled to room temperature before quenching.
-
Quenching Agent: Slowly add the quenching agent (e.g., water, a dilute acid or base) to the reaction mixture while stirring. Be aware of the potential for an exothermic reaction.
-
Extraction: When performing a liquid-liquid extraction, vent the separatory funnel frequently to release any pressure buildup.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Use a spill kit with an appropriate absorbent material to contain the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium hypochlorite), followed by a water rinse.[5]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.
Waste Segregation and Collection
-
Solid Waste: Contaminated PPE (gloves, aprons, weigh boats), absorbent materials from spills, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Decontamination and Disposal of Empty Containers
-
Triple Rinse: Thoroughly rinse empty containers with a suitable solvent (e.g., methanol or ethanol) three times.
-
Collect Rinsate: The rinsate from this procedure is considered hazardous and must be collected in the liquid hazardous waste container.
-
Deface Label: Completely remove or deface the original label on the empty container before disposal as non-hazardous glass or plastic waste.
Chemical Neutralization (for dilute aqueous waste)
For dilute aqueous waste streams, chemical neutralization can be an effective disposal method. This should only be performed by trained personnel.
-
Dilution: Ensure the hydrazine concentration is below 5%.[5][7]
-
Neutralization: Slowly add a dilute (less than 5%) solution of sodium hypochlorite (bleach) or calcium hypochlorite to the stirred hydrazine solution.[5][7] The reaction produces nitrogen gas, water, and salts.
-
Verification: Test the treated solution to ensure complete destruction of the hydrazine before disposal down the drain with copious amounts of water, in accordance with local regulations.
Waste Disposal Workflow
Caption: Waste stream and disposal workflow for this compound.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
- 1. actenviro.com [actenviro.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 5. arxada.com [arxada.com]
- 6. nj.gov [nj.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
